Product packaging for Morphothiadin(Cat. No.:CAS No. 1793065-08-3)

Morphothiadin

Cat. No.: B8069130
CAS No.: 1793065-08-3
M. Wt: 509.4 g/mol
InChI Key: SQGRDKSRFFUBBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Morphothiadin is a useful research compound. Its molecular formula is C21H22BrFN4O3S and its molecular weight is 509.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H22BrFN4O3S B8069130 Morphothiadin CAS No. 1793065-08-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 4-(2-bromo-4-fluorophenyl)-6-(morpholin-4-ylmethyl)-2-(1,3-thiazol-2-yl)-1,4-dihydropyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22BrFN4O3S/c1-2-30-21(28)17-16(12-27-6-8-29-9-7-27)25-19(20-24-5-10-31-20)26-18(17)14-4-3-13(23)11-15(14)22/h3-5,10-11,18H,2,6-9,12H2,1H3,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQGRDKSRFFUBBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=NC1C2=C(C=C(C=C2)F)Br)C3=NC=CS3)CN4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22BrFN4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1793065-08-3
Record name Morphothiadine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1793065083
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MORPHOTHIADINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R8MEF6D6PS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Morphothiadin: A Deep Dive into its Mechanism of Action Against Hepatitis B Virus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Morphothiadin (also known as GLS4) is a potent, first-in-class, orally bioavailable small molecule inhibitor of the Hepatitis B Virus (HBV). It functions as a Capsid Assembly Modulator (CAM), specifically a heteroaryldihydropyrimidine (HAP). The core mechanism of this compound involves the allosteric modulation of the HBV core protein (HBc), leading to the disruption of the viral nucleocapsid assembly and disassembly processes. This interference prevents the proper encapsidation of the viral polymerase and pregenomic RNA (pgRNA), thereby halting viral replication. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant pathways and workflows.

Core Mechanism of Action: Capsid Assembly Modulation

This compound's primary antiviral activity stems from its role as a Capsid Assembly Modulator (CAM). It binds to a hydrophobic pocket at the interface of HBV core protein dimers, inducing a conformational change that leads to aberrant and accelerated assembly of the capsid. This process has a dual effect on the viral lifecycle:

  • Inhibition of Nucleocapsid Formation: By promoting the misassembly of the core proteins, this compound prevents the formation of replication-competent nucleocapsids. This leads to the creation of non-functional or "empty" capsids that lack the essential viral components for replication, namely the viral polymerase and pre-genomic RNA.

  • Destabilization of Existing Capsids: Evidence suggests that this compound can also induce the disassembly of already formed nucleocapsids, further disrupting the viral replication cycle.

This mechanism effectively blocks the production of new viral particles and has been shown to be effective against both wild-type and adefovir-resistant HBV strains.

Signaling Pathway of HBV Replication and this compound's Point of Intervention

The following diagram illustrates the key stages of the HBV replication cycle and highlights the specific point at which this compound exerts its inhibitory effect.

HBV_Replication_and_Morphothiadin_MOA cluster_host_cell Hepatocyte HBV_entry HBV Entry Uncoating Uncoating HBV_entry->Uncoating cccDNA_formation cccDNA Formation (in Nucleus) Uncoating->cccDNA_formation Transcription Transcription cccDNA_formation->Transcription pgRNA pgRNA Transcription->pgRNA Core_Polymerase Core Protein & Polymerase Synthesis Transcription->Core_Polymerase Encapsidation Encapsidation pgRNA->Encapsidation Core_Polymerase->Encapsidation Reverse_Transcription Reverse Transcription Encapsidation->Reverse_Transcription Nucleocapsid_Assembly Nucleocapsid Assembly Reverse_Transcription->Nucleocapsid_Assembly Virion_Release Virion Release Nucleocapsid_Assembly->Virion_Release This compound This compound (GLS4) This compound->Encapsidation Inhibits (Causes Misassembly) This compound->Nucleocapsid_Assembly Inhibits (Causes Misassembly)

HBV Replication Cycle and this compound's Mechanism of Action.

Quantitative Data

The following tables summarize the key quantitative data regarding the in vitro potency and clinical efficacy of this compound.

Table 1: In Vitro Potency of this compound (GLS4)
ParameterCell LineValueReference
IC50 HepAD3812 nM
EC50 HepG2.2.151 nM
Table 2: Clinical Efficacy of this compound (GLS4) in Combination with Ritonavir (Phase 1b Study, 28-day treatment)
ParameterDosage (GLS4 + 100mg Ritonavir)Mean Maximum Decline
HBV DNA 120 mg3.28 log10 IU/mL
240 mg4.40 log10 IU/mL
HBsAg 120 mg0.20 log10 IU/mL
240 mg0.44 log10 IU/mL
Pregenomic RNA 120 mg0.57 log10 IU/mL
240 mg1.06 log10 IU/mL

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

HBV Replication Assay in HepG2.2.15 Cells

This protocol is designed to assess the in vitro antiviral activity of compounds against HBV.

Objective: To determine the 50% effective concentration (EC50) of this compound in inhibiting HBV replication in a stable HBV-producing cell line.

Materials:

  • HepG2.2.15 cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • G418 (Geneticin)

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • 96-well cell culture plates

  • This compound (GLS4)

  • DNA extraction kit

  • qPCR master mix and primers/probe for HBV DNA

Procedure:

  • Cell Culture: Maintain HepG2.2.15 cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 200 µg/mL G418 at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Seed HepG2.2.15 cells into 96-well plates at a density of 1 x 10^4 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing different concentrations of the compound. Include a no-drug control.

  • Incubation: Incubate the plates for 7 days, changing the medium with freshly prepared compound every 2-3 days.

  • Supernatant Collection: After 7 days, collect the cell culture supernatant for extracellular HBV DNA analysis.

  • DNA Extraction: Extract viral DNA from the supernatant using a commercial DNA extraction kit according to the manufacturer's instructions.

  • qPCR Analysis: Quantify the amount of HBV DNA in each sample using a real-time quantitative PCR (qPCR) assay with specific primers and probe targeting a conserved region of the HBV genome.

  • Data Analysis: Calculate the percentage of inhibition of HBV DNA replication for each concentration of this compound compared to the no-drug control. Determine the EC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Experimental Workflow: HBV Replication Assay

HBV_Replication_Assay_Workflow start Start seed_cells Seed HepG2.2.15 cells in 96-well plate start->seed_cells add_compound Add serial dilutions of This compound seed_cells->add_compound incubate Incubate for 7 days add_compound->incubate collect_supernatant Collect cell culture supernatant incubate->collect_supernatant extract_dna Extract extracellular HBV DNA collect_supernatant->extract_dna run_qpcr Quantify HBV DNA by qPCR extract_dna->run_qpcr analyze_data Calculate % inhibition and determine EC50 run_qpcr->analyze_data end_node End analyze_data->end_node Southern_Blot_Logic input_dna Hirt Extracted DNA from Treated/Untreated Cells gel_electrophoresis Agarose Gel Electrophoresis input_dna->gel_electrophoresis dna_transfer Transfer DNA to Nylon Membrane gel_electrophoresis->dna_transfer hybridization Hybridization with 32P-labeled HBV Probe dna_transfer->hybridization visualization Visualization with Phosphorimager hybridization->visualization output_analysis Analysis of HBV DNA Replicative Intermediates visualization->output_analysis

GLS4: A Technical Guide on its Anti-Hepatitis B Virus Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of GLS4, a novel inhibitor of the Hepatitis B Virus (HBV) capsid assembly. It details its mechanism of action, preclinical and clinical efficacy, pharmacokinetic profile, and its activity against drug-resistant HBV strains. The information is intended for professionals in the fields of virology, pharmacology, and drug development.

Introduction: The Challenge of HBV and a Novel Therapeutic Target

Chronic Hepatitis B virus (HBV) infection remains a significant global health issue, with existing treatments like nucleos(t)ide analogues (NUCs) and interferon failing to achieve a functional cure.[1][2] A key factor in HBV persistence is the stable covalently closed circular DNA (cccDNA) minichromosome in the nucleus of infected hepatocytes, which serves as the template for viral replication.[1] While NUCs effectively suppress viral replication by targeting the viral polymerase, they rarely eliminate cccDNA, leading to viral relapse upon treatment cessation.[2]

This has spurred the development of drugs targeting different stages of the HBV lifecycle.[3] The HBV core protein (HBc), which assembles to form the viral capsid, is a critical component for viral DNA synthesis from pregenomic RNA (pgRNA) and the replenishment of the nuclear cccDNA pool.[4] GLS4, a member of the heteroaryldihydropyrimidine (HAP) class, is a first-in-class HBV capsid assembly modulator (CpAM) that disrupts this essential process.[4]

Mechanism of Action: Misdirection of Capsid Assembly

GLS4's primary anti-HBV activity stems from its function as a Core protein Allosteric Modulator (CpAM). It binds to a hydrophobic pocket at the interface between HBV core protein dimers, inducing a conformational change.[5] This interaction accelerates the kinetics of capsid assembly but leads to the formation of aberrant, non-functional nucleocapsid structures that are often larger than normal capsids.[3][4][6]

The consequences of this misdirected assembly are twofold:

  • Prevention of pgRNA Encapsidation : The aberrant capsids are unable to correctly package the pgRNA-polymerase complex, a crucial step for reverse transcription and viral genome replication.[7]

  • Disruption of Existing Capsids : Evidence suggests that HAP compounds like GLS4 can also destabilize existing, properly formed capsids.[8]

By preventing the formation of functional nucleocapsids, GLS4 effectively terminates viral replication and is expected to interfere with the intracellular replenishment of the cccDNA pool, a key goal for achieving a functional cure.[1][9]

Figure 1: Mechanism of Action of GLS4.

Preclinical Data: In Vitro and In Vivo Efficacy

GLS4 has demonstrated potent anti-HBV activity in various preclinical models, often showing superiority to the prototype HAP compound, BAY 41-4109, and the NUC lamivudine.[8]

Studies in HBV-replicating cell lines, such as HepAD38 and HepG2.2.15, have established the potent dose-dependent inhibitory effect of GLS4 on viral replication.[6][8] Quantitative data from these studies are summarized below.

Compound Cell Line Parameter Value Reference
GLS4 HepAD38EC50 (HBV DNA)62.24 nM[8]
GLS4 HepG2.2.15IC50 (HBV DNA)12 nM (0.012 µM)[6]
GLS4 HepG2.2.15EC501 nM[10][11]
BAY 41-4109HepAD38EC50 (HBV DNA)124.28 nM[8]
LamivudineHepG2.2.15IC50 (HBV DNA)325 nM (0.325 µM)[6]
GLS4 HepAD38CC5026 µM[8]
GLS4 Primary Human HepatocytesCC50115 µM[8]
BAY 41-4109HepAD38CC5035 µM[8]
BAY 41-4109Primary Human HepatocytesCC5035 µM[8]

EC50: 50% effective concentration; IC50: 50% inhibitory concentration; CC50: 50% cytotoxic concentration.

These data indicate that GLS4 is a more potent inhibitor of HBV replication than both BAY 41-4109 and lamivudine in vitro.[6][8] Furthermore, GLS4 exhibits significantly lower toxicity in primary human hepatocytes compared to BAY 41-4109, suggesting a more favorable safety profile.[8]

In vivo characterization using nude mice with tumors derived from HepAD38 cells (resulting in viremia) demonstrated that GLS4 treatment led to a strong and sustained suppression of virus DNA.[3][8] The effect was comparable to BAY 41-4109 and superior to lamivudine, as there was minimal viral relapse after treatment cessation.[8] Importantly, GLS4 treatment did not affect alanine aminotransferase (ALT) levels, tumor weights, or total body weights, indicating a lack of toxicity in this model.[3][8]

Experimental Protocols

A common workflow to assess the antiviral potency of GLS4 involves using HBV-producing cell lines.

  • Cell Culture : HepG2.2.15 or HepAD38 cells are seeded in multi-well plates.[6][8] HepAD38 cells have a tetracycline (TET)-off system; HBV pgRNA transcription is induced by removing TET from the culture medium.[8]

  • Drug Treatment : Cells are treated with a range of concentrations of GLS4 or a control compound (e.g., lamivudine) for a specified period, typically 7-8 days. Fresh medium and drug are replenished regularly.[7][8]

  • Analysis of Replicative Intermediates : Intracellular HBV replicative intermediates (relaxed circular, double-stranded, and single-stranded DNA) are extracted from the cells.[6]

  • Southern Blotting : The extracted DNA is separated by agarose gel electrophoresis, transferred to a membrane, and hybridized with a radiolabeled HBV-specific probe. The signals are quantified to determine the reduction in HBV DNA levels relative to untreated controls.[6][8]

  • Data Analysis : The 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) is calculated from the dose-response curve.[6][8]

Figure 2: Workflow for In Vitro Antiviral Assay start Seed HepAD38 Cells step1 Induce HBV Replication (Remove Tetracycline) start->step1 step2 Treat with Serial Dilutions of GLS4 for 7 Days step1->step2 step3 Harvest Cells and Extract Intracellular DNA step2->step3 step4 Southern Blot Hybridization for HBV DNA Intermediates step3->step4 step5 Quantify Signal Intensity vs. Untreated Control step4->step5 end Calculate EC50 Value step5->end

Figure 2: Workflow for In Vitro Antiviral Assay.
  • Cell Culture : Primary human hepatocytes or HepAD38 cells are seeded in 96-well plates.[8]

  • Drug Treatment : Cells are incubated with increasing concentrations of GLS4 for 48 hours.[8]

  • Viability Measurement : Cell viability is measured using a standard assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is read, which correlates with the number of viable cells.

  • Data Analysis : The 50% cytotoxic concentration (CC50), the concentration at which 50% of cells die, is calculated by comparing the viability of treated cells to untreated controls.[8]

The effect of GLS4 on the HBV core protein (HBc) can be assessed by Western blotting or immunostaining.[6][8] Following drug treatment, cell lysates are collected and subjected to SDS-PAGE. The separated proteins are transferred to a membrane and probed with an anti-HBc primary antibody, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody for detection.[8] GLS4 treatment results in a concentration-dependent decrease of the core protein band (p21).[8]

Clinical Development and Pharmacokinetics

GLS4 has progressed to human clinical trials, where its safety, tolerability, and antiviral activity have been evaluated.

Early studies in healthy volunteers revealed that GLS4 is metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme.[4][12] Monotherapy, even at high doses, resulted in steady-state trough concentrations below the 90% effective concentration (EC90) of 55.7 ng/ml.[10]

To overcome this, GLS4 is co-administered with ritonavir, a potent CYP3A4 inhibitor.[10][12] A 100 mg dose of ritonavir was found to significantly boost GLS4 plasma concentrations. For example, it increased the 24-hour plasma concentration of a 120 mg GLS4 dose by over 20-fold, allowing trough levels to be maintained well above the EC90 value.[10][12]

Figure 3: Pharmacokinetic Boosting of GLS4 gls4 GLS4 cyp3a4 CYP3A4 Enzyme gls4->cyp3a4 high_conc High Therapeutic Plasma Concentration gls4->high_conc metabolism Rapid Metabolism cyp3a4->metabolism low_conc Low Plasma Concentration metabolism->low_conc ritonavir Ritonavir inhibition Inhibition ritonavir->inhibition ritonavir->high_conc inhibition->cyp3a4

Figure 3: Pharmacokinetic Boosting of GLS4.

In a Phase 1b study, patients with chronic HBV were randomized to receive GLS4 (120 mg or 240 mg) with ritonavir (100 mg) or entecavir (ETV) for 28 days.[4] The GLS4/ritonavir combination was well-tolerated and demonstrated effective antiviral activity.[4]

A Phase 2b trial evaluated GLS4/ritonavir in combination with ETV for 96 weeks.[13] The combination therapy showed significantly greater reductions in HBV DNA, pgRNA, and HBsAg compared to ETV monotherapy in both treatment-naïve and ETV-experienced patients.[13] For instance, in treatment-naïve patients, the mean reduction in HBV DNA was -6.28 log10 IU/ml for the combination group versus -5.72 log10 IU/ml for the ETV monotherapy group.[13] Notably, the reduction in HBV pgRNA, a key marker of cccDNA transcriptional activity, was substantially greater with the combination therapy (-3.83 vs -1.91 log10 copies/ml).[13]

Activity Against Resistant Strains and Potential for Resistance

A significant advantage of GLS4's novel mechanism is its activity against HBV strains that have developed resistance to NUCs. GLS4 has shown high potency against lamivudine-, telbivudine-, entecavir-, and adefovir-resistant HBV mutants.[6][8][10] This is because NUC resistance mutations occur in the viral polymerase gene, whereas GLS4 targets the core protein.[14][15]

However, as with any antiviral, the potential for resistance to GLS4 exists. Mutations in the core protein, specifically within the HAP-binding pocket, can reduce sensitivity to the drug. For example, the naturally occurring mutation T109I has been shown to cause a modest decrease in sensitivity to GLS4, with IC50 values increasing 3.3- to 6.8-fold compared to the wild-type virus.[5] This highlights the need for continued surveillance of core protein mutations in patients undergoing treatment with capsid assembly modulators.

Conclusion

GLS4 is a potent and specific inhibitor of HBV replication that acts through a novel mechanism of inducing aberrant capsid assembly. Its high in vitro potency, favorable preclinical safety profile, and efficacy against NUC-resistant strains make it a promising candidate for the treatment of chronic hepatitis B.[6] Clinical trials have demonstrated its antiviral activity in patients, particularly when co-administered with ritonavir to achieve therapeutic concentrations and when used in combination with existing NUCs. By targeting the core protein, GLS4 disrupts a central process in the viral lifecycle and represents a significant step forward in the development of combination therapies aimed at achieving a functional cure for HBV.

References

The Discovery of Morphothiadin: A Novel Capsid Assembly Modulator for the Treatment of Chronic Hepatitis B

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Chronic Hepatitis B Virus (HBV) infection remains a significant global health challenge, necessitating the development of novel therapeutic agents with distinct mechanisms of action. This whitepaper details the discovery and preclinical characterization of Morphothiadin (also known as GLS4), a potent and selective inhibitor of HBV capsid assembly. This compound is a member of the heteroaryldihydropyrimidine (HAP) class of molecules and functions as a Class I Capsid Assembly Modulator (CAM). By binding to the HBV core protein (HBc), this compound disrupts the normal process of nucleocapsid formation, leading to the assembly of aberrant, non-functional capsids and a subsequent reduction in viral replication. This document provides a comprehensive overview of the quantitative data supporting its antiviral activity, detailed experimental protocols for its evaluation, and visual representations of its mechanism of action and experimental workflows.

Introduction

The life cycle of the Hepatitis B Virus is a complex process that offers multiple targets for antiviral intervention. One of the critical steps is the assembly of the viral capsid, which is formed by the self-assembly of HBV core protein (HBc) dimers around the viral pregenomic RNA (pgRNA) and the viral polymerase. This process is essential for viral replication, as it provides the environment for reverse transcription of pgRNA into DNA. Molecules that can interfere with this assembly process, known as Capsid Assembly Modulators (CAMs), represent a promising class of direct-acting antivirals.

This compound (GLS4) has emerged as a leading candidate in this class. It is a potent inhibitor of both wild-type and adefovir-resistant HBV replication.[1][2][3][4] This technical guide will delve into the scientific foundation of this compound's discovery and its characterization as a capsid inhibitor.

Quantitative Data on the Antiviral Activity and Properties of this compound

The efficacy and safety profile of this compound has been evaluated through a series of in vitro and in vivo studies. The key quantitative data are summarized in the tables below for clear comparison.

Table 1: In Vitro Antiviral Activity of this compound
ParameterCell LineValueReference
IC₅₀ (Wild-type HBV) -12 nM[1][2][3][4]
IC₅₀ (Adefovir-resistant HBV) -12 nM[1][2][3][4]
EC₅₀ (HBV DNA reduction) HepG2.2.151 nM[5]
EC₅₀ (HBeAg secretion) HepG2-NTCP0.16 µM[6]
HBV DNA Reduction (25-100 nM) HepAD38Strong Inhibition (P<0.02)[2]
Table 2: Cytotoxicity Profile of this compound
ParameterCell Line/SystemValueReference
CC₅₀ Primary Human Hepatocytes115 µM (P<0.001)[2][4]
CC₉₀ HepAD38190 µM (P<0.01)[2][4]
Toxicity up to 25 µM -No toxicity observed[2][4]
Table 3: In Vivo Efficacy of this compound in a Mouse Model
DoseEffect on Virus TiterReference
3.75 mg/kg/day 83.5-fold increase (less effective)[2][4]
7.5 mg/kg/day 28.3-fold increase[2][4]
>7.5 mg/kg/day Significant suppression of virus replication[2][4]
>15 mg/kg/day Suppression for up to 2 weeks post-treatment[2][4]
Table 4: Pharmacokinetic Properties of this compound
ParameterValueReference
Bioavailability 25.5%[2][4]
AUC₀₋₂₄ 556 h·ng/mL[2][4]
Total Plasma Clearance 4.2 L/h/kg[2][4]
Apparent Volume of Distribution 7.38 L/kg[2][4]

Mechanism of Action: A Class I Capsid Assembly Modulator

This compound exerts its antiviral effect by directly targeting the HBV core protein (HBc), the building block of the viral capsid. It is classified as a Class I Capsid Assembly Modulator (CAM-A), which is characterized by its ability to induce the formation of aberrant, non-icosahedral capsid structures.[7]

The proposed mechanism involves this compound binding to the pocket at the interface of HBc dimers. This binding event alters the conformation of the dimers, leading to incorrect and accelerated assembly. Instead of forming functional, icosahedral nucleocapsids that can support reverse transcription, the presence of this compound results in the formation of irregular, non-functional polymers of the core protein.[8] This disruption of the capsid assembly pathway effectively halts the viral replication cycle.

cluster_HBV_Lifecycle HBV Replication Cycle cluster_Morphothiadin_Action This compound's Mechanism of Action HBc_dimer HBc Dimers Normal_Assembly Normal Capsid Assembly HBc_dimer->Normal_Assembly Aberrant_Assembly Aberrant Capsid Assembly HBc_dimer->Aberrant_Assembly pgRNA_Pol pgRNA-Polymerase Complex pgRNA_Pol->Normal_Assembly Nucleocapsid Functional Nucleocapsid (Icosahedral) Normal_Assembly->Nucleocapsid Reverse_Transcription Reverse Transcription Nucleocapsid->Reverse_Transcription Mature_Virion Mature Virion Reverse_Transcription->Mature_Virion This compound This compound (GLS4) This compound->HBc_dimer Binds to HBc dimers Nonfunctional_Capsid Non-functional Capsid (Irregular Polymers) Aberrant_Assembly->Nonfunctional_Capsid Inhibition Inhibition of Replication Nonfunctional_Capsid->Inhibition

Mechanism of this compound as a Capsid Assembly Modulator.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used in the characterization of this compound.

In Vitro Antiviral Activity Assay using HepAD38 Cells

This protocol is designed to assess the ability of a compound to inhibit HBV replication in a stable, tetracycline-inducible human hepatoma cell line.

Materials:

  • HepAD38 cells

  • Dulbecco's Modified Eagle Medium (DMEM)/F-12 medium

  • Fetal Bovine Serum (FBS)

  • Tetracycline

  • This compound (GLS4)

  • Phosphate-Buffered Saline (PBS)

  • Reagents for DNA extraction and real-time PCR

Procedure:

  • Cell Seeding: Seed HepAD38 cells in 6-well plates at a density of 5 x 10⁶ cells per well in DMEM/F-12 medium supplemented with 10% FBS and tetracycline (to suppress HBV expression).[2]

  • Induction of HBV Replication: After cell attachment, remove the tetracycline-containing medium and wash the cells with PBS. Add fresh medium without tetracycline to induce HBV replication.

  • Compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 25 nM to 400 nM).[3] A vehicle control (e.g., DMSO) should be included.

  • Incubation: Incubate the cells for 7 days, replacing the medium and compound daily.[2][3]

  • Sample Collection: Collect the cell culture supernatant for the analysis of extracellular HBV DNA.

  • DNA Extraction and Quantification: Extract viral DNA from the supernatant and quantify the HBV DNA levels using real-time PCR.

  • Data Analysis: Calculate the concentration of the compound that inhibits HBV replication by 50% (IC₅₀).

start Start seed_cells Seed HepAD38 cells with Tetracycline start->seed_cells induce_replication Remove Tetracycline to induce HBV replication seed_cells->induce_replication treat_compound Treat with this compound (various concentrations) induce_replication->treat_compound incubate Incubate for 7 days (daily media change) treat_compound->incubate collect_supernatant Collect cell supernatant incubate->collect_supernatant extract_dna Extract HBV DNA collect_supernatant->extract_dna quantify_dna Quantify HBV DNA (Real-time PCR) extract_dna->quantify_dna analyze_data Calculate IC50 quantify_dna->analyze_data end End analyze_data->end

Workflow for the In Vitro Antiviral Assay.
HBV Capsid Assembly Assay

This in vitro assay evaluates the direct effect of a compound on the assembly of purified HBV core protein.

Materials:

  • Purified recombinant HBV core protein (e.g., Cp149)

  • Assembly buffer (e.g., 20 mM HEPES, pH 7.5, 250 mM NaCl, 5 mM DTT)

  • This compound (GLS4)

  • Size Exclusion Chromatography (SEC) system

  • Transmission Electron Microscope (TEM)

Procedure:

  • Protein Preparation: Prepare a solution of purified HBV core protein dimers (e.g., 10 µM Cp149) in a low-salt buffer to prevent spontaneous assembly.[2]

  • Compound Incubation: Incubate the core protein solution with or without this compound at a specified concentration (e.g., 10 µM) for a set period.[2]

  • Initiation of Assembly: Induce capsid assembly by increasing the ionic strength of the solution (e.g., adding NaCl to a final concentration of 750 mM).[7]

  • Analysis by SEC: After a 24-hour incubation, analyze the assembly products by Size Exclusion Chromatography (SEC). The elution profile will indicate the formation of capsids and other assembly intermediates.[2]

  • Visualization by TEM: For direct visualization of the assembled structures, apply the samples to a carbon-coated grid, stain with a negative stain (e.g., uranyl acetate), and examine under a Transmission Electron Microscope (TEM). This will reveal the morphology of the assembled particles (normal icosahedral capsids vs. aberrant structures).[6]

Signaling Pathways

Current research indicates that this compound's primary mechanism of action is the direct inhibition of the viral capsid assembly process, rather than the modulation of host cell signaling pathways. The compound binds to the viral core protein, a non-host target, and induces a conformational change that leads to aberrant self-assembly. While HBV infection itself is known to modulate numerous host signaling pathways to facilitate its replication and persistence, there is no direct evidence to suggest that this compound's antiviral effect is mediated through the alteration of these pathways.

The diagram below illustrates the logical relationship of this compound's action within the context of the HBV life cycle, highlighting its targeted disruption of capsid formation.

cluster_HostCell Host Cell HBV_entry HBV Entry Uncoating Uncoating HBV_entry->Uncoating cccDNA_formation cccDNA Formation in Nucleus Uncoating->cccDNA_formation Transcription Transcription cccDNA_formation->Transcription Translation Translation Transcription->Translation pgRNA pgRNA Transcription->pgRNA HBc_Protein HBc Protein (Dimers) Translation->HBc_Protein Capsid_Assembly Capsid Assembly HBc_Protein->Capsid_Assembly pgRNA->Capsid_Assembly This compound This compound (GLS4) This compound->Capsid_Assembly Inhibits Aberrant_Capsid Aberrant Capsid Formation Capsid_Assembly->Aberrant_Capsid

Logical relationship of this compound's action in the HBV life cycle.

Conclusion

This compound represents a significant advancement in the development of novel anti-HBV therapeutics. Its unique mechanism of action as a Class I Capsid Assembly Modulator provides a new strategy to combat chronic Hepatitis B, including infections with nucleos(t)ide-resistant strains. The robust preclinical data, demonstrating potent antiviral activity and a favorable safety profile, have paved the way for its clinical development. Further investigation into the clinical efficacy and long-term safety of this compound will be crucial in determining its role in the future landscape of HBV treatment. This technical guide provides a foundational understanding for researchers and drug development professionals engaged in the pursuit of a functional cure for chronic Hepatitis B.

References

An In-depth Technical Guide to FM-1: A Novel Allosteric Modulator of the Protein Kinase Zeta (PKZ) Core

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of Fictional Modulator-1 (FM-1), a novel small molecule allosteric modulator of the Protein Kinase Zeta (PKZ) core. PKZ is a serine/threonine kinase implicated in cellular proliferation and survival pathways, and its dysregulation is associated with various oncogenic phenotypes. FM-1 represents a new class of therapeutic agents that function by stabilizing a non-autophosphorylating conformation of PKZ, thereby attenuating its downstream signaling. This guide details the mechanism of action, quantitative pharmacological data, key experimental protocols, and associated signaling pathways of FM-1.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for FM-1 in various biochemical and cellular assays.

Table 1: Biochemical and Cellular Potency of FM-1

Assay TypeParameterValue
Biochemical Assays
Surface Plasmon Resonance (SPR)KD (PKZ)150 nM
Isothermal Titration Calorimetry (ITC)KD (PKZ)180 nM
LanthaScreen™ Eu Kinase Binding AssayKi (PKZ)125 nM
Z-LYTE™ Kinase AssayIC50 (PKZ)300 nM
Cellular Assays
NanoBRET™ Target Engagement AssayEC50 (PKZ)500 nM
p-SUBSTRATE AlphaLISA® AssayIC50750 nM
CellTiter-Glo® Luminescent Cell Viability AssayIC501.2 µM

Table 2: Selectivity Profile of FM-1

Kinase TargetIC50 (µM)Fold Selectivity (vs. PKZ)
PKZ 0.3 1
PKA> 50> 167
PKCα2583
MAPK1> 50> 167
CDK245150

Signaling Pathways

The following diagrams illustrate the proposed mechanism of action of FM-1 and its impact on the PKZ signaling cascade.

cluster_0 PKZ Activation & FM-1 Inhibition PKZ_inactive Inactive PKZ PKZ_active Active PKZ (Phosphorylated) PKZ_inactive->PKZ_active Autophosphorylation FM1 FM-1 PKZ_inactive->FM1 pSubstrate Phospho-Substrate PKZ_active->pSubstrate Phosphorylation FM1->PKZ_inactive Allosteric Binding (Stabilizes Inactive State) ATP ATP ATP->PKZ_active Substrate Substrate Substrate->PKZ_active

Caption: Mechanism of FM-1 allosteric modulation of PKZ.

cluster_1 Downstream Signaling Cascade of PKZ GF Growth Factor GFR GF Receptor GF->GFR PKZ PKZ GFR->PKZ TF Transcription Factor PKZ->TF Phosphorylation Proliferation Cell Proliferation & Survival TF->Proliferation Gene Transcription FM1 FM-1 FM1->PKZ Inhibits

Caption: Overview of the PKZ signaling pathway and FM-1's point of intervention.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Surface Plasmon Resonance (SPR) for Binding Affinity
  • Objective: To determine the binding affinity (KD) of FM-1 to purified PKZ.

  • Instrumentation: Biacore T200 (Cytiva)

  • Procedure:

    • Recombinant human PKZ is immobilized on a CM5 sensor chip via amine coupling.

    • A dilution series of FM-1 (0.1 nM to 10 µM) in HBS-EP+ buffer is prepared.

    • FM-1 solutions are injected over the sensor surface at a flow rate of 30 µL/min for 180 seconds (association), followed by a 300-second dissociation phase with running buffer.

    • The sensor surface is regenerated with a pulse of 10 mM glycine-HCl (pH 2.5).

    • The resulting sensorgrams are corrected for non-specific binding by subtracting the signal from a reference flow cell.

    • Data are fitted to a 1:1 Langmuir binding model to calculate the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).

Z-LYTE™ Kinase Assay for IC50 Determination
  • Objective: To measure the in vitro potency of FM-1 in inhibiting PKZ kinase activity.

  • Principle: This assay uses a FRET-based method to measure the phosphorylation of a synthetic peptide substrate.

  • Procedure:

    • A reaction mixture containing PKZ, a fluorescently labeled peptide substrate, and ATP is prepared in kinase buffer.

    • FM-1 is serially diluted and added to the reaction mixture in a 384-well plate.

    • The kinase reaction is initiated by the addition of ATP and incubated at room temperature for 60 minutes.

    • A development reagent containing a site-specific protease is added. The protease cleaves only the non-phosphorylated peptide, disrupting FRET between the donor and acceptor fluorophores.

    • Fluorescence is measured at two wavelengths (emission of coumarin and fluorescein).

    • The ratio of the two emission intensities is calculated, and the percent inhibition is determined relative to DMSO controls.

    • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

cluster_2 Z-LYTE™ Assay Workflow A Prepare Kinase Reaction (PKZ, Peptide, FM-1) B Initiate with ATP Incubate 60 min A->B C Add Development Reagent (Protease) B->C D Measure FRET Signal C->D E Calculate % Inhibition & IC50 D->E

Caption: Workflow for the Z-LYTE™ kinase inhibition assay.

NanoBRET™ Target Engagement Assay
  • Objective: To quantify the engagement of FM-1 with PKZ in living cells.

  • Principle: This assay measures the binding of a fluorescent tracer to a NanoLuc® luciferase-tagged protein (PKZ) in cells. FM-1 competes with the tracer for binding, resulting in a decrease in the BRET signal.

  • Procedure:

    • HEK293 cells are transiently transfected with a vector encoding for a NanoLuc®-PKZ fusion protein.

    • Transfected cells are plated in a 96-well plate and incubated for 24 hours.

    • Cells are treated with a serial dilution of FM-1 for 2 hours.

    • The NanoBRET™ tracer and NanoGlo® substrate are added to the cells.

    • The plate is read on a luminometer capable of measuring filtered light at 460 nm and >610 nm.

    • The BRET ratio (acceptor emission / donor emission) is calculated.

    • EC50 values are determined by fitting the competitive binding data to a dose-response curve.

Structural Biology of Morphothiadin Binding: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Morphothiadin (GLS4) is a potent, first-in-class inhibitor of Hepatitis B Virus (HBV) replication, currently in clinical development. It belongs to the heteroaryldihydropyrimidine (HAP) class of molecules, which function as Core protein Allosteric Modulators (CpAMs). This technical guide provides an in-depth overview of the structural basis of this compound's interaction with the HBV core protein (HBc), its mechanism of action, quantitative binding data, and the experimental protocols used to characterize this interaction. While a specific co-crystal structure of this compound with the HBV capsid is not yet publicly available, extensive research on other HAP compounds provides a robust model for its binding and activity.

Introduction: Targeting HBV Capsid Assembly

Chronic Hepatitis B infection remains a major global health challenge. The HBV capsid, formed by the self-assembly of core protein (Cp) dimers, is a critical component of the viral life cycle, essential for pregenomic RNA encapsidation, reverse transcription, and virion formation.[1] Disrupting the precise process of capsid assembly presents a promising therapeutic strategy.[2] this compound and other HAP compounds exploit this vulnerability by binding to the core protein and inducing aberrant assembly, thereby inhibiting viral replication.[3][4]

Mechanism of Action: Allosteric Modulation and Misdirection of Capsid Assembly

This compound acts as a Class I capsid assembly modulator, meaning it interferes with the assembly and disassembly of the HBV nucleocapsid.[3] The binding of this compound to the core protein is believed to induce a conformational change in the Cp dimers, strengthening the interaction between them.[5][6] This enhanced interaction, however, does not lead to the formation of functional icosahedral capsids. Instead, it misdirects the assembly process, resulting in the formation of non-capsid polymers and other aberrant, non-functional structures.[2][7] This ultimately disrupts the viral life cycle and reduces viral load.

cluster_0 Normal HBV Capsid Assembly cluster_1 This compound-Mediated Misdirection Cp Dimer Cp Dimer Assembly Intermediates Assembly Intermediates Cp Dimer->Assembly Intermediates Aberrant Polymers Aberrant Polymers Cp Dimer->Aberrant Polymers Icosahedral Capsid Icosahedral Capsid Assembly Intermediates->Icosahedral Capsid This compound This compound This compound->Cp Dimer Inhibition of Viral Replication Inhibition of Viral Replication Aberrant Polymers->Inhibition of Viral Replication

Figure 1: Proposed mechanism of this compound's action on HBV capsid assembly.

The HAP Binding Site on the HBV Core Protein

Structural studies of other HAP compounds, such as HAP18 and NVR-010–001-E2, have revealed a conserved binding pocket on the HBV core protein.[5][8] This allosteric site is a hydrophobic pocket located at the interface between two Cp dimers.[9] The binding of HAP molecules in this pocket stabilizes a conformation of the core protein that favors stronger but ultimately incorrect protein-protein interactions during assembly.[5] Molecular dynamics simulations of GLS4 binding to HBV capsid intermediates suggest that it occupies a similar space within this "HAP pocket" and interacts with key residues such as Trp102.[10]

Capsid_Structure HBV Capsid (T=4 Icosahedron) Composed of 120 Cp Dimers Dimer_Interface Dimer-Dimer Interface HAP Binding Pocket Capsid_Structure:f1->Dimer_Interface:f0 Binding_Pocket Hydrophobic Pocket Key Residues (e.g., Trp102) Dimer_Interface:f1->Binding_Pocket:f0 This compound This compound This compound->Binding_Pocket:f0 Binds to

Figure 2: Logical relationship of the this compound binding site within the HBV capsid.

Quantitative Data on this compound (GLS4) Activity

The following table summarizes the key quantitative data for this compound (GLS4) from preclinical studies.

ParameterValueCell Line / SystemReference
EC50 62.24 nMHepAD38 cells[7]
CC50 115 µMPrimary human hepatocytes[7]
CC50 26 µMHepAD38 cells[7]

Experimental Protocols

HBV Replication Assay (HepAD38 Cells)

This assay is used to determine the effective concentration (EC50) of antiviral compounds against HBV replication.

  • Cell Seeding: HepAD38 cells, which are engineered to replicate HBV in a tetracycline-repressible manner, are seeded in 96-well plates in media containing tetracycline to suppress HBV expression.

  • Induction of HBV Replication: After cell attachment, the tetracycline-containing medium is removed, and the cells are washed. Fresh medium without tetracycline is added to induce HBV replication.

  • Compound Treatment: The test compound (e.g., this compound) is serially diluted and added to the cells.

  • Incubation: The cells are incubated for a defined period (e.g., 7 days), with daily replenishment of fresh medium and the compound.

  • DNA Extraction and Quantification: Total DNA is extracted from the cells. HBV DNA is then quantified using real-time PCR to determine the extent of viral replication inhibition.[4]

Seed HepAD38 Cells (+Tetracycline) Seed HepAD38 Cells (+Tetracycline) Remove Tetracycline & Wash Remove Tetracycline & Wash Seed HepAD38 Cells (+Tetracycline)->Remove Tetracycline & Wash Add Compound Dilutions Add Compound Dilutions Remove Tetracycline & Wash->Add Compound Dilutions Incubate (7 days) Incubate (7 days) Add Compound Dilutions->Incubate (7 days) Extract Total DNA Extract Total DNA Incubate (7 days)->Extract Total DNA Quantify HBV DNA (qPCR) Quantify HBV DNA (qPCR) Extract Total DNA->Quantify HBV DNA (qPCR)

Figure 3: Workflow for the HBV replication assay in HepAD38 cells.

Cytotoxicity Assay

This assay measures the concentration of a compound that is toxic to cells (CC50).

  • Cell Seeding: Primary human hepatocytes or HepAD38 cells are seeded in 96-well plates.

  • Compound Treatment: The cells are treated with serial dilutions of the test compound.

  • Incubation: The cells are incubated for a period equivalent to the replication assay.

  • Viability Assessment: Cell viability is measured using a standard method, such as the MTT assay, which quantifies mitochondrial metabolic activity. The absorbance is read on a plate reader.

  • Data Analysis: The CC50 value is calculated as the compound concentration that reduces cell viability by 50%.

In Vitro Capsid Assembly Assay (Transmission Electron Microscopy)

This method visualizes the effect of compounds on the morphology of assembled HBV capsids.

  • Protein Preparation: Recombinant HBV core protein (e.g., Cp149 dimers) is purified.

  • Assembly Reaction: The Cp149 dimers are incubated with the test compound or a vehicle control (e.g., DMSO).

  • Initiation of Assembly: Capsid assembly is initiated by adjusting the buffer conditions (e.g., increasing salt concentration).

  • Sample Preparation for TEM: The assembly reactions are applied to a carbon-coated grid, stained with a negative stain (e.g., uranyl acetate), and allowed to dry.

  • Imaging: The grids are imaged using a transmission electron microscope to observe the morphology of the assembled particles.[11]

Conclusion and Future Directions

This compound represents a significant advancement in the development of direct-acting antivirals for chronic Hepatitis B. Its mechanism of action, centered on the allosteric modulation and misdirection of capsid assembly, is a validated and promising therapeutic strategy. While the precise atomic-level interactions of this compound with the HBV core protein await elucidation through high-resolution structural studies, the wealth of data from analogous HAP compounds provides a strong foundation for understanding its binding and for the rational design of next-generation capsid assembly modulators. Future research should focus on obtaining a co-crystal or cryo-EM structure of this compound bound to the HBV capsid to further refine our understanding of its binding mode and to aid in the development of compounds with improved potency and resistance profiles.

References

Morphothiadin (GLS4): A Deep Dive into its Targeting of the Hepatitis B Virus Lifecycle

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Chronic Hepatitis B Virus (HBV) infection remains a significant global health challenge, necessitating the development of novel therapeutic agents that target distinct stages of the viral lifecycle. Morphothiadin, also known as GLS4, has emerged as a potent small molecule inhibitor of HBV replication. This technical guide provides an in-depth analysis of this compound's mechanism of action, its specific target within the HBV lifecycle, and the quantitative measures of its antiviral activity. Detailed experimental protocols for key assays used to evaluate its efficacy are also presented, alongside visualizations of critical pathways and workflows to support further research and development in this area.

Introduction to this compound (GLS4)

This compound (GLS4) is a member of the heteroaryldihydropyrimidine (HAP) class of compounds. It has demonstrated potent antiviral activity against both wild-type and nucleos(t)ide analogue-resistant HBV strains.[1] Its unique mechanism of action distinguishes it from currently approved HBV therapies, which primarily target the viral polymerase. This novel approach offers the potential for combination therapies and addressing drug resistance.

The Target of this compound in the HBV Lifecycle: Capsid Assembly

The primary target of this compound within the HBV lifecycle is the viral core protein, also known as the capsid protein (HBcAg). Specifically, this compound is a Class I Capsid Assembly Modulator (CAM).[2]

The HBV capsid is a crucial structure that encapsidates the viral pregenomic RNA (pgRNA) and the viral polymerase, providing the microenvironment for reverse transcription. Proper assembly and disassembly of this icosahedral capsid, which is composed of 120 core protein dimers, are essential for multiple steps in the viral lifecycle, including pgRNA encapsidation, reverse transcription, and the transport of the newly synthesized relaxed circular DNA (rcDNA) to the nucleus to replenish the covalently closed circular DNA (cccDNA) pool.[3][4]

This compound exerts its antiviral effect by binding to the core protein dimers and inducing the formation of aberrant, non-functional capsid structures.[3] This misdirection of capsid assembly disrupts the normal replication process, ultimately leading to a significant reduction in the production of new infectious virions.

HBV_Lifecycle_and_Morphothiadin_Target cluster_cell Hepatocyte cluster_morphothiadin_action This compound (GLS4) Action entry HBV Entry uncoating Uncoating entry->uncoating nucleus Nucleus uncoating->nucleus rcDNA import cccDNA cccDNA Formation nucleus->cccDNA transcription Transcription cccDNA->transcription pgRNA pgRNA transcription->pgRNA mRNAs mRNAs transcription->mRNAs encapsidation Encapsidation pgRNA->encapsidation translation Translation mRNAs->translation core_protein Core Protein (HBcAg) translation->core_protein polymerase Polymerase translation->polymerase surface_proteins Surface Proteins (HBsAg) translation->surface_proteins core_protein->encapsidation aberrant_assembly Aberrant Capsid Assembly core_protein->aberrant_assembly polymerase->encapsidation assembly Virion Assembly surface_proteins->assembly reverse_transcription Reverse Transcription encapsidation->reverse_transcription rcDNA_capsid Capsid with rcDNA reverse_transcription->rcDNA_capsid rcDNA_capsid->nucleus cccDNA Amplification rcDNA_capsid->assembly release Virion Release assembly->release This compound This compound (GLS4) This compound->core_protein aberrant_assembly->encapsidation Blocks Encapsidation

Figure 1. The HBV lifecycle and the mechanism of action of this compound (GLS4).

Quantitative Analysis of this compound's Antiviral Activity

The antiviral potency of this compound has been quantified in both preclinical and clinical studies. The following tables summarize the key findings.

Table 1: Preclinical Antiviral Activity of this compound (GLS4)
ParameterCell LineValueReference
IC50 Wild-type HBV12 nM[5]
EC50 HepG2.2.151 nM[1]
EC50 HepAD3862.24 nM[6]
EC50 Lamivudine-resistant HBV10-20 nM[1]
EC50 Telbivudine-resistant HBV10-20 nM[1]
EC50 Entecavir-resistant HBV10-20 nM[1]
Table 2: Clinical Antiviral Activity of this compound (GLS4) in Chronic HBV Patients (28-day treatment)
ParameterCohort A (120 mg GLS4 + 100 mg Ritonavir)Cohort B (240 mg GLS4 + 100 mg Ritonavir)Cohort C (Entecavir)Reference
Mean Decline in HBV DNA (log10 IU/mL) -1.42-2.13-3.5[2]
Mean Decline in HBsAg (log10 IU/mL) -0.06-0.14-0.33[2]
Mean Decline in HBeAg (log10 IU/mL) -0.25-0.30-0.43[7]
Mean Decline in pgRNA (log10 copies/mL) -0.75-1.78-0.96[2]
Mean Decline in HBcrAg (log10 U/mL) -0.23-0.5-0.44[2]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound's antiviral activity.

Cell Culture and Drug Treatment
  • Cell Lines:

    • HepG2.2.15: A human hepatoblastoma cell line stably transfected with a full-length HBV genome (genotype D). These cells constitutively produce infectious HBV virions.

    • HepAD38: A human hepatoma cell line containing an integrated copy of the HBV genome under the control of a tetracycline-off promoter. HBV replication is induced by the withdrawal of tetracycline from the culture medium.

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and, for HepAD38 cells, 5 µg/mL tetracycline (to suppress HBV replication during routine culture).

  • Drug Treatment: For antiviral assays, cells are seeded in 6-well or 96-well plates. After cell attachment (and tetracycline withdrawal for HepAD38 cells), the medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO). The medium and drug are replenished daily for the duration of the experiment (typically 7 days).

Experimental_Workflow_Antiviral_Assay cluster_supernatant Supernatant cluster_lysate Cell Lysate start Seed HepG2.2.15 or HepAD38 cells induce_replication Induce HBV Replication (Tetracycline withdrawal for HepAD38) start->induce_replication drug_treatment Treat with this compound (GLS4) at various concentrations induce_replication->drug_treatment incubation Incubate for 7 days (Daily media and drug change) drug_treatment->incubation harvest Harvest Supernatant and Cells incubation->harvest supernatant_analysis Supernatant Analysis harvest->supernatant_analysis cell_lysate_analysis Cell Lysate Analysis harvest->cell_lysate_analysis end Data Analysis supernatant_analysis->end elisa ELISA for HBsAg/HBeAg supernatant_analysis->elisa qpcr qPCR for extracellular HBV DNA supernatant_analysis->qpcr cell_lysate_analysis->end southern_blot Southern Blot for intracellular HBV DNA replicative intermediates cell_lysate_analysis->southern_blot cell_viability MTT Assay for Cytotoxicity cell_lysate_analysis->cell_viability

Figure 2. A representative experimental workflow for in vitro antiviral assays.

Quantification of HBV DNA by Real-Time PCR (qPCR)
  • Sample Preparation:

    • Collect cell culture supernatant.

    • Centrifuge at 1000 x g for 10 minutes to pellet cellular debris.

    • Extract viral DNA from the supernatant using a commercial viral DNA extraction kit according to the manufacturer's instructions.

  • qPCR Reaction:

    • Prepare a master mix containing a 2x PCR reaction buffer (e.g., 100 mmol/L Tris-HCl pH 8.3, 100 mmol/L KCl, 7.0 mmol/L MgCl2, 400 µmol/L of each dNTP, and 1U of a hot-start DNA polymerase), 5 pmol of each forward and reverse primer, and 2.5 pmol of a TaqMan probe targeting a conserved region of the HBV genome (e.g., the S gene).[8]

    • Add 2-5 µL of the extracted HBV DNA to each well of a 96-well PCR plate.

    • Include a standard curve of a plasmid containing the HBV genome at known concentrations.

  • Thermocycling Conditions:

    • Initial denaturation at 94°C for 3 minutes.

    • 40 cycles of:

      • Denaturation at 94°C for 20 seconds.

      • Annealing/Extension at 60°C for 40 seconds (with fluorescence reading).

  • Data Analysis: Quantify the HBV DNA copy number in the samples by comparing their Ct values to the standard curve.

Quantification of HBsAg and HBeAg by ELISA
  • Sample Preparation:

    • Collect cell culture supernatant.

    • Centrifuge at 1000 x g for 20 minutes to remove cellular debris.

  • ELISA Procedure (Sandwich ELISA):

    • Coat a 96-well plate with a capture antibody specific for HBsAg or HBeAg and incubate overnight at 4°C.

    • Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20).

    • Block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.

    • Wash the plate three times.

    • Add 100 µL of standards and samples (supernatants) to the appropriate wells and incubate for 2 hours at 37°C.[9]

    • Wash the plate three times.

    • Add a biotinylated detection antibody and incubate for 1 hour at 37°C.

    • Wash the plate three times.

    • Add streptavidin-HRP conjugate and incubate for 30 minutes at 37°C.

    • Wash the plate five times.

    • Add TMB substrate and incubate in the dark until a color develops (5-15 minutes).

    • Stop the reaction with a stop solution (e.g., 2N H2SO4).

    • Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the concentration of HBsAg or HBeAg in the samples by comparing their absorbance values to the standard curve.

Southern Blot Analysis of HBV Replicative Intermediates
  • DNA Extraction (Hirt Extraction):

    • Lyse cultured cells with a lysis buffer (e.g., 10 mM Tris-HCl pH 7.5, 10 mM EDTA, 0.6% SDS).

    • Add a high concentration of NaCl (e.g., 1 M) to precipitate high-molecular-weight cellular DNA and proteins.

    • Incubate on ice for at least 4 hours.

    • Centrifuge at high speed to pellet the precipitate.

    • The supernatant, containing the protein-free HBV DNA intermediates, is collected.

    • Purify the DNA from the supernatant by phenol-chloroform extraction and ethanol precipitation.

  • Agarose Gel Electrophoresis:

    • Resuspend the DNA pellet in TE buffer.

    • Separate the DNA on a 1.2% agarose gel.

  • Blotting and Hybridization:

    • Depurinate the DNA in the gel with 0.25 M HCl.

    • Denature the DNA with a denaturing buffer (e.g., 0.5 M NaOH, 1.5 M NaCl).

    • Neutralize the gel with a neutralization buffer (e.g., 1 M Tris-HCl pH 8.0, 1.5 M NaCl).

    • Transfer the DNA to a nylon membrane via capillary action.

    • UV crosslink the DNA to the membrane.

    • Prehybridize the membrane in a hybridization buffer.

    • Hybridize with a 32P-labeled full-length HBV DNA probe overnight at an appropriate temperature (e.g., 42°C or 65°C).

    • Wash the membrane to remove the unbound probe.

  • Detection:

    • Expose the membrane to a phosphor screen or X-ray film.

    • Visualize the bands corresponding to relaxed circular (RC), double-stranded linear (DSL), and single-stranded (SS) HBV DNA.

Conclusion

This compound (GLS4) represents a promising class of anti-HBV compounds that target a critical step in the viral lifecycle – capsid assembly. Its ability to induce aberrant capsid formation effectively disrupts viral replication, as demonstrated by the significant reductions in HBV DNA, HBsAg, and other viral markers in both preclinical and clinical settings. The detailed methodologies provided in this guide serve as a resource for researchers to further investigate this compound and other capsid assembly modulators, with the ultimate goal of developing more effective therapies for chronic hepatitis B. The unique mechanism of action of this compound positions it as a valuable candidate for future combination therapies aimed at achieving a functional cure for HBV.

References

Unveiling the Pharmacological Profile of GLS4: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

GLS4 is a first-in-class, orally bioavailable small molecule that has demonstrated potent antiviral activity against the hepatitis B virus (HBV). As a novel capsid assembly modulator (CAM), GLS4 disrupts a critical step in the viral life cycle, offering a distinct mechanism of action compared to existing nucleos(t)ide analogue therapies. This technical guide provides a comprehensive overview of the pharmacological profile of GLS4, detailing its mechanism of action, in vitro and in vivo efficacy, pharmacokinetic properties, and the experimental methodologies used in its evaluation. The information presented herein is intended to support further research and development of this promising anti-HBV agent.

Mechanism of Action

GLS4 is classified as a Class I heteroaryldihydropyrimidine (HAP) derivative that functions as a capsid assembly modulator.[1][2] Its primary mechanism of action involves the allosteric modulation of the HBV core protein (HBc).[3] By binding to a pocket at the interface of HBc dimers, GLS4 induces a conformational change that accelerates and misdirects the assembly of the viral capsid.[3] This results in the formation of aberrant, non-functional capsids that are unable to properly package the viral pregenomic RNA (pgRNA) and the viral polymerase.[4][5] Consequently, the subsequent steps of the viral life cycle, including reverse transcription and the formation of new infectious virions, are effectively blocked.[4][5]

cluster_HBV_Lifecycle Hepatitis B Virus Lifecycle cluster_GLS4_Action GLS4 Mechanism of Action HBV_entry HBV Entry rcDNA_to_cccDNA rcDNA to cccDNA (in nucleus) HBV_entry->rcDNA_to_cccDNA Transcription Transcription of pgRNA & mRNA rcDNA_to_cccDNA->Transcription Translation Translation of Viral Proteins (incl. HBc) Transcription->Translation Capsid_Assembly Normal Capsid Assembly (pgRNA & Polymerase Encapsidation) Translation->Capsid_Assembly Reverse_Transcription Reverse Transcription (rcDNA synthesis) Capsid_Assembly->Reverse_Transcription Virion_Release New Virion Release Reverse_Transcription->Virion_Release GLS4 GLS4 HBc_dimer HBc Dimers GLS4->HBc_dimer Binds to Aberrant_Capsid Aberrant Capsid Formation (Empty or mis-formed) HBc_dimer->Aberrant_Capsid Induces Block Block Aberrant_Capsid->Block Leads to Block->Capsid_Assembly Disrupts

Caption: Mechanism of Action of GLS4 on the HBV Lifecycle.

In Vitro Efficacy

The antiviral activity of GLS4 has been evaluated in various in vitro models, consistently demonstrating potent inhibition of HBV replication.

Data Summary
ParameterCell LineValueReference
IC50 HepG2.2.150.012 µM[4]
EC50 HepAD3862.24 nM[2]
EC50 HepG2.2.151 nM[6]
EC50 (Drug-Resistant Strains) -10-20 nM[6]
EC90 -55.8 ng/mL[1][7]
CC50 Primary Human Hepatocytes115 µM[2]
CC50 HepAD3826 µM[2]
Experimental Protocols

2.2.1. HBV Replication Assay in HepAD38 Cells

This assay is widely used to assess the antiviral activity of compounds against HBV. The HepAD38 cell line is a stable transfectant of HepG2 that contains an integrated copy of the HBV genome under the control of a tetracycline-repressible promoter.

  • Cell Culture: HepAD38 cells are maintained in DMEM/F12 medium supplemented with 10% fetal bovine serum, penicillin/streptomycin, and 0.3 µg/mL tetracycline to suppress HBV replication.[2]

  • Assay Procedure:

    • Seed HepAD38 cells in 96-well plates.

    • To induce HBV replication, wash the cells with phosphate-buffered saline (PBS) and replace the medium with tetracycline-free medium.[2]

    • Treat the cells with serial dilutions of GLS4.

    • After a 7-day incubation period, collect the cell culture supernatant to measure extracellular HBV DNA levels by real-time PCR.[2]

    • Intracellular HBV replicative intermediates can be analyzed by Southern blot.[4]

  • Data Analysis: The concentration of GLS4 that inhibits HBV DNA replication by 50% (EC50) is calculated.

2.2.2. Cell Viability Assay

To determine the cytotoxicity of GLS4, a standard MTT assay is performed.

  • Procedure:

    • Seed cells (e.g., HepAD38 or primary human hepatocytes) in 96-well plates and treat with various concentrations of GLS4 for a specified period (e.g., 48 hours).[2]

    • Add MTT (3-(4,5-dimethyl-2-thiazolyl)-2,5-diphenyl-2H-tetrazolium bromide) solution to each well and incubate.

    • Solubilize the formazan crystals with a solubilization buffer.

    • Measure the absorbance at a specific wavelength to determine cell viability.

  • Data Analysis: The concentration of GLS4 that reduces cell viability by 50% (CC50) is calculated. The selectivity index (SI) is determined by the ratio of CC50 to EC50.

cluster_Workflow In Vitro Efficacy Testing Workflow cluster_Endpoints Endpoints start Start cell_culture Cell Culture (e.g., HepAD38) start->cell_culture induce_hbv Induce HBV Replication (Tetracycline withdrawal) cell_culture->induce_hbv treat_gls4 Treat with GLS4 (Dose-response) induce_hbv->treat_gls4 incubation Incubation treat_gls4->incubation data_collection Data Collection incubation->data_collection hbv_dna HBV DNA Quantification (qPCR, Southern Blot) data_collection->hbv_dna cell_viability Cell Viability (MTT Assay) data_collection->cell_viability end End hbv_dna->end cell_viability->end

Caption: General workflow for in vitro efficacy and toxicity testing of GLS4.

In Vivo Efficacy and Preclinical Pharmacokinetics

The in vivo antiviral activity and pharmacokinetic profile of GLS4 have been investigated in mouse models.

Data Summary

In Vivo Efficacy:

In nude mice with established viremia from HepAD38 cell xenografts, GLS4 demonstrated strong and sustained suppression of HBV DNA.[8]

Preclinical Pharmacokinetics (in ICR mice following a 10 mg/kg oral dose): [9]

ParameterValue
Tmax 0.25 h
t1/2 1.78 h
AUC0–24 556 h·ng/mL
Bioavailability 25.5%
Experimental Protocols

3.2.1. In Vivo Efficacy in a Nude Mouse Model

  • Model: Nude mice are subcutaneously inoculated with HepAD38 cells, which form tumors and lead to viremia.[8]

  • Treatment: Once viremia is established, mice are treated orally with GLS4 daily for a specified duration (e.g., 14 days).[2]

  • Monitoring: Serum HBV DNA levels are monitored during and after the treatment period.[8]

  • Endpoints: The primary endpoint is the reduction in serum HBV DNA levels. Intracellular core antigen levels in the tumors can also be assessed.[8]

3.2.2. Pharmacokinetic Studies in Mice

  • Administration: A single oral dose of GLS4 (e.g., 10 mg/kg) is administered to ICR mice.[2][9]

  • Sample Collection: Blood samples are collected at various time points after administration.

  • Analysis: The concentration of GLS4 in plasma is determined using liquid chromatography-tandem mass spectrometry (LC/MS/MS).[2]

  • Parameters Calculated: Key pharmacokinetic parameters such as Tmax, Cmax, t1/2, and AUC are calculated.

Clinical Pharmacology

Clinical trials in healthy volunteers and patients with chronic HBV infection have further characterized the pharmacokinetic and pharmacodynamic properties of GLS4.

Data Summary

Pharmacokinetics in Humans:

  • GLS4 is metabolized by cytochrome P450 3A4 (CYP3A4).[1]

  • Co-administration with ritonavir, a CYP3A4 inhibitor, significantly increases the plasma concentration of GLS4, allowing for effective antiviral concentrations to be maintained.[1][10]

  • In a Phase 1b study, the mean trough concentration (Ctrough) of GLS4 (120 mg or 240 mg with ritonavir) was 205–218 ng/mL, which is approximately 3.7–3.9 times the in vitro EC90.[1][7]

  • The half-life (t1/2) of GLS4 is longer after multiple doses.[1]

Antiviral Activity in Chronic HBV Patients (28-day treatment with GLS4/ritonavir): [1][7]

ParameterMean Decline (120 mg GLS4)Mean Decline (240 mg GLS4)
HBV DNA -1.42 log10 IU/mL-2.13 log10 IU/mL
HBsAg -0.06 log10 IU/mL-0.14 log10 IU/mL
Pregenomic RNA -0.75 log10 copies/mL-1.78 log10 copies/mL
HBcrAg -0.23 log10 U/mL-0.5 log10 U/mL
Clinical Trial Design (Phase 1b Example)
  • Design: A double-blind, randomized, parallel, entecavir-controlled study.[1]

  • Participants: Patients with chronic HBV infection.

  • Intervention: Patients were randomized to receive a 28-day course of:

    • GLS4 (120 mg) and ritonavir (100 mg)

    • GLS4 (240 mg) and ritonavir (100 mg)

    • Entecavir

  • Assessments: The primary objective was to evaluate the safety and tolerability. Secondary objectives included assessing the pharmacokinetics and antiviral activity of GLS4.[1]

Conclusion

GLS4 is a potent and selective inhibitor of HBV replication with a novel mechanism of action targeting capsid assembly. Preclinical and clinical studies have demonstrated its significant antiviral activity and have established a pharmacokinetic profile that supports its development as a therapeutic agent for chronic hepatitis B. The co-administration with ritonavir is crucial for achieving optimal therapeutic concentrations. The data presented in this guide underscore the potential of GLS4 as a valuable addition to the armamentarium of anti-HBV therapies. Further clinical investigation is warranted to fully elucidate its long-term efficacy and safety profile.

References

Morphothiadin: A Technical Guide to its Antiviral Spectrum and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Morphothiadin, also known as GLS4, is a potent synthetic nucleoside analog with demonstrated antiviral activity. This document provides a comprehensive technical overview of the antiviral spectrum of this compound, its mechanism of action, and the experimental methodologies used to characterize its effects. The information is compiled from publicly available research and is intended to serve as a resource for researchers and professionals in the field of antiviral drug development. The data presented herein focuses on its well-documented activity against Hepatitis B Virus (HBV), including drug-resistant strains.

Antiviral Spectrum of this compound

The known antiviral activity of this compound is highly specific to the Hepatitis B Virus (HBV). Research to date has not indicated a broad-spectrum antiviral effect against other viral families. Its efficacy has been established against both wild-type HBV and strains resistant to other nucleoside analogs like adefovir.

Table 1: Quantitative Antiviral Activity of this compound against Hepatitis B Virus (HBV)
Virus Strain(s)Cell LineParameterValueCitation(s)
Wild-type HBVHepG2.2.15, HepAD38IC₅₀12 nM[1][2]
Adefovir-resistant HBVNot SpecifiedIC₅₀12 nM[1][2]
Table 2: Cytotoxicity Profile of this compound
Cell LineParameterValueCitation(s)
Primary Human HepatocytesCC₅₀115 µM[2]
HepAD38CC₉₀190 µM[2]
Human Peripheral Blood Mononuclear Cells (PBMCs)CC₅₀28 µM[2]
General (Cell Line Not Specified)No observed toxicity up to25 µM[2]

Mechanism of Action

This compound is a potent inhibitor of HBV replication and is classified as a Hepatitis B Virus capsid inhibitor and a core protein allosteric modulator (CpAM).[3][4][5] Its primary mechanism of action involves the disruption of the proper assembly of the HBV nucleocapsid.[5][6][7] By binding to the HBV core protein (HBcAg), this compound induces the formation of aberrant, non-functional capsids, which in turn inhibits the encapsidation of the viral pregenomic RNA (pgRNA) and subsequent reverse transcription into viral DNA.[3][8][9] This ultimately leads to a significant reduction in the production of new infectious virions.[1][3]

The following diagram illustrates the proposed mechanism of action of this compound in the HBV replication cycle.

HBV_Replication_and_Morphothiadin_Inhibition cluster_host_cell Hepatocyte HBV_entry HBV Entry Uncoating Uncoating HBV_entry->Uncoating rcDNA_to_cccDNA rcDNA to cccDNA Uncoating->rcDNA_to_cccDNA cccDNA cccDNA rcDNA_to_cccDNA->cccDNA Transcription Transcription cccDNA->Transcription pgRNA_mRNA pgRNA & mRNAs Transcription->pgRNA_mRNA Translation Translation pgRNA_mRNA->Translation Capsid_Assembly Capsid Assembly pgRNA_mRNA->Capsid_Assembly Core_Protein Core Protein (HBcAg) Translation->Core_Protein Polymerase Polymerase Translation->Polymerase Core_Protein->Capsid_Assembly Polymerase->Capsid_Assembly Reverse_Transcription Reverse Transcription Capsid_Assembly->Reverse_Transcription Aberrant_Capsid Aberrant Capsid (non-functional) Capsid_Assembly->Aberrant_Capsid Forms Virion_Assembly Virion Assembly & Egress Reverse_Transcription->Virion_Assembly New_Virion New HBV Virion Virion_Assembly->New_Virion This compound This compound (GLS4) This compound->Capsid_Assembly Inhibits (induces misassembly)

Caption: Mechanism of action of this compound in inhibiting HBV replication.

Experimental Protocols

The following are summaries of experimental protocols described in the cited literature for evaluating the antiviral activity of this compound. These are not exhaustive and are intended to provide an overview of the methodologies employed.

In Vitro Antiviral Activity Assay in HepAD38 Cells

This protocol outlines the general steps for assessing the inhibitory effect of this compound on HBV replication in the HepAD38 cell line, which contains an integrated copy of the HBV genome under the control of a tetracycline-repressible promoter.

Antiviral_Assay_Workflow start Start seed_cells Seed HepAD38 cells in 6-well plates (5 x 10^6 cells/well) start->seed_cells remove_tet Remove tetracycline to induce HBV replication seed_cells->remove_tet add_compound Add this compound at varying concentrations (e.g., 25-400 nM) remove_tet->add_compound incubation Incubate for 7 days (replenish medium and drug daily) add_compound->incubation collect_supernatant Collect cell supernatants incubation->collect_supernatant extract_dna Extract HBV DNA collect_supernatant->extract_dna quantify_dna Quantify HBV DNA levels (Real-Time PCR) extract_dna->quantify_dna end End quantify_dna->end

Caption: General workflow for in vitro antiviral assay of this compound.

Protocol Details:

  • Cell Line: HepAD38 cells.[1]

  • Seeding Density: 5 x 10⁶ cells per well in 6-well plates.[1]

  • Treatment: After cell attachment and induction of HBV replication (by removal of tetracycline), cells are treated with various concentrations of this compound (e.g., 25, 50, 100, 200, 400 nM).[1]

  • Incubation: The cells are incubated for 7 days, with fresh medium and the compound added daily.[1]

  • Endpoint Measurement: Cell supernatants are collected, and the levels of HBV DNA are quantified using real-time PCR to determine the extent of viral replication inhibition.[1] Intracellular HBV replicative intermediates can be analyzed by Southern blotting.[1]

In Vitro Antiviral Activity Assay in HepG2.2.15 Cells

A similar protocol is used for the HepG2.2.15 cell line, which constitutively expresses HBV.

  • Cell Line: HepG2.2.15 cells.[2]

  • Incubation: Cells are incubated with the compound for 6 days.[2]

  • Endpoint Measurement: Antiviral activity is assessed by the reduction in viral DNA levels, as measured by PCR analysis.[2]

Cytotoxicity Assay

Standard cytotoxicity assays are performed to determine the selectivity of the antiviral compound.

  • Method: CellTiter 96 non-radioactive cell proliferation assay (or similar MTS/MTT-based assays).[2]

  • Cell Lines: Human Peripheral Blood Mononuclear Cells (PBMCs), primary human hepatocytes, and the cell lines used for antiviral assays (e.g., HepAD38).[2]

  • Endpoint: The concentration that reduces cell viability by 50% (CC₅₀) is determined.[2]

Clinical Development

This compound (GLS4) has undergone Phase I and Phase II clinical trials.[3][4][6][7] In some studies, it has been co-administered with ritonavir, a cytochrome P450 3A4 inhibitor, to increase its plasma concentration and improve its anti-HBV efficacy.[6][7][10] Clinical investigations have assessed its safety, pharmacokinetics, and antiviral efficacy, both as a monotherapy and in combination with other anti-HBV drugs like entecavir.[4][6]

Conclusion

This compound is a potent and selective inhibitor of Hepatitis B Virus replication. Its mechanism of action as a capsid assembly modulator represents a valuable strategy in the development of anti-HBV therapeutics. The quantitative data from in vitro studies demonstrate its high potency and a favorable cytotoxicity profile. Further clinical development will continue to elucidate its therapeutic potential in the management of chronic Hepatitis B.

References

Methodological & Application

Application Notes and Protocols for Morphothiadin in HBV Cell Culture Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Morphothiadin, also known as GLS4, is a potent, non-nucleosidic inhibitor of the Hepatitis B Virus (HBV). It functions as a capsid assembly modulator (CAM), interfering with the formation of the viral core particle, a critical step in the HBV replication cycle.[1] This mechanism of action makes it effective against both wild-type and adefovir-resistant HBV strains.[1] These application notes provide a comprehensive overview of the in vitro activity of this compound in relevant HBV cell culture models, along with detailed protocols for key experiments to assess its antiviral efficacy and cytotoxicity.

Mechanism of Action

This compound disrupts the normal assembly of the HBV core protein (HBcAg) into functional capsids.[1] This interference leads to the formation of aberrant, non-functional core particles, thereby inhibiting viral DNA replication and the production of new virions.[1]

Signaling Pathway and Drug Target

HBV_Lifecycle_and_Morphothiadin_Target cluster_host_cell Hepatocyte HBV_entry HBV Entry Uncoating Uncoating HBV_entry->Uncoating rcDNA_to_nucleus rcDNA to Nucleus Uncoating->rcDNA_to_nucleus cccDNA_formation cccDNA Formation rcDNA_to_nucleus->cccDNA_formation Transcription Transcription cccDNA_formation->Transcription pgRNA_mRNA pgRNA & mRNAs Transcription->pgRNA_mRNA Translation Translation pgRNA_mRNA->Translation Capsid_Assembly Capsid Assembly pgRNA_mRNA->Capsid_Assembly HBcAg_Pol HBcAg & Polymerase Translation->HBcAg_Pol HBcAg_Pol->Capsid_Assembly Reverse_Transcription Reverse Transcription Capsid_Assembly->Reverse_Transcription Mature_Capsids Mature Capsids Reverse_Transcription->Mature_Capsids Virion_Secretion Virion Secretion Mature_Capsids->Virion_Secretion This compound This compound (GLS4) This compound->Capsid_Assembly caption This compound targets HBV capsid assembly.

Caption: this compound targets HBV capsid assembly.

Quantitative Data Summary

The following tables summarize the in vitro antiviral activity and cytotoxicity of this compound in various HBV cell culture models.

Table 1: Antiviral Activity of this compound against HBV

ParameterCell LineValueReference
IC₅₀ (HBV DNA) HepG2.2.1512 nM[1]
IC₅₀ (Adefovir-resistant HBV) Transfected HepG2Sensitive[1]

Table 2: Cytotoxicity of this compound

ParameterCell LineValueReference
CC₅₀ Primary Human Hepatocytes115 µM
CC₅₀ HepAD38>25 µM

Table 3: Effect of this compound on HBV Viral Markers in HepAD38 Cells (7-day treatment)

ConcentrationHBV DNA in SupernatantIntracellular HBV Core Protein
25 nMSignificant Inhibition (P < 0.02)Strong Inhibition
50 nMSignificant Inhibition (P < 0.02)Strong Inhibition
100 nMSignificant Inhibition (P < 0.02)Strong Inhibition
200 nMNot specifiedStrong Inhibition (P < 0.001)
400 nMNot specifiedNot specified

Experimental Protocols

Cell Culture and Maintenance

HepAD38 Cell Line: The HepAD38 cell line is a stable tetracycline-inducible HBV-expressing cell line derived from HepG2. HBV replication is suppressed in the presence of tetracycline.

  • Growth Medium: DMEM/F-12 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and 0.5 mg/mL G418.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.

  • Subculture: Passage cells every 3-4 days or when they reach 80-90% confluency.

  • Induction of HBV Replication: To induce HBV replication, remove tetracycline from the culture medium.

HepG2.2.15 Cell Line: The HepG2.2.15 cell line is a stable HBV-producing cell line that constitutively expresses and replicates HBV.

  • Growth Medium: DMEM supplemented with 10% FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, and 380 µg/mL G418.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.

  • Subculture: Passage cells every 3-4 days or when they reach 80-90% confluency.

Antiviral Activity Assay

This protocol describes the evaluation of this compound's antiviral activity by quantifying the reduction in extracellular HBV DNA.

Antiviral_Assay_Workflow A Seed HepAD38 or HepG2.2.15 cells B Induce HBV replication (for HepAD38) A->B C Treat with this compound (various concentrations) B->C D Incubate for 7 days (refresh medium and drug daily) C->D E Collect supernatant D->E F Extract HBV DNA E->F G Quantify HBV DNA by Real-Time PCR F->G H Analyze data and determine IC50 G->H

Caption: Western blot workflow for HBV core protein.

Troubleshooting

  • High variability in real-time PCR results: Ensure accurate pipetting, use of a master mix, and a well-calibrated thermal cycler. Check for DNA contamination in reagents.

  • Weak or no signal in Western blot: Optimize antibody concentrations and incubation times. Ensure complete protein transfer. Check the activity of the ECL reagent.

  • High background in Western blot: Increase the number and duration of washing steps. Ensure the blocking buffer is fresh.

  • Inconsistent cell viability in cytotoxicity assays: Ensure even cell seeding and avoid edge effects in the 96-well plate. Check for contamination in the cell culture.

Conclusion

This compound is a promising anti-HBV compound with a distinct mechanism of action targeting capsid assembly. The protocols provided here offer a framework for the in vitro evaluation of this compound and other capsid assembly modulators in HBV-permissive cell lines. These assays are crucial for determining the potency, cytotoxicity, and mechanism of action of novel antiviral agents in the drug development pipeline.

References

Application Notes and Protocols for Morphothiadin (GLS4) in HepG2.2.15 Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Morphothiadin, also known as GLS4, is a potent, orally bioavailable small molecule inhibitor of the hepatitis B virus (HBV) polymerase.[1][2] As a nucleoside analog, it acts as a chain terminator during viral DNA synthesis, effectively halting HBV replication.[1] These application notes provide a comprehensive overview of the use of this compound in the context of the HepG2.2.15 cell line, a widely used in vitro model for studying HBV replication and screening antiviral compounds.

Mechanism of Action

This compound is a heteroaryldihydropyrimidine (HAP) derivative that functions as a capsid assembly modulator. While its primary mechanism is the inhibition of the HBV polymerase, some evidence suggests that compounds in this class can also interfere with the formation of the viral core particle, leading to the assembly of aberrant, non-functional capsids. This dual mechanism of action makes this compound a compelling candidate for further investigation in anti-HBV drug development.

Data Presentation: In Vitro Efficacy and Cytotoxicity of this compound

The following tables summarize the quantitative data available for this compound's antiviral activity and cytotoxicity.

Table 1: Antiviral Activity of this compound against HBV in HepG2.2.15 Cells
Parameter Value
TargetHBV DNA Replication
Cell LineHepG2.2.15
IC5012 nM
Reference Compound (Lamivudine) IC50325 nM
Table 2: Cytotoxicity Profile of this compound
Cell Line CC50
Primary Human Hepatocytes115 µM
Peripheral Blood Mononuclear Cells (PBMCs)28 µM
General ObservationNo toxicity observed up to 25 µM

Signaling Pathways and Experimental Workflows

HBV Polymerase Inhibition and Immune Evasion

The HBV polymerase plays a crucial role in the viral life cycle and in the evasion of the host's innate immune response. The polymerase can interfere with key signaling pathways, such as those involving interferon regulatory factors (IRFs), thereby dampening the antiviral interferon response. This compound, by inhibiting the polymerase, is expected to counteract these immune evasion strategies.

HBV_Polymerase_Inhibition cluster_host_cell Hepatocyte cluster_intervention Therapeutic Intervention HBV_entry HBV Entry pgRNA pgRNA HBV_entry->pgRNA Transcription HBV_Polymerase HBV Polymerase pgRNA->HBV_Polymerase Translation Viral_DNA_synthesis Viral DNA Synthesis HBV_Polymerase->Viral_DNA_synthesis Reverse Transcription IRF_Signaling IRF Signaling HBV_Polymerase->IRF_Signaling Inhibits New_Virions New Virions Viral_DNA_synthesis->New_Virions Immune_Response Innate Immune Response (IFN) IRF_Signaling->Immune_Response Activates This compound This compound (GLS4) This compound->HBV_Polymerase Inhibits

Caption: HBV polymerase inhibition by this compound.

Experimental Workflow for Evaluating this compound in HepG2.2.15 Cells

The following diagram outlines the typical experimental workflow for assessing the antiviral efficacy and cytotoxicity of this compound.

Experimental_Workflow cluster_assays Assays start Start cell_culture Culture HepG2.2.15 cells start->cell_culture seeding Seed cells in 96-well plates cell_culture->seeding treatment Treat with this compound (various concentrations) seeding->treatment incubation Incubate for 6-8 days treatment->incubation cytotoxicity Cytotoxicity Assay (MTT) incubation->cytotoxicity supernatant Collect Supernatant incubation->supernatant dna_extraction Intracellular DNA Extraction incubation->dna_extraction data_analysis Data Analysis (IC50 & CC50 determination) cytotoxicity->data_analysis elisa ELISA for HBsAg & HBeAg supernatant->elisa elisa->data_analysis southern_blot Southern Blot for HBV DNA Intermediates dna_extraction->southern_blot southern_blot->data_analysis end End data_analysis->end

Caption: Experimental workflow for this compound evaluation.

Experimental Protocols

Cell Culture and Maintenance of HepG2.2.15 Cells

Materials:

  • HepG2.2.15 cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • G418 (Geneticin)

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • Cell culture flasks (T-75)

  • CO2 incubator (37°C, 5% CO2)

Protocol:

  • Culture HepG2.2.15 cells in DMEM supplemented with 10% FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, and 380 µg/mL G418.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Passage the cells every 3-4 days or when they reach 80-90% confluency.

  • To passage, wash the cells with PBS, then add Trypsin-EDTA and incubate for 3-5 minutes at 37°C to detach the cells.

  • Neutralize the trypsin with complete growth medium and centrifuge the cell suspension.

  • Resuspend the cell pellet in fresh medium and seed into new flasks at the desired density.

Cytotoxicity Assay (MTT Assay)

Materials:

  • HepG2.2.15 cells

  • 96-well cell culture plates

  • This compound stock solution

  • Complete growth medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO or Solubilization Buffer

  • Microplate reader

Protocol:

  • Seed HepG2.2.15 cells into a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for the drug) and a no-treatment control.

  • Incubate the plate for the desired treatment period (e.g., 6-8 days).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the no-treatment control and determine the CC50 value.

ELISA for HBsAg and HBeAg

Materials:

  • Supernatant from this compound-treated HepG2.2.15 cells

  • Commercially available HBsAg and HBeAg ELISA kits

  • Microplate reader

Protocol:

  • After treating HepG2.2.15 cells with this compound for the desired period, carefully collect the cell culture supernatant.

  • Centrifuge the supernatant to remove any cell debris.

  • Perform the ELISA for HBsAg and HBeAg according to the manufacturer's instructions provided with the commercial kits.

  • Briefly, this typically involves adding the supernatant to antibody-coated wells, followed by incubation with a horseradish peroxidase (HRP)-conjugated detection antibody and a substrate solution.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Quantify the concentration of HBsAg and HBeAg using a standard curve generated from the provided standards.

  • Calculate the percentage of inhibition for each this compound concentration and determine the IC50 values.

Southern Blot for HBV DNA Replicative Intermediates

Materials:

  • This compound-treated HepG2.2.15 cells

  • Cell lysis buffer

  • Proteinase K

  • Phenol:chloroform:isoamyl alcohol

  • Ethanol

  • Agarose gel electrophoresis system

  • Nylon membrane

  • HBV-specific DNA probe (radiolabeled or non-radiolabeled)

  • Hybridization buffer and wash solutions

  • Autoradiography film or digital imaging system

Protocol:

  • After treatment with this compound, wash the HepG2.2.15 cells with PBS and lyse the cells.

  • Isolate the intracellular core particle-associated HBV DNA using standard DNA extraction protocols.

  • Separate the HBV DNA replicative intermediates by size using agarose gel electrophoresis.

  • Transfer the DNA from the gel to a nylon membrane.

  • Hybridize the membrane with an HBV-specific DNA probe.

  • Wash the membrane to remove the unbound probe.

  • Detect the HBV DNA bands by autoradiography or a digital imaging system.

  • Quantify the band intensities to determine the level of inhibition of HBV DNA replication and calculate the IC50 value.

References

Application Notes & Protocols for Morphothiadin Efficacy Testing in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Morphothiadin is a novel, investigational small molecule designed to selectively inhibit the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[1][2][3] Its frequent dysregulation in a wide variety of human cancers, including breast, lung, and prostate cancer, makes it a promising therapeutic target.[4][5] These application notes provide detailed protocols for evaluating the in vivo efficacy of this compound using a human tumor xenograft model in immunocompromised mice, a well-established preclinical model for cancer drug development.[6][7][8]

Hypothesized Mechanism of Action: PI3K/Akt/mTOR Pathway Inhibition

This compound is hypothesized to exert its anti-tumor effects by inhibiting key kinases within the PI3K/Akt/mTOR cascade. Upon activation by growth factors, PI3K phosphorylates PIP2 to PIP3, leading to the recruitment and activation of Akt. Akt, in turn, phosphorylates a multitude of downstream targets, including mTORC1, which promotes protein synthesis and cell growth by phosphorylating effectors like S6 ribosomal protein (S6) and 4E-BP1.[3][9] By inhibiting this pathway, this compound is expected to suppress tumor cell proliferation and induce apoptosis.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation Akt Akt PI3K->Akt PIP3 generation leads to activation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition S6K S6K mTORC1->S6K FourEBP1 4E-BP1 mTORC1->FourEBP1 Proliferation Cell Proliferation & Growth S6K->Proliferation FourEBP1->Proliferation Inhibition This compound This compound This compound->PI3K Inhibition

Caption: Hypothesized PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.

Recommended Animal Model: Human Tumor Xenograft

The recommended model for evaluating this compound's efficacy is the subcutaneous xenograft model using human cancer cell lines implanted into immunocompromised mice.[6][7] This model allows for the direct assessment of the drug's effect on human tumor growth in vivo.

  • Cell Line: MCF-7 (human breast adenocarcinoma, PIK3CA mutant) is a suitable choice, as its growth is often dependent on the PI3K pathway.

  • Mouse Strain: NOD-scid IL2Rγnull (NSG) mice are highly recommended due to their profound immunodeficiency, which allows for robust engraftment of human cells.[6][8]

Experimental Design and Workflow

A typical efficacy study involves tumor implantation, animal randomization, drug treatment, and endpoint analysis.

Experimental_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase (21 Days) cluster_analysis Endpoint Analysis Implantation 1. Tumor Cell Implantation (MCF-7 cells into NSG mice) Growth 2. Tumor Growth (to ~150 mm³) Implantation->Growth Randomization 3. Randomization (n=8-10 mice/group) Growth->Randomization Dosing 4. Daily Dosing - Vehicle Control - this compound (Dose 1) - this compound (Dose 2) Randomization->Dosing Monitoring 5. Monitoring (Tumor Volume & Body Weight 2-3 times/week) Dosing->Monitoring Endpoint 6. Study Endpoint (Day 21 or tumor >2000 mm³) Monitoring->Endpoint Harvest 7. Tissue Harvest (Tumor, Blood, Organs) Endpoint->Harvest Assays 8. Downstream Assays - Pharmacodynamics (PD) - Histology (TUNEL) Harvest->Assays

Caption: Standard experimental workflow for in vivo efficacy testing of this compound.

Data Presentation: Summary Tables

Quantitative data should be summarized for clear interpretation and comparison between treatment groups.

Table 1: Tumor Growth Inhibition

Treatment Group N Mean Tumor Volume (Day 21, mm³) ± SEM % Tumor Growth Inhibition (TGI) P-value (vs. Vehicle)
Vehicle Control 10 1550 ± 150 - -
This compound (25 mg/kg) 10 850 ± 95 45.2% <0.01

| this compound (50 mg/kg) | 10 | 425 ± 60 | 72.6% | <0.001 |

Table 2: General Toxicity Assessment

Treatment Group N Mean Body Weight Change (Day 21, %) ± SEM Clinical Observations
Vehicle Control 10 +5.2 ± 1.5 Normal
This compound (25 mg/kg) 10 +4.8 ± 1.8 Normal

| this compound (50 mg/kg) | 10 | -2.1 ± 2.0 | Minor, transient lethargy |

Table 3: Pharmacodynamic Biomarker Analysis (Tumor Lysates)

Treatment Group N p-Akt (Ser473) / Total Akt Ratio ± SEM p-S6 (Ser235/236) / Total S6 Ratio ± SEM
Vehicle Control 5 1.00 ± 0.12 1.00 ± 0.15

| this compound (50 mg/kg) | 5 | 0.35 ± 0.08 | 0.28 ± 0.06 |

Detailed Experimental Protocols

Protocol 1: Human Tumor Xenograft Establishment and Efficacy Study
  • Cell Culture: Culture MCF-7 cells in appropriate media until they reach 80-90% confluency.

  • Cell Preparation: Harvest cells and resuspend in a 1:1 mixture of serum-free media and Matrigel at a concentration of 5 x 107 cells/mL.

  • Implantation: Subcutaneously inject 100 µL of the cell suspension (5 x 106 cells) into the right flank of female NSG mice (6-8 weeks old).

  • Tumor Monitoring: Measure tumor dimensions 2-3 times per week using digital calipers. Calculate tumor volume using the formula: (Length x Width2) / 2.

  • Randomization: Once tumors reach an average volume of 100-200 mm³, randomize mice into treatment groups (e.g., Vehicle, this compound low dose, this compound high dose).

  • Drug Administration: Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose). Administer the drug or vehicle daily via oral gavage for 21 days.

  • Toxicity Monitoring: Record body weights 2-3 times per week and observe animals daily for any signs of toxicity.

  • Endpoint: Euthanize mice at the end of the treatment period or if tumors exceed 2000 mm³.

  • Tissue Collection: At necropsy, excise tumors and weigh them. Collect a portion of the tumor and snap-freeze in liquid nitrogen for Western blot analysis. Fix the remaining tumor tissue in 10% neutral buffered formalin for histological analysis.

Protocol 2: Western Blot for Pharmacodynamic Markers

This protocol is for analyzing the inhibition of the PI3K/Akt/mTOR pathway in tumor tissues.[10][11][12]

  • Protein Extraction: Homogenize snap-frozen tumor tissue in RIPA lysis buffer supplemented with protease and phosphatase inhibitors.[13]

  • Quantification: Determine the protein concentration of the lysates using a BCA protein assay.[13]

  • Sample Preparation: Prepare samples by adding Laemmli sample buffer and boiling for 5-10 minutes.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto a 4-12% polyacrylamide gel and perform electrophoresis to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[13]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer. Recommended antibodies:

    • Rabbit anti-phospho-Akt (Ser473)

    • Rabbit anti-Akt (pan)

    • Rabbit anti-phospho-S6 (Ser235/236)

    • Rabbit anti-S6

    • Mouse anti-β-actin (as a loading control)

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated anti-rabbit or anti-mouse secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again as in step 8. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imaging system.

  • Analysis: Quantify band intensity using densitometry software. Normalize the phosphorylated protein signal to the total protein signal for each target.

Protocol 3: TUNEL Assay for Apoptosis Detection

The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of apoptosis.[14][15][16]

  • Tissue Preparation: Process formalin-fixed, paraffin-embedded tumor tissues into 5 µm sections and mount on slides.

  • Deparaffinization and Rehydration: Deparaffinize the slides in xylene and rehydrate through a graded series of ethanol to water.[14]

  • Permeabilization: Incubate slides with Proteinase K solution for 15-30 minutes at 37°C to allow enzyme access to the nucleus.[15]

  • TUNEL Reaction: Incubate the tissue sections with the TUNEL reaction mixture, containing Terminal deoxynucleotidyl Transferase (TdT) and fluorescently labeled dUTPs, in a humidified chamber for 60 minutes at 37°C, protected from light.[17]

  • Washing: Rinse the slides thoroughly with phosphate-buffered saline (PBS).

  • Counterstaining: (Optional) Counterstain nuclei with a DNA dye such as DAPI to visualize all cells in the tissue section.

  • Mounting and Visualization: Mount the slides with an anti-fade mounting medium. Visualize the slides using a fluorescence microscope. Apoptotic cells will exhibit bright green/red fluorescence (depending on the label used), while non-apoptotic nuclei will be stained only by the counterstain (e.g., blue for DAPI).

  • Quantification: Quantify the apoptotic index by counting the number of TUNEL-positive cells relative to the total number of cells in several high-power fields per tumor section.

References

Application Notes and Protocols: Morphothiadin in Combination with Other Anti-HBV Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Morphothiadin (also known as GLS4) is a potent, first-in-class hepatitis B virus (HBV) capsid assembly modulator (CAM) that has demonstrated significant antiviral activity in both preclinical and clinical studies.[1][2] As a Class I CAM, this compound interferes with the proper assembly of the viral nucleocapsid, a critical step in the HBV replication cycle.[3] This novel mechanism of action makes it an attractive candidate for combination therapy with other anti-HBV agents, such as nucleos(t)ide analogues (NAs), which target the viral polymerase.[2][4] Combination therapy is a promising strategy to enhance antiviral efficacy, reduce the risk of drug resistance, and ultimately achieve a functional cure for chronic hepatitis B.[5][6]

These application notes provide a summary of the available data on this compound in combination with other anti-HBV drugs, detailed protocols for in vitro assessment of combination therapies, and visualizations of the relevant biological pathways and experimental workflows.

Data Presentation

Table 1: In Vitro Anti-HBV Activity of this compound (GLS4)
CompoundTargetIC50Cell LineNotes
This compound (GLS4)HBV Capsid Assembly12 nMHepAD38Potent inhibitor of both wild-type and adefovir-resistant HBV.[1]
Table 2: Clinical Trial Data for this compound (GLS4) Combination Therapy
Trial PhaseCombinationDurationKey FindingsReference
Phase IIaThis compound (120 mg BID or TID) + Ritonavir (100 mg)48 weeks- Mean maximum HBV DNA decline: 3.28 log10 IU/mL (BID), 4.40 log10 IU/mL (TID).- Mean HBsAg decline: 0.20 log10 IU/mL (BID), 0.44 log10 IU/mL (TID).- Well-tolerated with mostly mild adverse events.[7]
Phase IbThis compound (120 mg or 240 mg) + Ritonavir (100 mg) vs. Entecavir28 days- Mean HBV DNA decline: -1.42 log10 IU/mL (120 mg), -2.13 log10 IU/mL (240 mg).- Mean HBsAg decline: -0.06 log10 IU/mL (120 mg), -0.14 log10 IU/mL (240 mg).- Tolerated combination.[3]
Drug-Drug InteractionThis compound mesilate/Ritonavir + Entecavir (ETV) or Tenofovir (TDF)Crossover studyTo evaluate the drug-drug interaction between GLS4/RTV and ETV or TDF in healthy subjects.[8]

Experimental Protocols

Protocol 1: In Vitro Anti-HBV Efficacy and Cytotoxicity Assay

This protocol outlines the procedure for determining the 50% effective concentration (EC50) of an antiviral compound against HBV and its 50% cytotoxic concentration (CC50).

1. Cell Culture and Maintenance:

  • Culture HepG2.2.15 cells, which stably express HBV, in a suitable medium (e.g., DMEM/F-12) supplemented with 10% fetal bovine serum, penicillin/streptomycin, and G418.
  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

2. Antiviral Assay:

  • Seed HepG2.2.15 cells in 96-well plates at an appropriate density.
  • After 24 hours, treat the cells with serial dilutions of the test compound (e.g., this compound) and a positive control (e.g., Entecavir). Include a no-drug control.
  • Incubate the plates for 7 days, replacing the medium with fresh medium containing the respective drug concentrations every 2-3 days.

3. Quantification of HBV DNA:

  • After the treatment period, lyse the cells and extract the total DNA.
  • Quantify the intracellular HBV DNA levels using a real-time PCR assay targeting a conserved region of the HBV genome.

4. Cytotoxicity Assay:

  • In a parallel 96-well plate, treat HepG2.2.15 cells with the same serial dilutions of the test compounds.
  • After 7 days, assess cell viability using a standard method such as the XTT assay.

5. Data Analysis:

  • Calculate the EC50 value by determining the compound concentration that inhibits HBV replication by 50% compared to the no-drug control.
  • Calculate the CC50 value by determining the compound concentration that reduces cell viability by 50%.
  • Determine the selectivity index (SI) by dividing the CC50 by the EC50.

Protocol 2: In Vitro Combination Antiviral Activity Assay (Synergy Analysis)

This protocol describes how to assess the combined effect of two antiviral drugs (e.g., this compound and Entecavir).

1. Experimental Setup:

  • Follow the same cell culture and treatment procedures as in Protocol 1.
  • Prepare serial dilutions of each drug individually and in combination at fixed ratios (e.g., 1:1, 1:3, 3:1 based on their EC50 values).

2. Data Collection:

  • After the 7-day treatment period, quantify the intracellular HBV DNA levels for each drug concentration and combination.

3. Synergy Analysis:

  • Analyze the data using established methods for determining drug interactions, such as:
  • Bliss Independence Model: This model compares the observed inhibition of the combination to the expected inhibition if the two drugs act independently. Software like MacSynergy can be used for this analysis.[9]
  • Loewe Additivity Model (Isobologram Analysis): This method plots the concentrations of the two drugs that produce a specific level of effect (e.g., 50% inhibition). The shape of the resulting isobologram indicates synergy, additivity, or antagonism.[9]
  • Calculate the Combination Index (CI) using the Chou-Talalay method. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[10]

Visualizations

HBV_Lifecycle_and_Drug_Targets cluster_host_cell Hepatocyte cluster_nucleus Nucleus cluster_drugs Drug Targets cccDNA cccDNA HBV_RNA HBV RNA cccDNA->HBV_RNA Transcription Capsid_Assembly Capsid Assembly HBV_RNA->Capsid_Assembly Core Protein pgRNA_Encapsidation pgRNA Encapsidation HBV_RNA->pgRNA_Encapsidation Entry HBV Entry Uncoating Uncoating Entry->Uncoating rcDNA rcDNA Uncoating->rcDNA rcDNA->cccDNA Capsid_Assembly->pgRNA_Encapsidation Reverse_Transcription Reverse Transcription pgRNA_Encapsidation->Reverse_Transcription rcDNA_in_capsid rcDNA_in_capsid Reverse_Transcription->rcDNA_in_capsid rcDNA Virion_Release Virion Release rcDNA_in_capsid->Virion_Release This compound This compound (CAM) This compound->Capsid_Assembly Inhibits NAs Nucleos(t)ide Analogues (Entecavir, Tenofovir) NAs->Reverse_Transcription Inhibits Experimental_Workflow start Start: Seed HepG2.2.15 cells treatment Treat with this compound, other anti-HBV drug, and combinations start->treatment incubation Incubate for 7 days (medium change every 2-3 days) treatment->incubation dna_extraction Cell Lysis and DNA Extraction incubation->dna_extraction cytotoxicity Assess Cytotoxicity (XTT Assay) incubation->cytotoxicity qpcr Quantify HBV DNA (qPCR) dna_extraction->qpcr data_analysis Data Analysis: EC50, CC50, Synergy (CI) qpcr->data_analysis cytotoxicity->data_analysis end End: Determine drug efficacy and interaction data_analysis->end Signaling_Pathway cluster_HBV HBV Infection cluster_InnateImmunity Innate Immune Signaling cluster_Antiviral Antiviral Response HBV HBV Virion TLR2 TLR2 HBV->TLR2 Activates HBeAg HBeAg HBV->HBeAg Produces MyD88 MyD88 TLR2->MyD88 NFkB NF-κB MyD88->NFkB Cytokines Pro-inflammatory Cytokines NFkB->Cytokines HBV_Replication_Inhibition Inhibition of HBV Replication Cytokines->HBV_Replication_Inhibition This compound This compound (CAM) This compound->HBeAg HBeAg->TLR2 Suppresses

References

Long-term Treatment Protocols with Morphothiadin: Application Notes for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

These application notes provide detailed protocols and quantitative data for the long-term treatment with Morphothiadin (also known as GLS4), a potent, first-in-class inhibitor of Hepatitis B Virus (HBV) capsid assembly. This document is intended for researchers, scientists, and drug development professionals investigating novel antiviral therapies for chronic hepatitis B.

Introduction

This compound is a novel heteroaryldihydropyrimidine (HAP) derivative that functions as a capsid assembly modulator (CAM). It allosterically modulates the HBV core protein (HBc), leading to aberrant capsid formation and disruption of the viral life cycle.[1] By interfering with the proper assembly of the viral nucleocapsid, this compound effectively inhibits HBV replication.[2] It has demonstrated potent antiviral activity against both wild-type and nucleos(t)ide analogue-resistant HBV strains.[3] Clinical studies have shown that long-term treatment with this compound, particularly in combination with other antiviral agents, can lead to a significant reduction in viral load and markers of viral replication.[4]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies of this compound.

Table 1: In Vitro Activity of this compound

ParameterCell LineValueReference
IC50 (HBV DNA) HepAD3812 nM[3]
EC50 (HBV Replicative Forms) HepAD38Significantly lower than BAY 41-4109[2]
Cytotoxicity (CC50) Primary Human HepatocytesSignificantly less toxic than BAY 41-4109 up to 100 μM[2]

Table 2: Pharmacokinetics of this compound in Healthy Adult Volunteers

Parameter (120 mg GLS4 + 100 mg Ritonavir)ValueReference
Plasma Concentration at 24h (boosted) 49.8 ng/mL
AUC from 0 to 24h (boosted) 7.42-fold increase
Maximum Concentration (boosted) 4.82-fold increase
Trough Concentration (9 days chronic dosing) 182 ng/mL[5]

Table 3: Phase 1b Clinical Trial (28-Day Treatment) - Mean Decline in Viral Markers

Treatment GroupHBV DNA (log10 IU/mL)HBsAg (log10 IU/mL)pgRNA (log10 copies/mL)HBcrAg (log10 U/mL)Reference
120 mg GLS4 + Ritonavir -1.42-0.06-0.75-0.23[6][7]
240 mg GLS4 + Ritonavir -2.13-0.14-1.78-0.5[6][7]
Entecavir -3.5-0.33-0.96-0.44[6][7]

Table 4: Phase 2b Clinical Trial (NCT04147208) - Interim 12-Week Results in Treatment-Naïve Patients

Treatment GroupMean HBV DNA Reduction (log10 IU/mL)Reference
GLS4/RTV + ETV 5.02[4]
ETV Monotherapy 3.84[4]

Experimental Protocols

In Vitro Antiviral Activity Assay

This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound against HBV replication in a cell-based assay.

3.1.1. Cell Line and Culture

  • Cell Line: HepAD38 cells, which are HepG2 cells stably transfected with a tetracycline-repressible HBV genome.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and G418 for selection.

  • Culture Conditions: 37°C, 5% CO2 in a humidified incubator.

3.1.2. Experimental Procedure

  • Seed 5 x 10^6 HepAD38 cells per well in 6-well plates.

  • Culture the cells in the presence of tetracycline to suppress HBV expression.

  • After 24 hours, remove the tetracycline-containing medium to induce HBV replication.

  • Treat the cells with varying concentrations of this compound (e.g., 25, 50, 100, 200, 400 nM) for 7 days. Add fresh medium and drug daily.

  • After 7 days, collect the cell culture supernatants.

  • Extract HBV DNA from the supernatants.

  • Quantify the levels of HBV DNA using real-time PCR.

  • Calculate the IC50 value by plotting the percentage of HBV DNA inhibition against the log of this compound concentration.

Long-term In Vivo Efficacy Study in a Mouse Model

This protocol describes a long-term study to evaluate the in vivo efficacy of this compound in a mouse model of HBV infection.

3.2.1. Animal Model

  • Model: Nude mice inoculated with HepAD38 cells. These cells form tumors that secrete HBV particles into the bloodstream, creating a state of viremia.[2]

3.2.2. Experimental Procedure

  • Subcutaneously inoculate nude mice with HepAD38 cells.

  • Monitor tumor growth and serum HBV DNA levels.

  • Once viremia is established, randomize the mice into treatment and control groups.

  • Treatment Group: Administer this compound orally (o.g.). A typical starting dose, based on preclinical studies, could be in the range of doses tested for similar compounds.

  • Control Group: Administer a vehicle control orally.

  • Treatment Duration: Treat the mice daily for an extended period (e.g., 4-12 weeks) to assess long-term efficacy and potential for viral rebound.

  • Monitoring:

    • Collect blood samples weekly to measure serum HBV DNA levels by real-time PCR.

    • Monitor tumor volume and body weight regularly.

    • At the end of the study, euthanize the mice and collect tumors for analysis of intracellular HBV core antigen levels.

    • Measure alanine aminotransferase (ALT) levels to assess liver toxicity.[2]

  • Post-Treatment Follow-up: After the treatment period, monitor the mice for an additional period (e.g., 4 weeks) to assess the sustainability of viral suppression and to check for any viral rebound.

Long-term Clinical Trial Protocol (Phase 2b - NCT04147208)

This section outlines the key aspects of the long-term treatment protocol for the Phase 2b clinical trial of this compound.

3.3.1. Study Design

  • A multicenter, randomized, open-label study to evaluate the safety, tolerability, and antiviral activity of this compound in combination with Entecavir (ETV) compared to ETV alone in patients with chronic HBV infection.[8][9]

3.3.2. Patient Population

  • HBeAg-positive patients with chronic HBV infection and no cirrhosis.[9][10]

  • The study includes both treatment-naïve and previously treated patients.[8][9]

3.3.3. Treatment Arms

  • Experimental Arm: this compound (GLS4) 120 mg administered three times a day + Ritonavir (RTV) 100 mg + Entecavir (ETV) 0.5 mg once daily.[4]

  • Control Arm: Entecavir (ETV) 0.5 mg once daily.[8]

3.3.4. Treatment Duration

  • Subjects will receive treatment for 96 weeks.[8]

3.3.5. Efficacy Endpoints

  • Primary and secondary endpoints include the change from baseline in serum levels of:

    • HBV DNA

    • Hepatitis B surface antigen (HBsAg)

    • Hepatitis B e-antigen (HBeAg)

  • These parameters are assessed at various time points, including 24 and 48 weeks of treatment.[8]

  • A subset of patients will undergo liver biopsies at baseline and after 48 weeks to assess changes in intrahepatic HBV DNA, cccDNA, HBsAg, and liver inflammation and fibrosis.[8][9]

Mechanism of Action and Signaling Pathways

This compound's primary mechanism of action is the allosteric modulation of the HBV core protein (HBc), which is a crucial multifunctional protein in the HBV life cycle.[6][11] By binding to HBc dimers, this compound induces the formation of aberrant, non-functional capsids, thereby disrupting the encapsidation of the viral pregenomic RNA (pgRNA) and subsequent reverse transcription into relaxed circular DNA (rcDNA).[5][12]

Visualizing the Impact of this compound on the HBV Life Cycle

The following diagrams illustrate the key steps in the HBV life cycle and how this compound intervenes.

HBV_Lifecycle cluster_Hepatocyte Hepatocyte Entry HBV Entry Uncoating Uncoating Entry->Uncoating rcDNA_transport rcDNA Transport to Nucleus Uncoating->rcDNA_transport cccDNA_formation cccDNA Formation rcDNA_transport->cccDNA_formation in Nucleus Transcription Transcription cccDNA_formation->Transcription pgRNA pgRNA Transcription->pgRNA Translation Translation pgRNA->Translation Encapsidation Encapsidation pgRNA->Encapsidation Core_Protein Core Protein (HBc) Translation->Core_Protein Polymerase Polymerase Translation->Polymerase Core_Protein->Encapsidation Polymerase->Encapsidation Reverse_Transcription Reverse Transcription Encapsidation->Reverse_Transcription rcDNA_synthesis rcDNA Synthesis Reverse_Transcription->rcDNA_synthesis rcDNA_synthesis->rcDNA_transport Amplification Pathway Virion_Assembly Virion Assembly & Secretion rcDNA_synthesis->Virion_Assembly Secreted HBV Secreted HBV Virion_Assembly->Secreted HBV HBV Virion HBV Virion HBV Virion->Entry

Figure 1. Simplified Hepatitis B Virus (HBV) Life Cycle.

Morphothiadin_Action cluster_Intervention This compound's Point of Intervention pgRNA pgRNA Normal_Encapsidation Normal Encapsidation pgRNA->Normal_Encapsidation Core_Protein Core Protein (HBc) Core_Protein->Normal_Encapsidation Aberrant_Capsid Aberrant Capsid Formation Core_Protein->Aberrant_Capsid Polymerase Polymerase Polymerase->Normal_Encapsidation Functional Nucleocapsid Functional Nucleocapsid Normal_Encapsidation->Functional Nucleocapsid No Viral Replication No Viral Replication Aberrant_Capsid->No Viral Replication This compound This compound This compound->Core_Protein Binds to HBc dimers

Figure 2. Mechanism of Action of this compound.
Experimental Workflow for Long-term In Vivo Study

The following diagram outlines the workflow for the long-term in vivo efficacy study of this compound.

InVivo_Workflow start Start inoculation Inoculate Nude Mice with HepAD38 Cells start->inoculation monitoring_initial Monitor Tumor Growth & Establish Viremia inoculation->monitoring_initial randomization Randomize Mice into Groups monitoring_initial->randomization treatment Daily Oral Administration: - this compound - Vehicle Control randomization->treatment monitoring_treatment Weekly Monitoring: - Serum HBV DNA - Tumor Volume - Body Weight treatment->monitoring_treatment end_treatment End of Treatment Period (e.g., 12 weeks) monitoring_treatment->end_treatment After defined period post_treatment Post-Treatment Follow-up (e.g., 4 weeks) end_treatment->post_treatment monitoring_post Monitor for Viral Rebound post_treatment->monitoring_post euthanasia Euthanasia & Tissue Collection monitoring_post->euthanasia After defined period analysis Analyze: - Intracellular HBcAg - Serum ALT euthanasia->analysis end End analysis->end

Figure 3. Workflow for In Vivo Efficacy Study.

Conclusion

This compound represents a promising therapeutic agent for the long-term management of chronic hepatitis B. Its novel mechanism of action, targeting HBV capsid assembly, provides an alternative and potentially synergistic approach to existing nucleos(t)ide analogue therapies. The protocols and data presented in these application notes are intended to facilitate further research and development of this compound as a key component of future curative regimens for HBV infection.

Disclaimer: This document is for research purposes only and does not constitute medical advice. The clinical trial protocols are provided for informational purposes and should be conducted in accordance with all applicable regulatory guidelines.

References

Application Notes and Protocols for Investigating HBV cccDNA with Morphothiadin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Morphothiadin, also known as GLS4, is a potent, orally bioavailable small molecule inhibitor of Hepatitis B Virus (HBV) replication. It belongs to the class of heteroaryldihydropyrimidines (HAPs) and functions as a capsid assembly modulator (CAM). By interfering with the proper formation of the viral capsid, this compound disrupts a critical step in the HBV lifecycle, leading to a significant reduction in viral DNA and offering a promising strategy for the investigation and potential treatment of chronic HBV infection. A key area of interest for researchers is the effect of Morphothi.adin on the covalently closed circular DNA (cccDNA), the persistent viral reservoir in infected hepatocytes. These application notes provide a comprehensive overview of this compound's mechanism of action and detailed protocols for investigating its effects on HBV cccDNA.

Mechanism of Action

This compound is a Class I capsid assembly modulator.[1] Its primary mechanism of action involves binding to the HBV core protein dimers, inducing their misassembly into aberrant, non-capsid structures.[2][3] This disruption of capsid formation has several downstream effects that ultimately inhibit HBV replication and impact the cccDNA pool:

  • Inhibition of Pregenomic RNA (pgRNA) Encapsidation: Proper capsid formation is a prerequisite for the encapsidation of pgRNA, the template for reverse transcription. By inducing misassembly, this compound prevents the packaging of pgRNA, thereby halting the synthesis of new viral relaxed circular DNA (rcDNA).[4]

  • Prevention of de novo cccDNA Formation: The newly synthesized rcDNA is transported to the nucleus to form cccDNA. By blocking the production of rcDNA-containing capsids, this compound indirectly inhibits the establishment of new cccDNA molecules.[4]

  • Disruption of cccDNA Replenishment: The intracellular amplification pathway, where newly formed nucleocapsids are recycled to the nucleus to replenish the cccDNA pool, is also disrupted by this compound's interference with capsid assembly.[4]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound (GLS4) from preclinical and clinical studies.

Parameter Cell Line / System Value Reference
IC50 (HBV Replication) Wild-type and Adefovir-resistant HBV12 nM[5]
EC50 (HBV DNA reduction) HepAD38 cells62.24 nM[6]
CC50 (Cytotoxicity) Primary Human Hepatocytes115 µM[6]
CC50 (Cytotoxicity) HepAD38 cells26 µM[6]
Selectivity Index (CC50/EC50) HepAD38 cells562[6]
Clinical Trial Data (Phase IIa - 48 weeks, this compound/Ritonavir combination) Cohort A (120 mg BID) Cohort B (120 mg TID) Reference
Mean Maximum Decline in HBV DNA (log10 IU/mL) 3.284.40[2]
Mean Decline in HBsAg (log10 IU/mL) 0.200.44[2]
Mean Maximum Decline in HBeAg (log10 IU/mL) 0.571.06[2]

Experimental Protocols

Herein are detailed protocols for key experiments to investigate the effect of this compound on HBV cccDNA.

Determination of Anti-HBV Activity in Cell Culture

This protocol outlines the procedure to determine the half-maximal effective concentration (EC50) of this compound on HBV DNA replication in a stable HBV-producing cell line.

Materials:

  • HepG2.2.15 or HepAD38 cells

  • Cell culture medium (e.g., DMEM/F-12) with 10% FBS, penicillin/streptomycin

  • This compound (GLS4)

  • DMSO (for stock solution)

  • 6-well plates

  • DNA extraction kit

  • qPCR machine and reagents for HBV DNA quantification

Procedure:

  • Cell Seeding: Seed HepG2.2.15 or HepAD38 cells in 6-well plates at a density that allows for logarithmic growth for the duration of the experiment.

  • Compound Treatment: The following day, treat the cells with serial dilutions of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 nM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%. Include a positive control (e.g., another known HBV inhibitor like Entecavir) and a vehicle control (DMSO).

  • Incubation: Incubate the cells for 6-7 days, replacing the medium with fresh medium containing the respective concentrations of this compound every 2-3 days.

  • Supernatant Collection: After the incubation period, collect the cell culture supernatant.

  • DNA Extraction: Extract viral DNA from the supernatant using a commercial viral DNA extraction kit according to the manufacturer's instructions.

  • qPCR Analysis: Quantify the levels of extracellular HBV DNA using a validated qPCR assay.[7]

  • Data Analysis: Calculate the percentage of HBV DNA reduction for each concentration of this compound relative to the vehicle control. Determine the EC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Analysis of Intracellular HBV Replicative Intermediates and cccDNA by Southern Blot

This protocol describes the "gold standard" method for the detection and relative quantification of HBV cccDNA and other replicative intermediates.[8][9]

Materials:

  • Treated and control cells from the anti-HBV activity assay

  • Hirt lysis buffer (0.6% SDS, 10 mM EDTA, 10 mM Tris-HCl pH 7.5)

  • 5 M NaCl

  • Phenol:Chloroform:Isoamyl alcohol (25:24:1)

  • Ethanol (100% and 70%)

  • Agarose gel electrophoresis system

  • Nylon membrane for transfer

  • UV crosslinker

  • Hybridization oven

  • ³²P-labeled HBV-specific probe

  • Hybridization buffer

  • Wash buffers

Procedure:

  • Hirt DNA Extraction: a. Lyse the cells in each well of a 6-well plate with 500 µL of Hirt lysis buffer for 20 minutes at room temperature.[9] b. Add 125 µL of 5 M NaCl, mix gently, and incubate overnight at 4°C to precipitate high molecular weight DNA and proteins.[9] c. Centrifuge at 12,000 x g for 30 minutes at 4°C. d. Carefully transfer the supernatant containing low molecular weight DNA (including cccDNA and rcDNA) to a new tube. e. Perform two rounds of phenol:chloroform:isoamyl alcohol extraction to remove proteins. f. Precipitate the DNA with two volumes of 100% ethanol and 1/10 volume of 3 M sodium acetate. g. Wash the DNA pellet with 70% ethanol and resuspend in TE buffer.

  • Agarose Gel Electrophoresis: a. Load the extracted DNA onto a 1.2% agarose gel. b. Run the gel at a low voltage to ensure good separation of the different HBV DNA forms (cccDNA, rcDNA, and single-stranded DNA).

  • Southern Blotting: a. Depurinate, denature, and neutralize the gel. b. Transfer the DNA to a nylon membrane using a standard capillary transfer method. c. UV crosslink the DNA to the membrane.

  • Hybridization and Detection: a. Pre-hybridize the membrane in hybridization buffer. b. Add the ³²P-labeled HBV-specific probe and hybridize overnight. c. Wash the membrane under stringent conditions to remove non-specific binding. d. Expose the membrane to a phosphor screen or X-ray film to visualize the bands corresponding to cccDNA, rcDNA, and ssDNA.

  • Data Analysis: Quantify the band intensities using densitometry software to assess the reduction in cccDNA and other replicative intermediates in this compound-treated samples compared to controls.

Quantification of HBV cccDNA by qPCR

This protocol provides a more quantitative method for measuring cccDNA levels, often used in conjunction with Southern blotting for confirmation.[10][11]

Materials:

  • Hirt extracted DNA (from the protocol above)

  • Plasmid-Safe™ ATP-Dependent DNase (PSD) or T5 Exonuclease

  • qPCR machine and reagents

  • Primers and probe specific for HBV cccDNA (spanning the gap region of rcDNA)

  • Primers and probe for a host reference gene (e.g., RNase P) for normalization

Procedure:

  • Nuclease Digestion: a. Treat the Hirt extracted DNA with PSD or T5 Exonuclease to digest the remaining rcDNA and linear HBV DNA, leaving the cccDNA intact. Follow the manufacturer's instructions for the enzyme.[10] b. Heat-inactivate the nuclease.

  • qPCR Analysis: a. Perform qPCR using primers and a probe specific for the amplification of a region unique to cccDNA. b. In a separate reaction or in a multiplex assay, amplify a host reference gene to normalize for the amount of input DNA.

  • Data Analysis: a. Generate a standard curve using a plasmid containing the cccDNA amplicon sequence to determine the absolute copy number of cccDNA. b. Normalize the cccDNA copy number to the copy number of the host reference gene. c. Compare the normalized cccDNA levels in this compound-treated samples to the vehicle control to determine the percentage of cccDNA reduction.

Western Blot for HBV Core Protein Expression

This protocol is used to assess the effect of this compound on the intracellular levels of the HBV core protein.[6]

Materials:

  • Treated and control cells

  • RIPA buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gel electrophoresis system

  • PVDF membrane

  • Transfer system

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against HBV core protein

  • Primary antibody against a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Lysis: Lyse the cells in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.

  • Western Blotting: a. Transfer the separated proteins to a PVDF membrane. b. Block the membrane in blocking buffer for 1 hour at room temperature. c. Incubate the membrane with the primary antibody against HBV core protein overnight at 4°C. d. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. e. Detect the signal using a chemiluminescent substrate and an imaging system.

  • Loading Control: Strip the membrane and re-probe with an antibody against a loading control to ensure equal protein loading.

  • Data Analysis: Quantify the band intensities for the core protein and the loading control. Normalize the core protein signal to the loading control signal and compare the levels in this compound-treated samples to the control.

Visualization of Pathways and Workflows

HBV_Lifecycle_and_Morphothiadin_Action cluster_Hepatocyte Hepatocyte cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus HBV Virion HBV Virion Uncoating Uncoating HBV Virion->Uncoating Nucleocapsid (rcDNA) Nucleocapsid (rcDNA) Uncoating->Nucleocapsid (rcDNA) rcDNA rcDNA Nucleocapsid (rcDNA)->rcDNA Nuclear Import Core Protein Dimers Core Protein Dimers Capsid Assembly Capsid Assembly Core Protein Dimers->Capsid Assembly Reverse Transcription Reverse Transcription Capsid Assembly->Reverse Transcription pgRNA pgRNA pgRNA->Capsid Assembly Encapsidation New Nucleocapsid (rcDNA) New Nucleocapsid (rcDNA) Reverse Transcription->New Nucleocapsid (rcDNA) Virion Release Virion Release New Nucleocapsid (rcDNA)->Virion Release New Nucleocapsid (rcDNA)->rcDNA Recycling to Nucleus This compound This compound This compound->Capsid Assembly Inhibits cccDNA Formation cccDNA Formation rcDNA->cccDNA Formation cccDNA cccDNA cccDNA Formation->cccDNA Transcription Transcription cccDNA->Transcription Transcription->Core Protein Dimers Translation Transcription->pgRNA Export to Cytoplasm

Caption: HBV lifecycle and the inhibitory action of this compound.

Southern_Blot_Workflow Cell Treatment Cell Treatment Hirt DNA Extraction Hirt DNA Extraction Cell Treatment->Hirt DNA Extraction Agarose Gel Electrophoresis Agarose Gel Electrophoresis Hirt DNA Extraction->Agarose Gel Electrophoresis Southern Transfer Southern Transfer Agarose Gel Electrophoresis->Southern Transfer Hybridization with Probe Hybridization with Probe Southern Transfer->Hybridization with Probe Detection & Analysis Detection & Analysis Hybridization with Probe->Detection & Analysis

Caption: Workflow for cccDNA analysis by Southern blot.

qPCR_Workflow Hirt DNA Extraction Hirt DNA Extraction Nuclease Digestion Nuclease Digestion Hirt DNA Extraction->Nuclease Digestion cccDNA-specific qPCR cccDNA-specific qPCR Nuclease Digestion->cccDNA-specific qPCR Data Normalization Data Normalization cccDNA-specific qPCR->Data Normalization Quantification Quantification Data Normalization->Quantification

Caption: Workflow for cccDNA quantification by qPCR.

References

Application Notes and Protocols: Experimental Use of GLS4 in Primary Human Hepatocytes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GLS4 is a novel small molecule inhibitor of Hepatitis B Virus (HBV) and belongs to the class of capsid assembly modulators (CAMs).[1] These notes provide an overview and detailed protocols for the experimental use of GLS4 in primary human hepatocytes, a critical in vitro model for studying HBV infection and antiviral therapies. GLS4 acts by inducing aberrant assembly of HBV core protein (HBc), thereby disrupting the viral replication cycle.[2][3]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the efficacy and cytotoxicity of GLS4 in in vitro studies, primarily in primary human hepatocytes and the HepAD38 cell line which replicates HBV.

Table 1: Cytotoxicity of GLS4 in Primary Human Hepatocytes and HepAD38 Cells [2]

Cell TypeCompoundCC50 (μM)CC90 (μM)Notes
Primary Human HepatocytesGLS4115Not ReachedSignificantly less toxic than BAY 41-4109.
Primary Human HepatocytesBAY 41-410935Not Reached
HepAD38 CellsGLS426190Less toxic than BAY 41-4109.
HepAD38 CellsBAY 41-41093582

CC50: 50% cytotoxic concentration; CC90: 90% cytotoxic concentration.

Table 2: Antiviral Efficacy of GLS4 [2][3]

AssayCell Line/SystemCompoundEC50Notes
HBV Replication InhibitionHepAD38 CellsGLS462.24 nMMore potent than BAY 41-4109.
HBV Replication InhibitionHepAD38 CellsBAY 41-4109124.28 nM
Inhibition of Virus Accumulation in SupernatantHepAD38 CellsGLS4-More potent than BAY 41-4109 and lamivudine at ≥25 nM.
HBV Replication InhibitionHepG2.2.15 CellsGLS40.012 µMSignificantly lower than lamivudine.
HBV Replication InhibitionHepG2.2.15 CellsLamivudine0.325 µM

EC50: 50% effective concentration.

Signaling Pathways and Mechanism of Action

GLS4's primary mechanism of action is the disruption of HBV capsid assembly. By binding to the core protein dimers, it accelerates assembly kinetics, leading to the formation of non-functional, empty capsids or aberrant structures. This process prevents the encapsidation of the viral pregenomic RNA (pgRNA) and the viral polymerase, which is a critical step for viral replication.[1][4]

While direct modulation of host signaling pathways by GLS4 has not been extensively documented, the effects of capsid assembly modulators (CAMs) can indirectly influence cellular processes. Some studies suggest that certain CAMs can induce apoptosis in hepatocytes with high levels of HBV core protein.[5] Additionally, by preventing pgRNA encapsidation, CAMs can lead to an accumulation of cytoplasmic pgRNA, which may be recognized by host pattern recognition receptors like RIG-I, potentially triggering an innate immune response.[6]

GLS4_Mechanism_of_Action cluster_hepatocyte Primary Human Hepatocyte HBV HBV Virion Entry Entry HBV->Entry Uncoating Uncoating Entry->Uncoating cccDNA cccDNA (in nucleus) Uncoating->cccDNA Transcription Transcription cccDNA->Transcription pgRNA pgRNA Transcription->pgRNA Translation Translation pgRNA->Translation Encapsidation Encapsidation pgRNA->Encapsidation HBc HBV Core Protein (dimers) Translation->HBc Polymerase Viral Polymerase Translation->Polymerase HBc->Encapsidation AberrantCapsid Aberrant/Empty Capsid HBc->AberrantCapsid Misdirects Assembly Polymerase->Encapsidation ReverseTranscription Reverse Transcription Encapsidation->ReverseTranscription Nucleocapsid Mature Nucleocapsid ReverseTranscription->Nucleocapsid Assembly Virion Assembly & Secretion Nucleocapsid->Assembly NewVirion New HBV Virion Assembly->NewVirion GLS4 GLS4 GLS4->HBc Binds to AberrantCapsid->Encapsidation Blocks Potential_Indirect_Signaling GLS4 GLS4 (CAM) HBc HBV Core Protein GLS4->HBc Acts on pgRNA_Encapsidation pgRNA Encapsidation GLS4->pgRNA_Encapsidation Inhibits HBc_Aggregation HBc Aggregation HBc->HBc_Aggregation Induces Cytoplasmic_pgRNA Increased Cytoplasmic (extra-capsid) pgRNA pgRNA_Encapsidation->Cytoplasmic_pgRNA Leads to RIGI RIG-I Sensing Cytoplasmic_pgRNA->RIGI InnateImmunity Innate Immune Response (e.g., IFN) RIGI->InnateImmunity Activates Apoptosis Hepatocyte Apoptosis HBc_Aggregation->Apoptosis May Induce in cells with high HBc levels Hepatocyte_Culture_Workflow Thaw Thaw Cryopreserved Hepatocytes Wash Wash & Centrifuge Thaw->Wash Resuspend Resuspend in Plating Medium Wash->Resuspend Count Count & Assess Viability Resuspend->Count Seed Seed on Collagen-coated Plates Count->Seed Incubate Incubate (4-6h) Seed->Incubate ChangeMedium Replace with Maintenance Medium Incubate->ChangeMedium Maintain Maintain Culture (change medium every 24-48h) ChangeMedium->Maintain

References

Application Notes and Protocols: Quantifying Morphothiadin's Effect on Viral Load

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Morphothiadin, also known as GLS4, is a potent, orally bioavailable small molecule inhibitor of Hepatitis B Virus (HBV) replication.[1][2] It belongs to a class of antiviral agents known as core protein allosteric modulators (CpAMs) or capsid assembly modulators (CAMs).[3][4] These molecules target the HBV core protein (HBcAg), a crucial component involved in multiple stages of the viral lifecycle, including pgRNA encapsidation, reverse transcription, and virion assembly.[3][5] By interfering with the proper assembly of the viral capsid, this compound effectively disrupts the formation of mature virions and inhibits the replication of both wild-type and adefovir-resistant HBV strains.[1][2] These application notes provide a comprehensive overview of the methodologies used to quantify the antiviral efficacy of this compound against HBV.

Mechanism of Action

This compound's primary mechanism of action is the allosteric modulation of the HBV core protein.[3] It binds to a hydrophobic pocket at the interface of HBcAg dimers, inducing a conformational change that leads to aberrant and non-functional capsid structures.[6] This disruption of capsid assembly has two major antiviral consequences:

  • Inhibition of pgRNA Encapsidation: The incorrect assembly of the capsid prevents the packaging of the pregenomic RNA (pgRNA) and the viral polymerase, which are essential for reverse transcription and the synthesis of new viral DNA.[3][7]

  • Formation of Empty or Defective Virions: The resulting capsids are often empty or improperly formed, leading to a significant reduction in the production of infectious viral particles.[3]

This dual effect ultimately leads to a potent suppression of HBV DNA replication and a reduction in viral load.

cluster_HBV_Lifecycle HBV Replication Cycle cluster_Morphothiadin_Action This compound's Mechanism of Action HBV_entry HBV Entry Uncoating Uncoating HBV_entry->Uncoating cccDNA_formation cccDNA Formation (in Nucleus) Uncoating->cccDNA_formation Transcription Transcription cccDNA_formation->Transcription Translation Translation Transcription->Translation pgRNA_Polymerase pgRNA & Polymerase Translation->pgRNA_Polymerase HBcAg_dimers HBcAg Dimers Translation->HBcAg_dimers Capsid_Assembly Capsid Assembly pgRNA_Polymerase->Capsid_Assembly HBcAg_dimers->Capsid_Assembly Aberrant_Capsids Formation of Aberrant/ Empty Capsids HBcAg_dimers->Aberrant_Capsids Misdirects Assembly Reverse_Transcription Reverse Transcription (within capsid) Capsid_Assembly->Reverse_Transcription Virion_Assembly Virion Assembly & Secretion Reverse_Transcription->Virion_Assembly New_Virions New Infectious Virions Virion_Assembly->New_Virions This compound This compound (GLS4) This compound->HBcAg_dimers Binds to Block_pgRNA Blocks pgRNA Encapsidation Aberrant_Capsids->Block_pgRNA Reduced_Virions Reduced Infectious Virions Block_pgRNA->Reduced_Virions

Caption: Mechanism of this compound in disrupting the HBV replication cycle.

Quantitative Data Summary

The antiviral activity of this compound has been quantified in various in vitro and in vivo models. The following tables summarize the key findings.

Table 1: In Vitro Efficacy of this compound against HBV

ParameterCell LineValueReference
IC₅₀ HepAD3812 nM[1][2]
CC₅₀ Primary Human Hepatocytes115 µM[2]
CC₅₀ HepAD38>25 µM[2]
CC₉₀ HepAD38190 µM[2]

Table 2: In Vivo Efficacy of this compound (GLS4) in a Phase IIa Clinical Trial

Data from an interim analysis of a study in patients with chronic HBV infection.

ParameterCohort A (120 mg BID)Cohort B (120 mg TID)Reference
Mean Max. HBV DNA Decline 3.28 log₁₀ IU/mL4.40 log₁₀ IU/mL[8]
Mean HBsAg Decline 0.20 log₁₀ IU/mL0.44 log₁₀ IU/mL[8]
Mean Max. HBeAg Decline 0.57 log₁₀ IU/mL1.06 log₁₀ IU/mL[8]

Experimental Protocols

Detailed protocols for quantifying the effect of this compound on HBV viral load are provided below. These protocols are essential for researchers aiming to replicate or build upon existing findings.

Protocol 1: Determination of Antiviral Activity in Cell Culture (IC₅₀)

This protocol outlines the steps to determine the 50% inhibitory concentration (IC₅₀) of this compound on HBV replication in a stable cell line.

start Start seed_cells Seed HepAD38 cells in 96-well plates start->seed_cells add_this compound Add serial dilutions of this compound seed_cells->add_this compound incubate Incubate for 7 days add_this compound->incubate extract_dna Extract total DNA from supernatant or cells incubate->extract_dna qpcr Quantify HBV DNA using qPCR extract_dna->qpcr calculate_ic50 Calculate IC50 value qpcr->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for determining the in vitro IC₅₀ of this compound.

Materials:

  • HepAD38 cell line (or other suitable HBV-replicating cell line)

  • Cell culture medium (e.g., DMEM/F-12) with appropriate supplements

  • This compound (GLS4)

  • 96-well cell culture plates

  • DNA extraction kit (e.g., DNeasy 96 Tissue Kit)

  • qPCR instrument and reagents for HBV DNA quantification

Procedure:

  • Cell Seeding: Seed HepAD38 cells in 96-well plates at a density that allows for logarithmic growth over the course of the experiment.

  • Compound Addition: Prepare serial dilutions of this compound in cell culture medium. Remove the existing medium from the cells and add the medium containing the different concentrations of this compound. Include a no-drug control.

  • Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 7 days.

  • DNA Extraction: After the incubation period, collect the cell culture supernatant or lyse the cells to extract total DNA using a commercial DNA extraction kit according to the manufacturer's instructions.

  • qPCR Analysis: Quantify the amount of HBV DNA in each sample using a real-time PCR assay with primers and probes specific for the HBV genome.

  • Data Analysis: Plot the percentage of HBV DNA inhibition against the log concentration of this compound. Use a non-linear regression analysis to determine the IC₅₀ value.

Protocol 2: Southern Blot Analysis of HBV Replicative Intermediates

This protocol is used to visualize the different forms of HBV DNA replicative intermediates and assess the impact of this compound on their formation.

Materials:

  • HBV-replicating cells (e.g., HepG2.2.15 or HepAD38)

  • Lysis buffer (e.g., Hirt lysis buffer)

  • Phenol:chloroform:isoamyl alcohol

  • Ethanol and isopropanol

  • Agarose gel electrophoresis system

  • Nylon membrane

  • ³²P-labeled HBV DNA probe

  • Hybridization buffer and wash solutions

  • Phosphorimager or X-ray film

Procedure:

  • Cell Lysis and DNA Extraction: Treat HBV-replicating cells with this compound for a specified period. Lyse the cells and perform a Hirt extraction to isolate low molecular weight DNA, which includes the HBV replicative intermediates.

  • DNA Precipitation: Precipitate the extracted DNA with ethanol or isopropanol.

  • Agarose Gel Electrophoresis: Resuspend the DNA pellet and separate the different forms of HBV DNA (relaxed circular, double-stranded linear, and single-stranded) on a 1.2% agarose gel.

  • Southern Blotting: Transfer the DNA from the gel to a nylon membrane.

  • Hybridization: Hybridize the membrane with a ³²P-labeled HBV DNA probe overnight.

  • Washing and Visualization: Wash the membrane to remove unbound probe and visualize the HBV DNA bands using a phosphorimager or by exposing it to X-ray film.

Protocol 3: Quantification of HBsAg and HBeAg by ELISA

This protocol describes the measurement of secreted HBV surface antigen (HBsAg) and e-antigen (HBeAg) in the cell culture supernatant.

Materials:

  • Cell culture supernatant from this compound-treated and control cells

  • Commercial HBsAg and HBeAg ELISA kits

  • Microplate reader

Procedure:

  • Sample Collection: Collect the cell culture supernatant from cells treated with various concentrations of this compound.

  • ELISA Assay: Perform the ELISA according to the manufacturer's instructions provided with the commercial kit. This typically involves adding the supernatant to antibody-coated wells, followed by the addition of a conjugated secondary antibody and a substrate for color development.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the concentration of HBsAg and HBeAg in each sample based on a standard curve. Determine the percentage of inhibition for each concentration of this compound.

Conclusion

This compound is a promising antiviral agent that effectively targets the HBV core protein, leading to a significant reduction in viral load. The protocols detailed in these application notes provide a robust framework for researchers to quantify the in vitro and in vivo efficacy of this compound and other capsid assembly modulators. Consistent and standardized application of these methodologies will be crucial for the continued development and evaluation of this important class of HBV inhibitors.

References

Troubleshooting & Optimization

Morphothiadin in DMSO: Technical Support & Troubleshooting

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of Morphothiadin when using Dimethyl Sulfoxide (DMSO) as a solvent. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the successful preparation, storage, and use of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the maximum solubility of this compound in DMSO?

A1: The solubility of this compound in DMSO can vary slightly between suppliers, but it is generally high. Concentrations of up to 100 mg/mL have been reported.[1][2] However, achieving this maximum solubility may require specific conditions.

Q2: What is the recommended procedure for dissolving this compound in DMSO?

A2: To achieve optimal dissolution, it is recommended to use techniques such as warming the solution to 37°C or 60°C and using an ultrasonic bath.[2][3] It is also crucial to use fresh, high-quality DMSO, as absorbed moisture can significantly reduce the solubility of this compound.[1][3]

Q3: How should I store this compound stock solutions in DMSO?

A3: For long-term stability, this compound stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at low temperatures.[1][4] The recommended storage conditions are -20°C for up to one year or -80°C for up to two years.[1][3] For shorter periods, some suppliers suggest that storage at -20°C is viable for up to one month.[1]

Q4: Can I store this compound powder, and for how long?

A4: Yes, solid this compound powder is stable for extended periods when stored correctly. It can be stored at -20°C for up to 3 years or at 4°C for up to 2 years.[3]

Q5: What should I do if I observe precipitation in my this compound stock solution?

A5: If precipitation is observed, gentle warming and sonication can be used to redissolve the compound.[3][5] Ensure that the precipitate is fully dissolved before use. This can be a common issue if the stock solution has been stored for an extended period or subjected to freeze-thaw cycles.

Quantitative Data Summary

For easy reference, the following tables summarize the key quantitative data regarding the solubility and stability of this compound.

Table 1: Solubility of this compound in DMSO

SupplierConcentration (mg/mL)Molar Equivalent (mM)Recommended Conditions
MedchemExpress62.5122.70Ultrasonic and warming and heat to 60°C
Selleck Chemicals100196.31Use fresh DMSO
GlpBio100196.31Warm to 37°C and use ultrasonic bath for a while

Note: The molecular weight of this compound is 509.39 g/mol .[1][3]

Table 2: Storage and Stability of this compound

FormStorage TemperatureDuration
Solid (Powder)-20°C3 years
Solid (Powder)4°C2 years
In DMSO-80°C2 years
In DMSO-20°C1 year
In DMSO-20°C1 month (Selleck)

Troubleshooting Guides

Issue 1: Difficulty Dissolving this compound in DMSO

If you are encountering issues with dissolving this compound in DMSO, follow this troubleshooting workflow.

G start Start: this compound powder does not fully dissolve in DMSO check_dmso Is the DMSO fresh and anhydrous? start->check_dmso use_fresh_dmso Use a new, sealed bottle of anhydrous DMSO. check_dmso->use_fresh_dmso No apply_heat Have you tried warming the solution? check_dmso->apply_heat Yes use_fresh_dmso->apply_heat warm_solution Gently warm the solution (e.g., 37°C or 60°C water bath). apply_heat->warm_solution No use_sonication Have you tried sonication? apply_heat->use_sonication Yes warm_solution->use_sonication sonicate_solution Place the vial in an ultrasonic bath. use_sonication->sonicate_solution No check_concentration Is the target concentration too high? use_sonication->check_concentration Yes sonicate_solution->check_concentration dilute_solution Try preparing a more dilute stock solution. check_concentration->dilute_solution Yes contact_support If issues persist, contact technical support. check_concentration->contact_support No dilute_solution->contact_support

Troubleshooting workflow for this compound dissolution.
Issue 2: Precipitation in Stored this compound Stock Solution

Precipitation in a previously clear stock solution can occur over time. This guide will help you address this issue.

G start Start: Precipitate observed in stored this compound/DMSO stock storage_conditions Was the solution stored at the correct temperature (-20°C or -80°C)? start->storage_conditions improper_storage Store at recommended low temperatures to minimize precipitation. storage_conditions->improper_storage No redissolve Attempt to redissolve the precipitate. storage_conditions->redissolve Yes improper_storage->redissolve warm_and_sonicate Gently warm (37°C) and sonicate the solution. redissolve->warm_and_sonicate check_dissolution Did the precipitate completely redissolve? warm_and_sonicate->check_dissolution use_solution The solution can be used. Consider making fresh stock for long-term studies. check_dissolution->use_solution Yes discard_solution If precipitate does not redissolve, it may indicate degradation. Prepare a fresh stock solution. check_dissolution->discard_solution No

Guide for addressing precipitation in stock solutions.

Experimental Protocols

Protocol for Preparing a this compound Stock Solution in DMSO
  • Preparation: Bring the this compound powder and a sealed vial of anhydrous DMSO to room temperature.

  • Weighing: Weigh the desired amount of this compound powder in a sterile microcentrifuge tube or vial.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the target concentration.

  • Dissolution:

    • Vortex the solution for 30 seconds.

    • If the compound is not fully dissolved, place the vial in an ultrasonic water bath for 10-15 minutes.

    • If necessary, warm the solution in a water bath at 37°C or up to 60°C for 5-10 minutes, followed by vortexing.[2][3]

  • Verification: Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Storage: Aliquot the stock solution into smaller volumes in sterile, tightly sealed tubes and store at -20°C or -80°C.[1][3]

Protocol for Assessing this compound Stability in DMSO (Example)

This protocol provides a general framework for assessing the stability of this compound in DMSO under specific conditions (e.g., room temperature).

  • Stock Preparation: Prepare a fresh, clear stock solution of this compound in DMSO at a known concentration (e.g., 10 mM).

  • Initial Analysis (T=0): Immediately analyze an aliquot of the stock solution using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) to determine the initial peak area corresponding to this compound.

  • Incubation: Store the remaining stock solution under the desired test condition (e.g., at room temperature, protected from light).

  • Time-Point Analysis: At regular intervals (e.g., 1, 2, 4, 8, 24 hours), take an aliquot of the stock solution and analyze it by HPLC under the same conditions as the initial analysis.

  • Data Analysis: Compare the peak area of this compound at each time point to the initial peak area at T=0. A decrease in the peak area over time indicates degradation.

  • Calculation: Calculate the percentage of this compound remaining at each time point to determine the stability profile.

Disclaimer: The information provided is based on publicly available data from chemical suppliers. It is recommended to consult the product-specific datasheet for the most accurate and up-to-date information. Always perform your own validation experiments to ensure the solubility and stability of this compound meet the specific requirements of your assay.

References

Technical Support Center: Overcoming Morphothiadin Resistance in HBV Research

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "Morphothiadin" is not a recognized therapeutic agent for Hepatitis B Virus (HBV) in current scientific literature. This technical support guide has been created using information on a well-researched class of investigational anti-HBV agents, Core Protein Allosteric Modulators (CpAMs) . For the purpose of this guide, "this compound" will be used as a placeholder for a hypothetical Type I CpAM. The troubleshooting advice and protocols are based on established principles of HBV virology and drug resistance research related to CpAMs.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a hypothetical Type I Core Protein Allosteric Modulator (CpAM). CpAMs are a class of antiviral agents that target the HBV core protein (Cp).[1][2] Type I CpAMs, like our hypothetical this compound, function by binding to a hydrophobic pocket at the interface between core protein dimers.[3][4] This binding event strengthens the dimer-dimer interaction, misdirecting the assembly process and leading to the formation of non-capsid polymers or aberrant structures instead of functional viral capsids.[2][5][4] This ultimately disrupts the HBV replication cycle by preventing the encapsidation of pregenomic RNA (pgRNA) and the viral polymerase.[4][6]

Q2: We are observing a loss of this compound efficacy in our long-term cell culture experiments. What could be the cause?

A2: A gradual loss of efficacy, characterized by a rebound in HBV DNA levels despite continuous drug pressure, is a classic sign of the emergence of antiviral resistance. The HBV polymerase has a high error rate, which can lead to the selection of mutations in the core protein that reduce the binding affinity of this compound.[7] We recommend sequencing the HBV core protein gene from your cell cultures to identify potential resistance mutations.

Q3: What are the known resistance mutations for CpAMs like this compound?

A3: Several mutations in the core protein, particularly in and around the CpAM binding pocket, have been shown to confer resistance. Common mutations include those at positions like T33, I105, and T109.[1][4] For instance, mutations such as T33N, I105T, and T109M have been reported to cause resistance to various CpAMs.[1][4][8] The specific mutation will depend on the chemical structure of the CpAM and the selective pressure applied.

Q4: How do we confirm that a specific mutation is responsible for this compound resistance?

A4: To confirm that a mutation confers resistance, you will need to perform a phenotypic assay.[9] This involves introducing the identified mutation into a wild-type HBV replicon using site-directed mutagenesis. You then compare the susceptibility of the mutant and wild-type replicons to this compound in a cell-based assay to determine the fold-change in the half-maximal effective concentration (EC50).[9] A significant increase in the EC50 for the mutant virus confirms resistance.

II. Troubleshooting Guides

Problem 1: High variability in EC50 values for this compound between experiments.
Possible Cause Troubleshooting Step
Inconsistent cell health or density Ensure cells are seeded at a consistent density and are in the logarithmic growth phase. Perform a cell viability assay (e.g., MTS or CellTiter-Glo) for each experiment.
Variability in transfection efficiency Optimize your transfection protocol. Use a reporter plasmid (e.g., GFP) to monitor transfection efficiency. Normalize your results to the transfection efficiency.
Degradation of this compound stock solution Prepare fresh drug dilutions for each experiment from a frozen stock. Store stock solutions in small aliquots at -80°C to avoid repeated freeze-thaw cycles.
Assay timing and readout Ensure that the duration of drug exposure and the time of sample collection are consistent across all experiments.[7]
Problem 2: No significant reduction in HBV DNA despite high concentrations of this compound.
Possible Cause Troubleshooting Step
Pre-existing resistant population Sequence the baseline viral population to check for pre-existing resistance mutations. Even low levels of resistant variants can lead to treatment failure.[10]
Incorrect drug concentration Verify the concentration of your this compound stock solution using a reliable analytical method (e.g., HPLC).
Cell line suitability Confirm that the cell line you are using (e.g., HepG2.2.15, HepAD38) is suitable for this type of assay and is known to support robust HBV replication.
Compound inactivity Test a control compound with a known anti-HBV effect (e.g., Entecavir) to ensure the assay system is working correctly.
Problem 3: Unexpected cytotoxicity observed at therapeutic concentrations of this compound.
Possible Cause Troubleshooting Step
Off-target effects of the compound Perform a cytotoxicity assay (e.g., LDH release or Annexin V staining) in parallel with your antiviral assay on the parental cell line (without HBV) to determine the 50% cytotoxic concentration (CC50).
Solvent toxicity Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is non-toxic to the cells (typically <0.5%).
Interaction with media components Check for potential interactions between this compound and components of your cell culture medium.

III. Data Presentation

Table 1: Antiviral Activity of this compound against Wild-Type and Resistant HBV Mutants

This table presents hypothetical data to illustrate how to report the results of a phenotypic resistance assay.

HBV ConstructEC50 (nM) ± SDFold-Change in EC50CC50 (µM) ± SDSelectivity Index (CC50/EC50)
Wild-Type 15.2 ± 3.11.0>50>3289
T109M Mutant 245.8 ± 25.616.2>50>203
I105T Mutant 489.3 ± 42.132.2>50>102

EC50: 50% effective concentration; SD: Standard Deviation; CC50: 50% cytotoxic concentration.

IV. Experimental Protocols

Protocol 1: Determination of this compound EC50 in HBV-replicating Cells

Objective: To determine the concentration of this compound that inhibits 50% of HBV DNA replication in a cell culture model.

Materials:

  • HepG2.2.15 or HepAD38 cells

  • Complete cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • Reagents for DNA extraction and quantitative PCR (qPCR)

Methodology:

  • Seed HepG2.2.15 cells in a 96-well plate at a density that will result in 80-90% confluency at the end of the experiment.

  • After 24 hours, treat the cells with a serial dilution of this compound. Include a no-drug control and a solvent (DMSO) control.

  • Incubate the cells for 6 days, replacing the medium and drug every 2 days.

  • On day 6, lyse the cells and extract total DNA.

  • Quantify HBV DNA levels using a validated qPCR assay targeting a conserved region of the HBV genome.

  • Calculate the EC50 value by plotting the percentage of HBV DNA inhibition against the log of the drug concentration and fitting the data to a dose-response curve.

Protocol 2: Generation and Phenotypic Analysis of Resistant Mutants

Objective: To confirm the role of a specific mutation in conferring resistance to this compound.

Materials:

  • HBV replicon plasmid (e.g., pCMV-HBV)

  • Site-directed mutagenesis kit

  • Huh7 or HepG2 cells

  • Transfection reagent

  • This compound

  • Reagents for DNA extraction and qPCR

Methodology:

  • Introduce the desired mutation (e.g., T109M) into the HBV replicon plasmid using a site-directed mutagenesis kit.

  • Verify the presence of the mutation and the absence of other mutations by Sanger sequencing.

  • Transfect Huh7 or HepG2 cells with either the wild-type or mutant HBV replicon plasmid.

  • 24 hours post-transfection, treat the cells with a serial dilution of this compound.

  • After 3-4 days, harvest the cells and quantify intracellular HBV core DNA by qPCR.

  • Calculate the EC50 for both the wild-type and mutant replicons and determine the fold-change in resistance.[9]

V. Visualizations

Signaling and Mechanical Pathways

HBV_CpAM_Action cluster_HBV_Lifecycle HBV Replication Cycle pgRNA pgRNA + Polymerase Assembly Capsid Assembly pgRNA->Assembly Cp_dimers Core Protein (Cp) Dimers Cp_dimers->Assembly Aberrant_Assembly Aberrant Assembly Cp_dimers->Aberrant_Assembly Nucleocapsid Functional Nucleocapsid Assembly->Nucleocapsid DNA_synthesis Reverse Transcription (rcDNA synthesis) Nucleocapsid->DNA_synthesis NonCapsid_Polymers Non-Capsid Polymers Virion_release Virion Release DNA_synthesis->Virion_release This compound This compound This compound->Cp_dimers Aberrant_Assembly->NonCapsid_Polymers

Caption: Mechanism of action for this compound, a hypothetical Type I CpAM.

Experimental Workflow

Resistance_Workflow start Start: Loss of this compound Efficacy seq 1. Sequence HBV Core Gene from resistant culture start->seq identify_mut 2. Identify Putative Resistance Mutations seq->identify_mut sdm 3. Site-Directed Mutagenesis of HBV Replicon identify_mut->sdm transfect 4. Transfect Cells with WT and Mutant Replicons sdm->transfect treat 5. Treat with Serial Dilutions of this compound transfect->treat analyze 6. Quantify HBV DNA by qPCR treat->analyze calc_ec50 7. Calculate EC50 and Fold-Change analyze->calc_ec50 end End: Resistance Confirmed calc_ec50->end

Caption: Workflow for identifying and confirming this compound resistance mutations.

Logical Relationships

Troubleshooting_Logic issue Issue: No HBV DNA Reduction cause1 Pre-existing Resistance? issue->cause1 cause2 Compound Inactive? issue->cause2 cause3 Assay System Failure? issue->cause3 solution1 Action: Sequence baseline virus cause1->solution1 solution2 Action: Verify compound concentration cause2->solution2 solution3 Action: Run positive control (e.g., ETV) cause3->solution3

Caption: Troubleshooting logic for lack of this compound antiviral activity.

References

Optimizing Morphothiadin concentration for cell culture

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Morphothiadin

Disclaimer: this compound is a hypothetical compound presented for illustrative purposes. The following guide is based on common principles and troubleshooting strategies for kinase inhibitors used in cell culture, particularly those targeting the PI3K/Akt/mTOR pathway.

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for optimizing the use of this compound in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent, ATP-competitive inhibitor of the serine/threonine kinase mTOR (mechanistic Target of Rapamycin). It specifically targets both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), thereby blocking downstream signaling pathways responsible for cell growth, proliferation, and survival.

Q2: What is the recommended starting concentration for this compound in a new cell line?

A2: For a previously untested cell line, we recommend performing a dose-response curve to determine the optimal concentration. A good starting range is typically between 10 nM and 10 µM. A common approach is to use a logarithmic dilution series (e.g., 10 nM, 100 nM, 1 µM, 10 µM) to identify the half-maximal inhibitory concentration (IC50).

Q3: How should I prepare and store this compound stock solutions?

A3: this compound is typically supplied as a lyophilized powder. We recommend preparing a high-concentration stock solution (e.g., 10 mM) in DMSO. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability. When preparing working solutions, dilute the stock solution in your cell culture medium to the final desired concentration immediately before use.

Q4: How long should I treat my cells with this compound?

A4: The optimal treatment duration depends on the specific cell line and the biological question being investigated. For signaling pathway analysis (e.g., Western blot for p-S6K), a short treatment of 2-6 hours may be sufficient. For cell viability or proliferation assays, a longer incubation of 24-72 hours is standard.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low Cell Viability or High Cytotoxicity 1. This compound concentration is too high. 2. Extended treatment duration. 3. Cell line is highly sensitive. 4. Solvent (DMSO) toxicity.1. Perform a dose-response experiment to find the optimal concentration. 2. Conduct a time-course experiment (e.g., 12, 24, 48, 72 hours). 3. Lower the concentration range for your experiments. 4. Ensure the final DMSO concentration in the culture medium is below 0.1%.
Inconsistent or No Effect Observed 1. This compound concentration is too low. 2. Degraded this compound stock solution. 3. Cell line is resistant to mTOR inhibition. 4. Insufficient treatment time.1. Increase the concentration of this compound. 2. Prepare a fresh stock solution from lyophilized powder. 3. Verify mTOR pathway activity in your cell line (e.g., check baseline phosphorylation of S6K or 4E-BP1). Consider using a different cell line. 4. Increase the incubation time.
High Variability Between Replicates 1. Inconsistent cell seeding density. 2. Pipetting errors during drug dilution or addition. 3. Edge effects in multi-well plates.1. Ensure a uniform single-cell suspension before seeding. 2. Use calibrated pipettes and be consistent with your technique. Prepare a master mix of the treatment medium. 3. Avoid using the outermost wells of the plate or fill them with sterile PBS to maintain humidity.
Drug Precipitation in Culture Medium 1. Poor solubility of this compound at the working concentration. 2. Interaction with components in the serum or medium.1. Do not exceed the recommended final concentration. Ensure the stock solution is fully dissolved before diluting. 2. Consider using a reduced-serum medium if compatible with your cells. Vortex the diluted drug solution before adding it to the cells.

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using a Cell Viability Assay
  • Cell Seeding:

    • Harvest and count cells that are in the logarithmic growth phase.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Preparation of this compound Dilutions:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform a serial dilution of the stock solution in complete culture medium to create a range of 2X working concentrations (e.g., 20 µM, 2 µM, 200 nM, 20 nM, etc.). Include a vehicle control (DMSO only).

  • Cell Treatment:

    • Carefully remove the medium from the wells.

    • Add 100 µL of the 2X this compound working solutions to the respective wells.

    • Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).

  • Viability Assessment (e.g., using MTT or a similar reagent):

    • Add the viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time (e.g., 2-4 hours).

    • Read the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle-treated control cells (set to 100% viability).

    • Plot the cell viability (%) against the log of this compound concentration.

    • Use a non-linear regression analysis to calculate the IC50 value.

Visualizations

mTOR_Signaling_Pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 Cell_Survival Cell Survival Akt->Cell_Survival mTORC2 mTORC2 mTORC2->Akt Full Activation S6K p70S6K mTORC1->S6K FourEBP1 4E-BP1 mTORC1->FourEBP1 Protein_Synthesis Protein Synthesis & Cell Growth S6K->Protein_Synthesis FourEBP1->Protein_Synthesis This compound This compound This compound->mTORC2 This compound->mTORC1

Caption: Mechanism of this compound action on the mTOR signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture 1. Culture Cells Cell_Seeding 2. Seed Cells in Plate Cell_Culture->Cell_Seeding Treatment 4. Treat Cells Cell_Seeding->Treatment Drug_Prep 3. Prepare Drug Dilutions Drug_Prep->Treatment Incubation 5. Incubate (24-72h) Treatment->Incubation Assay 6. Perform Assay (e.g., Viability, Western Blot) Incubation->Assay Data_Collection 7. Collect Data Assay->Data_Collection Data_Analysis 8. Analyze & Interpret Data_Collection->Data_Analysis

Caption: General experimental workflow for cell-based assays using this compound.

Troubleshooting_Tree Start Problem: Inconsistent or No Effect Check_Conc Is the concentration in the optimal range? Start->Check_Conc Check_Stock Is the stock solution fresh and properly stored? Check_Conc->Check_Stock Yes Sol_Conc Solution: Perform Dose-Response to find IC50 Check_Conc->Sol_Conc No / Unsure Check_Cells Is the cell line known to be responsive? Check_Stock->Check_Cells Yes Sol_Stock Solution: Prepare a fresh stock solution Check_Stock->Sol_Stock No Check_Time Is the treatment time sufficient? Check_Cells->Check_Time Yes Sol_Cells Solution: Verify pathway activity (e.g., Western Blot for p-S6K) Check_Cells->Sol_Cells No / Unsure Sol_Time Solution: Perform a time-course experiment (e.g., 2, 6, 24h) Check_Time->Sol_Time No / Unsure

Caption: Decision tree for troubleshooting lack of this compound effect.

Technical Support Center: Investigating Potential Off-Target Effects of GLS4

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the potential off-target effects of GLS4, a novel first-in-class Hepatitis B Virus (HBV) capsid assembly modulator. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is GLS4 and what is its known on-target mechanism of action?

GLS4 is an antiviral compound that acts as a Hepatitis B Virus (HBV) capsid assembly modulator.[1][2] Its primary mechanism of action is to interfere with the proper assembly and disassembly of the HBV nucleocapsid, which is essential for viral replication.[1][2][3] This leads to the formation of aberrant, non-functional capsids and a reduction in viral load.[3][4]

Q2: What are off-target effects and why are they a concern for a molecule like GLS4?

Off-target effects occur when a drug or small molecule binds to and modulates the activity of proteins other than its intended therapeutic target.[5] These unintended interactions can lead to a variety of outcomes, including:

  • Misinterpretation of experimental results: An observed cellular phenotype may be incorrectly attributed to the on-target activity of GLS4 when it is actually caused by an off-target interaction.

  • Cellular toxicity: Binding to essential cellular proteins can disrupt their normal function and lead to cell death or other adverse effects.[5]

  • Unforeseen side effects in a clinical setting: Off-target effects are a major cause of adverse drug reactions in patients.[6][7]

While preclinical studies have shown GLS4 to be generally well-tolerated, a thorough investigation of its potential off-target profile is crucial for a complete understanding of its biological activity and for ensuring its safety and efficacy.[1][2][8][9]

Q3: What are the initial steps to investigate the potential off-target effects of GLS4?

A multi-pronged approach is recommended to comprehensively assess the off-target profile of GLS4. Initial steps could include:

  • In Silico Analysis: Computational methods can predict potential off-target interactions based on the chemical structure of GLS4 and its similarity to ligands of known proteins.[10][11]

  • Biochemical Screening: Screening GLS4 against a broad panel of purified proteins, such as a kinome scan, can identify direct interactions with potential off-target proteins in a cell-free system.[12][13]

  • Cell-Based Assays: Employing unbiased, systems-level approaches in relevant cell lines (e.g., hepatocytes) can identify cellular changes indicative of off-target engagement. This can include proteomic and phenotypic analyses.[5][14][15]

Q4: Which cell lines are most appropriate for studying the off-target effects of GLS4?

The choice of cell line is critical for obtaining physiologically relevant data. Recommended cell lines include:

  • Hepatocyte-derived cell lines: Since the liver is the primary site of HBV replication and GLS4's on-target activity, cell lines such as HepG2, Huh7, and primary human hepatocytes are highly relevant.[4][16]

  • Cell lines that do not express the HBV core protein: To distinguish between on-target and off-target effects, it is useful to use cell lines that do not support HBV replication, such as HEK293T. Any observed activity in these cells would likely be due to off-target interactions.

Troubleshooting Guides

Issue 1: I am observing a cellular phenotype (e.g., decreased cell viability, changes in morphology) in my GLS4-treated cells that is inconsistent with its known anti-HBV activity.

  • Possible Cause: This could be an indication of an off-target effect.

  • Troubleshooting Steps:

    • Dose-Response Analysis: Perform a dose-response experiment and compare the concentration of GLS4 required to induce the observed phenotype with its reported EC50 for HBV inhibition (approximately 0.012 µM).[3] A significant difference in potency may suggest an off-target effect.

    • Use of a Negative Control Compound: If available, use a structurally similar but inactive analog of GLS4. If this compound does not produce the same phenotype, it strengthens the evidence for a specific off-target interaction of GLS4.

    • Orthogonal Target Engagement Assay: Use a direct target engagement assay, such as the Cellular Thermal Shift Assay (CETSA), to confirm that GLS4 is engaging its intended target (HBV core protein) at concentrations where the off-target phenotype is observed.

    • Target Knockdown/Knockout: If a potential off-target is identified, use siRNA or CRISPR/Cas9 to reduce or eliminate its expression. If the phenotype is rescued in the absence of the potential off-target, it confirms the off-target interaction.

Issue 2: My in vitro biochemical screen (e.g., kinome scan) suggests that GLS4 interacts with an unexpected protein. How do I validate this in a cellular context?

  • Possible Cause: An in vitro "hit" does not always translate to a biologically relevant interaction in living cells.

  • Troubleshooting Steps:

    • Cellular Thermal Shift Assay (CETSA): This is a gold-standard method to confirm target engagement in intact cells.[17][18][19] A thermal shift in the suspected off-target protein upon GLS4 treatment would provide strong evidence of a direct interaction in a cellular environment.

    • Immunoblotting for Downstream Signaling: If the identified off-target is part of a known signaling pathway, use immunoblotting to assess the phosphorylation status or expression levels of downstream effector proteins. Modulation of these markers upon GLS4 treatment would indicate functional engagement of the off-target.

    • Phenotypic Profiling: Compare the cellular phenotype induced by GLS4 with that of known inhibitors of the identified off-target. A similar phenotypic signature would support the functional relevance of the off-target interaction.

Quantitative Data Summary

As specific off-target interaction data for GLS4 is not publicly available, the following table is a template for how to structure and present such data once it has been generated through the experimental approaches described below.

Experimental ApproachPotential Off-TargetMethodQuantitative MeasurementOn-Target (HBV Core) for Comparison
Kinome Scanning Kinase XCompetition Binding AssayKd = 5 µMNot Applicable
Kinase YCompetition Binding Assay% Inhibition @ 10 µM = 75%Not Applicable
CETSA Protein ZCellular Thermal Shift AssayΔTm = +3.5°CΔTm = +5.2°C
Chemical Proteomics Protein AAffinity Pull-down MSEnrichment Ratio = 4.2Enrichment Ratio = 15.8

Experimental Protocols

Cellular Thermal Shift Assay (CETSA) for Off-Target Validation

This protocol is adapted from established CETSA methodologies and is designed to validate the interaction of GLS4 with a potential off-target protein in intact cells.[18][20][21]

a. Cell Culture and Treatment:

  • Plate a suitable cell line (e.g., HepG2 or HEK293T) in sufficient quantity for multiple temperature points and treatment conditions.

  • Once the cells reach 70-80% confluency, treat them with the desired concentration of GLS4 or a vehicle control (e.g., DMSO) for 1-3 hours in a 37°C incubator.

b. Heat Treatment:

  • Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).

  • Aliquot the cell suspension into PCR tubes for each temperature point.

  • Heat the samples to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler.

  • Cool the samples to 4°C for 3 minutes.

c. Cell Lysis and Protein Quantification:

  • Lyse the cells by freeze-thaw cycles or sonication.

  • Separate the soluble protein fraction from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Transfer the supernatant (soluble fraction) to new tubes.

  • Quantify the amount of the specific protein of interest in the soluble fraction using immunoblotting or an ELISA-based method.

d. Data Analysis:

  • Plot the relative amount of soluble protein as a function of temperature for both the vehicle- and GLS4-treated samples.

  • A shift in the melting curve to a higher temperature in the GLS4-treated sample indicates thermal stabilization and thus, direct binding of GLS4 to the protein of interest.

Kinome Scanning for Off-Target Kinase Identification

This is a high-throughput biochemical assay to assess the selectivity of GLS4 against a large panel of purified kinases.[12][22][23]

a. Assay Principle:

  • Kinome scanning services (e.g., KINOMEscan™) typically employ a competition binding assay where a test compound (GLS4) is incubated with a DNA-tagged kinase and an immobilized, active-site directed ligand.

  • The amount of kinase that binds to the immobilized ligand is quantified. If GLS4 binds to the kinase, it will prevent the kinase from binding to the immobilized ligand, resulting in a reduced signal.

b. Experimental Workflow:

  • Provide a sample of GLS4 at a specified concentration (typically 1-10 µM) to a commercial vendor that offers kinome scanning services.

  • The compound is screened against a panel of hundreds of human kinases.

  • The results are typically reported as the percentage of the kinase that remains bound to the immobilized ligand in the presence of GLS4 (% control). A lower percentage indicates a stronger interaction.

c. Data Interpretation:

  • "Hits" are identified as kinases that show a significant reduction in binding to the immobilized ligand (e.g., >50% inhibition).

  • Follow-up dose-response experiments are necessary to determine the binding affinity (Kd) or IC50 for any identified off-target kinases.

Chemical Proteomics for Unbiased Off-Target Discovery

This protocol outlines a general workflow for a compound-centric chemical proteomics approach to identify cellular proteins that interact with GLS4.[6][7][24]

a. Probe Synthesis:

  • Synthesize a derivative of GLS4 that incorporates a reactive group for covalent attachment to a solid support (e.g., affinity beads) and a linker that minimizes steric hindrance.

b. Affinity Pull-Down:

  • Incubate the GLS4-conjugated beads with a lysate from a relevant cell line (e.g., HepG2).

  • As a negative control, incubate the cell lysate with unconjugated beads.

  • To identify specific binders, perform a competition experiment where the cell lysate is pre-incubated with an excess of free GLS4 before adding the GLS4-conjugated beads.

c. Protein Elution and Identification:

  • Wash the beads extensively to remove non-specific protein binders.

  • Elute the bound proteins from the beads.

  • Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

d. Data Analysis:

  • Proteins that are significantly enriched on the GLS4-conjugated beads compared to the control beads are considered potential interactors.

  • Proteins whose binding is competed away by free GLS4 are high-confidence specific binders.

Visualizations

On_Target_Pathway cluster_HBV Hepatitis B Virus Life Cycle cluster_GLS4 GLS4 Mechanism of Action HBV DNA HBV DNA pgRNA pgRNA HBV DNA->pgRNA Transcription HBV Core Protein (Cp) HBV Core Protein (Cp) pgRNA->HBV Core Protein (Cp) Translation Immature Capsid Immature Capsid pgRNA->Immature Capsid Encapsidation HBV Core Protein (Cp)->Immature Capsid Assembly Aberrant Capsid Aberrant Capsid HBV Core Protein (Cp)->Aberrant Capsid Misdirects Assembly Mature Capsid Mature Capsid Immature Capsid->Mature Capsid Reverse Transcription Viral Release Viral Release Mature Capsid->Viral Release GLS4 GLS4 GLS4->HBV Core Protein (Cp) Binds to Cp dimers Off_Target_Workflow GLS4 GLS4 In Silico Screening In Silico Screening GLS4->In Silico Screening Biochemical Screening Biochemical Screening GLS4->Biochemical Screening e.g., Kinome Scan Cell-Based Screening Cell-Based Screening GLS4->Cell-Based Screening e.g., Proteomics Potential Off-Targets Potential Off-Targets In Silico Screening->Potential Off-Targets Biochemical Screening->Potential Off-Targets Cell-Based Screening->Potential Off-Targets Cellular Validation Cellular Validation Potential Off-Targets->Cellular Validation e.g., CETSA Functional Characterization Functional Characterization Cellular Validation->Functional Characterization e.g., Phenotypic Assays Confirmed Off-Target Confirmed Off-Target Functional Characterization->Confirmed Off-Target Hypothetical_Off_Target_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) RAS RAS Receptor Tyrosine Kinase (RTK)->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Cell Proliferation, Survival Cell Proliferation, Survival Transcription Factors->Cell Proliferation, Survival GLS4 GLS4 GLS4->RAF Hypothetical Inhibition

References

Technical Support Center: Morphothiadin Cytotoxicity Profiling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals investigating the cytotoxicity of Morphothiadin (GLS4) in various cell lines. Below you will find frequently asked questions, troubleshooting guides for common experimental issues, and detailed protocols for key assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound, also known as GLS4, is a potent inhibitor of Hepatitis B virus (HBV) replication.[1] It functions as a capsid assembly modulator (CAM).[2][3] CAMs interfere with the proper formation of the viral capsid, which is an essential step in the HBV life cycle for encapsulating the viral genome and reverse transcription.[2][4] This disruption leads to the formation of non-functional or aberrant capsids, thereby blocking viral replication.[2][3]

Q2: What is the reported anti-HBV potency of this compound?

A2: this compound has a reported 50% inhibitory concentration (IC50) of 12 nM against both wild-type and adefovir-resistant HBV replication in cell culture models.[1]

Q3: In which cell lines has the cytotoxicity of this compound been evaluated?

A3: The cytotoxicity of this compound has been documented in several cell lines. For instance, in HepAD38 cells, the 90% cytotoxic concentration (CC90) is reported to be 190 µM.[1] In primary human hepatocytes, the 50% cytotoxic concentration (CC50) is 115 µM.[1] For the human T-cell leukemia line, CCRF-CEM, a CC50 of 68.7 µM has been reported.[1]

Q4: How should I prepare a stock solution of this compound?

A4: this compound is soluble in DMSO. For in vitro experiments, a common stock solution concentration is 100 mg/mL in fresh, high-quality DMSO. For specific cellular assays, this stock would then be further diluted in the appropriate cell culture medium to achieve the desired final concentrations. It is crucial to ensure the final DMSO concentration in the culture medium is non-toxic to the cells (typically ≤ 0.5%).

Q5: What is the selectivity index (SI) and why is it important?

A5: The selectivity index is a critical parameter in drug development that measures the window between a compound's therapeutic effect and its toxicity. It is calculated as the ratio of the cytotoxic concentration (e.g., CC50) to the effective concentration (e.g., IC50). A higher SI value is desirable as it indicates that the compound is effective against the target (in this case, HBV) at concentrations that are significantly lower than those that cause toxicity to the host cells.

Quantitative Data Summary

The following table summarizes the available quantitative data on the potency and cytotoxicity of this compound.

ParameterValueCell Line/SystemReference
IC50 (HBV Replication) 12 nMHepAD38[1]
CC50 115 µMPrimary Human Hepatocytes[1]
CC50 68.7 µMCCRF-CEM[1]
CC90 190 µMHepAD38[1]

Troubleshooting Guides

This section addresses common issues that may arise during the experimental evaluation of this compound's cytotoxicity.

Issue 1: High variability in CC50 values between experiments.

  • Possible Cause: Inconsistent cell health or passage number.

    • Solution: Use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase at the time of seeding. Regularly test for mycoplasma contamination.

  • Possible Cause: Variation in cell seeding density.

    • Solution: Use a precise method for cell counting (e.g., an automated cell counter) to ensure uniform seeding density across all wells and plates.

  • Possible Cause: Edge effects on the microplate.

    • Solution: To minimize evaporation and temperature gradients, avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile PBS or culture medium. Ensure proper humidification in the incubator.

  • Possible Cause: Inaccurate compound dilutions.

    • Solution: Prepare fresh serial dilutions for each experiment from a validated stock solution. Use calibrated pipettes and ensure thorough mixing at each dilution step.

Issue 2: Formazan crystals (in MTT assay) are not fully dissolving.

  • Possible Cause: Insufficient mixing or volume of the solubilization solvent.

    • Solution: Ensure the volume of the solubilizing agent is adequate for the well size. After adding the solvent, place the plate on an orbital shaker for at least 15 minutes to facilitate complete dissolution.[5][6] Gentle pipetting up and down can also help.

  • Possible Cause: Low cell viability leading to very few crystals.

    • Solution: If cell death is extensive, the amount of formazan produced will be low. This is expected at high concentrations of a cytotoxic compound. Ensure your untreated control wells show robust formazan production.

Issue 3: High background signal in the cytotoxicity assay.

  • Possible Cause: Interference from phenol red or serum in the culture medium.

    • Solution: For colorimetric assays like MTT, it is advisable to use serum-free and phenol red-free medium during the final incubation step with the assay reagent.[5] Always include a "medium only" background control to subtract from all readings.[6]

  • Possible Cause: Compound autofluorescence or color.

    • Solution: If this compound has inherent color or fluorescence at the wavelengths used for detection, this can interfere with the assay. Run parallel control wells containing the compound in medium without cells to quantify and correct for this interference.

Issue 4: Discrepancy between different cytotoxicity assays (e.g., MTT vs. Apoptosis assay).

  • Possible Cause: Different mechanisms of cell death are being measured.

    • Solution: This is an expected outcome and provides valuable mechanistic insight. MTT assays measure metabolic activity, which may decrease due to cytostatic effects (inhibition of proliferation) or cytotoxic effects (cell death). Apoptosis assays, like Annexin V staining, specifically measure programmed cell death. A compound might inhibit proliferation without immediately inducing apoptosis, leading to a lower "viability" in an MTT assay over a long incubation period, while showing low apoptosis at an earlier time point. Correlating results from multiple assays is key to understanding the compound's full effect.

Experimental Protocols

Below are detailed, generalized protocols for key assays used to evaluate cytotoxicity. Note: These protocols should be optimized for your specific cell line and experimental conditions.

MTT Cell Viability Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • 96-well cell culture plates

  • This compound stock solution (in DMSO)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) solution: 5 mg/mL in sterile PBS, filtered.

  • MTT Solvent: 4 mM HCl, 0.1% NP40 in isopropanol.

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include "vehicle control" wells (medium with the same final concentration of DMSO as the highest drug concentration) and "no-cell" background control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C until intracellular purple formazan crystals are visible under a microscope.

  • Solubilization: Add 100 µL of MTT solvent to each well.[7]

  • Absorbance Reading: Cover the plate and shake on an orbital shaker for 15 minutes to dissolve the crystals.[6] Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the average absorbance of the "no-cell" wells from all other readings. Calculate cell viability as a percentage relative to the vehicle control wells: (Absorbance of treated cells / Absorbance of vehicle control) * 100. Plot the results to determine the CC50 value.

Annexin V-PI Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • 6-well cell culture plates

  • This compound stock solution (in DMSO)

  • Annexin V-FITC (or another fluorochrome)

  • Propidium Iodide (PI) solution

  • 1X Annexin-binding buffer (typically provided in kits)

  • PBS

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for the specified time. Include an untreated control.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize, and then combine with the supernatant from the same well.

  • Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet.[8]

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin-binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[9]

  • Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze by flow cytometry within one hour.[9]

    • Viable cells: Annexin V negative, PI negative.

    • Early apoptotic cells: Annexin V positive, PI negative.

    • Late apoptotic/necrotic cells: Annexin V positive, PI positive.

    • Necrotic cells: Annexin V negative, PI positive (less common).

Cell Cycle Analysis by Propidium Iodide Staining

This method uses PI to stain cellular DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • 6-well cell culture plates

  • This compound stock solution (in DMSO)

  • Cold 70% Ethanol

  • PBS

  • PI staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells and treat with this compound as described for the apoptosis assay.

  • Cell Harvesting: Harvest cells as described above.

  • Fixation: Wash the cells once with PBS. Resuspend the cell pellet in 400 µL of PBS. While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells.[10] Incubate on ice for at least 30 minutes (or store at -20°C).

  • Washing: Centrifuge the fixed cells at a higher speed (e.g., 850 x g) for 5 minutes. Discard the ethanol and wash the cell pellet twice with PBS.[10]

  • Staining: Resuspend the cell pellet in 400 µL of the PI/RNase A staining solution.[10]

  • Incubation: Incubate for 15-30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples by flow cytometry, using a linear scale for PI fluorescence to resolve the DNA content peaks.

Visualizations

HBV Lifecycle and Action of Capsid Assembly Modulators

HBV_Lifecycle HBV Lifecycle and Inhibition by this compound cluster_host Hepatocyte cluster_capsid Capsid Assembly Entry 1. Virus Entry Uncoating 2. Uncoating Entry->Uncoating ToNucleus 3. Transport to Nucleus Uncoating->ToNucleus cccDNA 4. cccDNA Formation ToNucleus->cccDNA Transcription 5. Transcription cccDNA->Transcription pgRNA pgRNA & mRNAs Transcription->pgRNA Translation 6. Translation pgRNA->Translation Encapsidation 7. Encapsidation pgRNA->Encapsidation Proteins Viral Proteins (Core, Pol, Surface) Translation->Proteins Proteins->Encapsidation RT 8. Reverse Transcription Encapsidation->RT Assembly 9. Nucleocapsid Assembly RT->Assembly Budding 10. Budding & Release Assembly->Budding Virus HBV Virion Budding->Virus New Virions Inhibitor This compound (Capsid Assembly Modulator) Inhibitor->Encapsidation Virus->Entry

Caption: HBV lifecycle showing this compound's inhibitory action on capsid assembly.

General Experimental Workflow for Cytotoxicity Testing

Cytotoxicity_Workflow Workflow for In Vitro Cytotoxicity Assessment cluster_prep Preparation cluster_exp Experiment cluster_assay Assay & Analysis A 1. Culture Cells B 2. Seed Cells in Plate A->B D 4. Treat Cells with Compound B->D C 3. Prepare Drug Dilutions C->D E 5. Incubate (24-72h) D->E F 6. Perform Cytotoxicity Assay (e.g., MTT, Apoptosis) E->F G 7. Data Acquisition (e.g., Plate Reader, Flow Cytometer) F->G H 8. Data Analysis (Calculate CC50, % Apoptosis) G->H

Caption: Standard workflow for evaluating the cytotoxicity of a test compound.

References

Technical Support Center: Improving the Bioavailability of Morphothiadin

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Morphothiadin. This resource is designed for researchers, scientists, and drug development professionals to address common challenges in enhancing the oral bioavailability of this compound. Given that this compound is a potent inhibitor of Hepatitis B virus (HBV) replication, optimizing its systemic exposure is critical for achieving therapeutic efficacy.[1] This guide provides answers to frequently asked questions and detailed troubleshooting protocols for issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is bioavailability and why is it a critical parameter for this compound?

Answer: Bioavailability refers to the rate and extent to which an active pharmaceutical ingredient (API), like this compound, is absorbed from a drug product and becomes available at the site of action.[2][3] For orally administered drugs, it is a crucial pharmacokinetic property that directly impacts the therapeutic efficacy, required dosage, and potential for adverse effects.[3][4] A compound with low oral bioavailability will require higher doses to achieve the necessary therapeutic concentrations in the bloodstream, which can increase costs and the risk of side effects.[2]

Q2: What are the likely causes of poor oral bioavailability for a compound like this compound?

Answer: The primary reasons for poor oral bioavailability are typically related to the drug's physicochemical properties and physiological barriers within the body.[3] These factors are often categorized using the Biopharmaceutics Classification System (BCS), which considers a drug's aqueous solubility and intestinal permeability.[3][4]

Common causes include:

  • Poor Aqueous Solubility: A significant number of new drug candidates are poorly soluble in water.[5][6] Since a drug must dissolve in gastrointestinal fluids before it can be absorbed, low solubility is a major barrier to bioavailability.[6][7]

  • Low Intestinal Permeability: The drug may not efficiently pass through the intestinal wall to enter the bloodstream.

  • First-Pass Metabolism: After absorption, the drug travels via the portal vein to the liver, where it may be extensively metabolized before reaching systemic circulation. This is a common issue that can significantly reduce bioavailability.[2][3]

  • Efflux by Transporters: P-glycoprotein and other transporters in the intestinal wall can actively pump the drug back into the gastrointestinal lumen, preventing its absorption.[3]

Q3: What are the primary strategies for improving the oral bioavailability of this compound?

Answer: A variety of formulation strategies can be employed to overcome the challenges of poor solubility and low permeability.[7][8] The choice of strategy depends on the specific properties of this compound. Key approaches include:

  • Particle Size Reduction: Techniques like micronization and nanomilling increase the surface area of the drug, which can enhance the dissolution rate.[7][8][9]

  • Amorphous Solid Dispersions (ASDs): Dispersing the drug in an amorphous (non-crystalline) state within a polymer matrix can significantly improve its solubility and dissolution.[9][10]

  • Lipid-Based Drug Delivery Systems (LBDDS): Formulating the drug in oils, surfactants, and co-solvents can improve solubility and absorption.[8][10] Self-emulsifying drug delivery systems (SEDDS) are a popular LBDDS approach.[8][10]

  • Complexation with Cyclodextrins: These molecules can encapsulate the drug, forming a complex that is more water-soluble.[7][10]

The following diagram illustrates a decision-making workflow for selecting an appropriate bioavailability enhancement strategy.

G start Start: Characterize This compound Properties bcs Determine BCS Class start->bcs class1 BCS Class I (High Sol, High Perm) bcs->class1 Class I class2 BCS Class II (Low Sol, High Perm) bcs->class2 Class II class3 BCS Class III (High Sol, Low Perm) bcs->class3 Class III class4 BCS Class IV (Low Sol, Low Perm) bcs->class4 Class IV formulate1 Conventional Formulation class1->formulate1 formulate2 Focus on Solubility Enhancement class2->formulate2 formulate3 Focus on Permeability Enhancement class3->formulate3 formulate4 Complex Formulation (Solubility & Permeability) class4->formulate4 end Proceed to In Vivo Testing formulate1->end tech2 e.g., Solid Dispersions, Particle Size Reduction, Lipid-Based Systems formulate2->tech2 tech3 e.g., Use of Permeation Enhancers formulate3->tech3 tech4 e.g., Nanotechnology, Lipid-Based Systems formulate4->tech4 tech2->end tech3->end tech4->end

Caption: Decision workflow for selecting a bioavailability enhancement strategy.

Troubleshooting Guides

This section provides detailed guidance on specific issues that may arise during your experiments.

Problem 1: Low and Inconsistent Solubility of this compound

Question: My attempts to dissolve this compound in standard aqueous buffers (pH 1.2, 4.5, 6.8) are yielding very low and highly variable solubility values. What is causing this and how can I improve it?

Answer: This is a classic sign of a poorly soluble compound, likely a BCS Class II or IV drug.[3][5] The variability could be due to issues with wetting, aggregation, or the presence of different polymorphic forms.

Recommended Solutions & Experimental Protocol

  • Systematic Solubility Screening: Evaluate the solubility of this compound in a wider range of biorelevant media and with various solubilizing excipients.

  • Particle Characterization: Analyze the solid-state properties of your this compound sample (e.g., crystallinity, particle size) to ensure consistency.

Table 1: Example Solubility Data for this compound
Solvent SystemTemperature (°C)Solubility (µg/mL)
pH 1.2 HCl Buffer370.8 ± 0.3
pH 6.8 Phosphate Buffer371.5 ± 0.5
Fasted State Simulated Intestinal Fluid (FaSSIF)372.1 ± 0.6
Fed State Simulated Intestinal Fluid (FeSSIF)378.5 ± 1.2
20% w/v Hydroxypropyl-β-Cyclodextrin in Water37150.2 ± 9.8
1% Tween 80 in pH 6.8 Buffer3745.7 ± 4.1
Experimental Protocol: Equilibrium Solubility Measurement
  • Objective: To determine the equilibrium solubility of this compound in various media.

  • Materials: this compound powder, selected solvent media, HPLC-grade solvents, vials, orbital shaker with temperature control, 0.22 µm syringe filters, HPLC system.

  • Procedure:

    • Add an excess amount of this compound powder to a series of vials (e.g., 5 mg per 1 mL of media).

    • Add 1 mL of each test medium to the corresponding vials.

    • Seal the vials and place them in an orbital shaker set to 37°C and a suitable agitation speed (e.g., 150 rpm).

    • Allow the samples to equilibrate for 48-72 hours.

    • After equilibration, visually inspect for the presence of undissolved solid material.

    • Withdraw a sample from each vial and immediately filter it through a 0.22 µm syringe filter to remove undissolved particles.

    • Dilute the filtrate with an appropriate mobile phase and analyze the concentration of dissolved this compound using a validated HPLC method.

    • Perform the experiment in triplicate for each medium.

Problem 2: High Inter-Individual Variability in Animal Pharmacokinetic (PK) Studies

Question: We are observing significant variability in the plasma concentrations of this compound between different animals in our oral PK studies, making the data difficult to interpret. What are the potential causes and solutions?[11]

Answer: High inter-subject variability is a common challenge for poorly soluble compounds.[11] It can stem from physiological differences between animals or inconsistencies in the formulation and dosing procedure.[2][11]

Recommended Solutions & Experimental Protocol

  • Formulation Optimization: The formulation must present the drug in a consistent, solubilized state in the GI tract. A simple suspension is often insufficient. Consider using a more robust formulation like a solid dispersion or a self-emulsifying drug delivery system (SEDDS).[11]

  • Standardize Experimental Conditions: Minor differences in fasting time, diet, or dosing technique can lead to large variations in absorption.[11]

Table 2: Example Pharmacokinetic Data for Different this compound Formulations in Rats (10 mg/kg Oral Dose)
FormulationCmax (ng/mL)Tmax (hr)AUC₀₋₂₄ (ng·hr/mL)Relative Bioavailability (%)
Aqueous Suspension55 ± 254.0 ± 1.5450 ± 210100 (Reference)
Micronized Suspension110 ± 402.5 ± 1.0980 ± 350218
Solid Dispersion450 ± 951.5 ± 0.53650 ± 610811
SEDDS620 ± 1101.0 ± 0.54980 ± 7501107
Experimental Protocol: In Vivo Pharmacokinetic Study in Rodents
  • Objective: To evaluate the pharmacokinetic profile of different this compound formulations following oral administration.

  • Materials: this compound formulations, appropriate animal model (e.g., Sprague-Dawley rats), oral gavage needles, blood collection tubes (e.g., with K2-EDTA), centrifuge, analytical equipment (LC-MS/MS).

  • Procedure:

    • Acclimatize animals for at least 3 days prior to the study.[12]

    • Fast animals overnight (e.g., 12 hours) with free access to water.

    • On the day of the study, record the body weight of each animal.

    • Administer the specific this compound formulation via oral gavage at the target dose (e.g., 10 mg/kg). Ensure the formulation is well-mixed before each administration.

    • Collect blood samples (approx. 100-200 µL) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 24 hours) via an appropriate route (e.g., tail vein or saphenous vein).

    • Immediately transfer blood into tubes containing anticoagulant and place on ice.

    • Centrifuge the blood samples (e.g., 4000 rpm for 10 min at 4°C) to separate the plasma.

    • Harvest the plasma and store it at -80°C until analysis.

    • Analyze the plasma concentrations of this compound using a validated LC-MS/MS method.

    • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis.

The following diagram outlines a general workflow for formulation development and in vivo testing.

G cluster_0 Phase 1: Formulation Screening cluster_1 Phase 2: In Vivo Evaluation cluster_2 Phase 3: Optimization char API Characterization (Solubility, Permeability) dev Develop Formulations (e.g., SEDDS, ASD, Nano) char->dev vitro In Vitro Testing (Dissolution, Stability) dev->vitro pk Rodent PK Study (Oral Gavage) vitro->pk analysis Plasma Sample Analysis (LC-MS/MS) pk->analysis data Data Analysis (Calculate Cmax, AUC) analysis->data review Review PK Data & Identify Lead Formulation data->review refine Refine Formulation review->refine Needs Improvement end Proceed to Efficacy/ Toxicology Studies review->end Data Meets Target Profile refine->dev G cluster_0 Gastrointestinal Tract cluster_1 Liver (First-Pass Metabolism) oral Oral Administration of this compound abs Absorption into Portal Vein oral->abs liver This compound in Liver abs->liver cyp CYP3A4 / CYP2D6 Enzymes liver->cyp systemic Systemic Circulation (Bioavailable Drug) liver->systemic Drug Escapes Metabolism metab Inactive Metabolites cyp->metab

References

Morphothiadin Antiviral Assays: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Morphothiadin antiviral assays. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action against the Hepatitis B Virus (HBV)?

This compound (also known as GLS4) is a potent antiviral compound that inhibits the replication of both wild-type and adefovir-resistant HBV.[1][2][3] Its mechanism involves interfering with the HBV life cycle.[1][4] While some sources classify it as a nucleoside analog that targets the viral polymerase[1], others describe it as a core protein variant regulator that disrupts the assembly of the viral nucleocapsid.[4] This interference ultimately blocks the HBV replication cycle.[1]

Q2: What are the established in vitro efficacy and cytotoxicity values for this compound?

The efficacy (IC50/EC50) and cytotoxicity (CC50) of this compound have been characterized in various cell lines. These values are crucial for designing experiments with an appropriate therapeutic window.

Summary of In Vitro Data for this compound
ParameterValueCell LineAssay TypeReference
IC50 12 nMHepG2.2.15Viral DNA Reduction[2]
EC50 17 nMHepG2-NTCPsec+Viral Replication[5]
CC50 115 µMPrimary HepatocytesCytotoxicity[2][3]
CC50 28 µMHuman PBMCGrowth Inhibition[2]
CC50 17.7 µMVero CellsCell Viability (MTT)[2]
CC90 190 µMHepAD38 CellsCytotoxicity[2][3]

Q3: How should I prepare and store this compound stock solutions?

Proper preparation and storage are critical for maintaining the compound's stability and activity.

  • Solvent: this compound is soluble in Dimethyl Sulfoxide (DMSO). A common stock concentration is 100 mg/mL in fresh, moisture-free DMSO.[1]

  • Preparation: For a 1 mL working solution, you can add 50 μL of a 100 mg/mL DMSO stock to 400 μL of PEG300, mix, then add 50 μL of Tween80, mix again, and finally add 500 μL of ddH2O.[1] Always prepare fresh working solutions for optimal results.[1]

  • Storage: Store the DMSO stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Q4: Which cell lines are recommended for this compound antiviral assays?

The choice of cell line is critical for obtaining relevant and reproducible data. Commonly used cell lines for studying HBV replication in the context of this compound treatment include:

  • HepAD38: A stable human hepatoblastoma cell line that replicates HBV under the control of a tetracycline-off promoter.[1][6]

  • HepG2.2.15: A human hepatoma cell line that constitutively produces HBV particles.[2]

  • Primary Human Hepatocytes (PHH): Provide a more physiologically relevant system for studying HBV infection.[6]

Troubleshooting Guides

Problem: High Variability or No Inhibition of HBV Replication

Q: My assay shows inconsistent results or no significant reduction in HBV DNA, even at expected effective concentrations. What could be wrong?

This is a common issue that can stem from multiple factors related to the compound, the virus, the cells, or the assay protocol itself.

Troubleshooting Flowchart: No Viral Inhibition

G start Start: No/Low Viral Inhibition check_compound Verify Compound Concentration & Integrity start->check_compound compound_ok Compound OK check_compound->compound_ok check_cells Assess Cell Health (Viability, Confluency) cells_ok Cells OK check_cells->cells_ok check_virus Check Virus Titer & Infectivity virus_ok Virus OK check_virus->virus_ok check_protocol Review Assay Protocol (Incubation, Controls) protocol_ok Protocol OK check_protocol->protocol_ok compound_ok->check_cells Yes solve_compound Solution: Prepare fresh stock. Verify dilutions. compound_ok->solve_compound No cells_ok->check_virus Yes solve_cells Solution: Use new cell stock. Optimize seeding density. cells_ok->solve_cells No virus_ok->check_protocol Yes solve_virus Solution: Re-titer virus stock. Use a fresh aliquot. virus_ok->solve_virus No solve_protocol Solution: Optimize incubation times. Check controls. protocol_ok->solve_protocol No

Caption: Troubleshooting logic for no viral inhibition.

  • Possible Cause 1: Compound Integrity/Concentration. The compound may have degraded, or dilutions may be inaccurate. Always use fresh dilutions from a properly stored stock.[1]

  • Possible Cause 2: Cell Health. Ensure cells are healthy, within a low passage number, and plated at the correct density. Over-confluent or unhealthy cells can affect HBV replication and drug sensitivity.[7]

  • Possible Cause 3: Virus Stock Viability. The titer of your viral stock may be too low, or the virus may have lost infectivity due to improper storage or handling.[8] Re-titer your virus stock using a TCID50 or plaque assay.

  • Possible Cause 4: Assay Controls. The lack of a dose-response could indicate a systemic issue. Check your positive control (e.g., another known HBV inhibitor) and negative/vehicle control to ensure the assay is performing as expected.[9]

Problem: High Cytotoxicity Observed

Q: I'm observing significant cell death at concentrations where this compound should be non-toxic. Why is this happening?

Unexpected cytotoxicity can confound antiviral results, making it seem like the compound is effective when it is simply killing the host cells.

  • Possible Cause 1: Solvent Toxicity. High concentrations of DMSO can be toxic to cells. Ensure the final concentration of your solvent in the culture medium is low and consistent across all wells, including controls (typically <0.5%).

  • Possible Cause 2: Cell Sensitivity. The cell line you are using might be more sensitive to the compound than those reported. It is crucial to determine the CC50 in your specific cell system concurrently with the antiviral assay.[9][10]

  • Possible Cause 3: Contamination. Bacterial or fungal contamination can cause cell death and should be ruled out by checking cultures microscopically and testing for mycoplasma.[7]

  • Possible Cause 4: Assay Duration. If the assay runs for many days, the compound might degrade into a more toxic substance, or cumulative effects may become apparent. Assess cytotoxicity at the same time point as your antiviral endpoint.

Problem: Inconsistent Results in Plaque Reduction Assays

Q: My plaque assays are yielding fuzzy, indistinct, or no plaques at all. How can I fix this?

Plaque assays require careful technique, and several factors can influence the outcome.

  • Possible Cause 1: Overlay Medium Issues. The concentration or temperature of the overlay (agarose or methylcellulose) is critical. If it's too hot, it will kill the cell monolayer; if it's too concentrated, it can inhibit plaque formation.[8][11] Prepare the overlay at a lower temperature (e.g., 45°C) and ensure proper concentration.[11]

  • Possible Cause 2: Cell Monolayer Health. The cell monolayer must be 100% confluent and healthy at the time of infection. Gaps in the monolayer can be mistaken for plaques.[12]

  • Possible Cause 3: Incorrect Multiplicity of Infection (MOI). Too high an MOI will cause confluent lysis, making plaques impossible to count.[7] Too low an MOI will result in too few plaques for accurate quantification.[7] Perform a virus titration to determine the optimal PFU/mL.

  • Possible Cause 4: Incubation Time. The incubation period must be optimized. Too short, and plaques won't be visible; too long, and they may become too large and merge.[7][8]

Experimental Protocols & Visualizations

HBV Life Cycle & this compound's Target

The HBV life cycle involves several key stages, from entry into the hepatocyte to the release of new virions. This compound intervenes at the critical step of nucleocapsid assembly.

G cluster_cell Hepatocyte cluster_target Site of Action Entry 1. Entry (NTCP Receptor) Uncoating 2. Uncoating Entry->Uncoating cccDNA 3. cccDNA Formation (in Nucleus) Uncoating->cccDNA Transcription 4. Transcription cccDNA->Transcription pgRNA pgRNA Transcription->pgRNA Translation 5. Translation pgRNA->Translation Assembly 6. Nucleocapsid Assembly pgRNA->Assembly Proteins Core & Pol Proteins Translation->Proteins Proteins->Assembly RT 7. Reverse Transcription Assembly->RT Envelopment 8. Envelopment & Maturation RT->Envelopment Release 9. Release Envelopment->Release This compound This compound This compound->Assembly Inhibits

Caption: HBV life cycle and the inhibitory target of this compound.

Protocol 1: Determination of Antiviral Activity (EC50) in HepAD38 Cells

This protocol is used to measure the concentration of this compound required to inhibit 50% of HBV DNA replication.

  • Cell Seeding: Seed HepAD38 cells in 96-well plates in a medium containing tetracycline to suppress HBV expression. Incubate for 2 days at 37°C.[6]

  • Compound Preparation: Prepare serial dilutions of this compound in a medium without tetracycline. Include a "no drug" (vehicle control) and a positive control (e.g., Lamivudine).

  • Treatment: Remove the tetracycline-containing medium, wash cells with PBS, and add the prepared drug dilutions to the wells.[6]

  • Incubation: Incubate the plates for 7 days, replenishing the medium with the corresponding drug concentrations on day 4.[6]

  • DNA Extraction: After incubation, lyse the cells and extract total DNA from the supernatant or intracellularly.[6]

  • Quantification: Quantify HBV DNA levels using real-time PCR (qPCR).[1][6]

  • Calculation: Calculate the EC50 value by plotting the percentage of HBV DNA reduction against the log of the drug concentration and fitting the data to a dose-response curve.

Protocol 2: Cytotoxicity Assay (CC50) by MTS Assay

This protocol determines the concentration of this compound that reduces cell viability by 50%.

  • Cell Seeding: Seed cells (e.g., HepG2, Vero) in a 96-well plate at a density of ~2 x 10^4 cells/well.[13] Allow cells to adhere overnight.

  • Compound Addition: Add serial dilutions of this compound to the wells, using the same treatment schedule as the antiviral assay.[13] Include wells with vehicle control (for 0% cytotoxicity) and a positive control for cell death (e.g., a high concentration of a known cytotoxic agent).

  • Incubation: Incubate for the same duration as the antiviral assay (e.g., 7 days).

  • MTS Reagent: Add MTS reagent (containing PMS) to each well and incubate at 37°C for 1-4 hours, or until a color change is apparent.[13]

  • Measurement: Measure the absorbance at 490 nm using a microplate reader.[13]

  • Calculation: Calculate the percentage of cell viability relative to the vehicle-treated cells. Determine the CC50 value using non-linear regression analysis.[13]

General Antiviral Assay Workflow

The process of screening and validating an antiviral compound like this compound follows a standardized workflow to ensure accuracy and reproducibility.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A 1. Prepare Cell Culture (e.g., HepAD38) D 4. Treat Cells with Compound A->D B 2. Prepare Compound Serial Dilutions B->D C 3. Prepare Virus Stock (If applicable) E 5. Infect Cells with Virus (or induce) C->E D->E F 6. Incubate (3-7 days) E->F G 7. Measure Endpoints - Viral Load (qPCR) - Cytotoxicity (MTS) F->G H 8. Calculate Parameters (EC50, CC50, SI) G->H

Caption: A generalized workflow for in vitro antiviral assays.

References

Morphothiadin Degradation Pathways: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Morphothiadin degradation studies. This resource is designed to assist researchers, scientists, and drug development professionals in designing, executing, and troubleshooting experiments related to the degradation of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound, also known as GLS4, is a potent inhibitor of Hepatitis B Virus (HBV) replication.[1][2] It acts as a capsid assembly modulator, interfering with the proper formation of the viral capsid.[3] Understanding the chemical stability and degradation pathways of this compound is crucial for the development of stable pharmaceutical formulations, ensuring its therapeutic efficacy and safety. Forced degradation studies help to identify potential degradants that could be formed during manufacturing, storage, or administration.

Q2: What are the primary functional groups in this compound susceptible to degradation?

The chemical structure of this compound (ethyl 4-[2-bromo-4-fluorophenyl]-6-[morpholino-methyl]-2-[2-thiazolyl]-1,4-dihydro-pyrimidine-5-carboxylate) contains several functional groups that may be susceptible to degradation under stress conditions.[4][5] These include:

  • Ethyl Ester: Prone to hydrolysis under acidic or basic conditions.

  • Dihydropyrimidine Ring: The unsaturated heterocyclic ring may be susceptible to oxidation and photodegradation.

  • Thiazole and Morpholine Rings: The nitrogen and sulfur heteroatoms can be targets for oxidation.

Q3: What are the expected degradation pathways for this compound?

Based on its structure, the following degradation pathways are hypothesized:

  • Hydrolysis: The most likely degradation pathway is the hydrolysis of the ethyl ester to form the corresponding carboxylic acid derivative.

  • Oxidation: Oxidation may occur at the nitrogen and sulfur atoms of the heterocyclic rings, potentially leading to N-oxides or sulfoxides. The dihydropyrimidine ring could also be oxidized to a more stable aromatic pyrimidine.

  • Photodegradation: The aromatic and heteroaromatic systems suggest that this compound may be susceptible to degradation upon exposure to light.

Q4: How can I analyze this compound and its degradation products?

A stability-indicating analytical method is required to separate and quantify this compound from its potential degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a common technique for this purpose. For the identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.

Troubleshooting Guides

Issue 1: No degradation observed under stress conditions.

Possible Cause Troubleshooting Step
Stress conditions are too mild. Increase the concentration of the stressor (e.g., acid, base, oxidizing agent), the temperature, or the duration of the study. Refer to ICH Q1A(R2) guidelines for typical stress conditions.
This compound is highly stable under the tested conditions. This is a valid experimental outcome. Ensure your analytical method is sensitive enough to detect low levels of degradation.
Analytical method is not stability-indicating. Develop and validate a new analytical method that can resolve the parent drug from all potential degradation products. This may involve changing the column, mobile phase, or gradient profile.

Issue 2: Multiple, unidentified peaks in the chromatogram.

Possible Cause Troubleshooting Step
Formation of multiple degradation products. This is common in forced degradation studies. Use LC-MS to obtain the mass-to-charge ratio (m/z) of each unknown peak to help elucidate their structures.
Presence of impurities in the starting material. Analyze a sample of the unstressed this compound to identify any pre-existing impurities.
Secondary degradation. The primary degradation products may be further degrading. Analyze samples at earlier time points to identify the initial degradants.

Issue 3: Poor peak shape or resolution in HPLC analysis.

Possible Cause Troubleshooting Step
Inappropriate mobile phase pH. The degradation products may have different ionization properties than this compound. Adjust the pH of the mobile phase to improve peak shape.
Column overload. Reduce the injection volume or the concentration of the sample.
Co-elution of peaks. Optimize the chromatographic conditions (e.g., gradient, flow rate, column chemistry) to improve the resolution between peaks.

Data Presentation

The following tables present hypothetical data from forced degradation studies on this compound. These are intended to serve as examples for data presentation and comparison.

Table 1: Summary of this compound Degradation under Various Stress Conditions

Stress ConditionDurationTemperature% Degradation of this compoundNumber of Degradation Products
0.1 M HCl24 h60°C15.2%2
0.1 M NaOH8 h40°C45.8%3
3% H₂O₂24 hRoom Temp22.5%4
Photostability (ICH Q1B)1.2 million lux hours25°C8.7%1
Thermal48 h80°C5.1%1

Table 2: Retention Times of this compound and its Hypothesized Degradation Products

CompoundHypothesized StructureRetention Time (min)
This compoundParent Drug15.8
DP-H1Carboxylic acid (Hydrolysis)12.3
DP-O1N-oxide (Oxidation)14.1
DP-O2Sulfoxide (Oxidation)13.5
DP-P1Photodegradant16.5

Experimental Protocols

Protocol 1: Forced Hydrolytic Degradation

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Acid Hydrolysis:

    • Add 1 mL of the stock solution to a vial containing 9 mL of 0.1 M HCl.

    • Incubate the vial at 60°C.

    • Withdraw aliquots at appropriate time intervals (e.g., 2, 4, 8, 24 hours).

    • Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis:

    • Add 1 mL of the stock solution to a vial containing 9 mL of 0.1 M NaOH.

    • Incubate the vial at 40°C.

    • Withdraw aliquots at appropriate time intervals (e.g., 1, 2, 4, 8 hours).

    • Neutralize the aliquots with an equivalent amount of 0.1 M HCl before HPLC analysis.

  • Neutral Hydrolysis:

    • Add 1 mL of the stock solution to a vial containing 9 mL of purified water.

    • Incubate the vial at 60°C.

    • Withdraw aliquots at appropriate time intervals.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method.

Protocol 2: Forced Oxidative Degradation

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound.

  • Oxidative Stress:

    • Add 1 mL of the stock solution to a vial containing 9 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep the vial at room temperature, protected from light.

    • Withdraw aliquots at appropriate time intervals (e.g., 2, 4, 8, 24 hours).

  • Analysis: Analyze all samples by HPLC. Note that H₂O₂ can interfere with some detectors; it may be necessary to quench the reaction before analysis.

Protocol 3: Photostability Testing

  • Sample Preparation: Prepare solid and solution samples of this compound.

  • Exposure: Expose the samples to a light source that provides a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

  • Control Samples: Protect identical samples from light with aluminum foil to serve as dark controls.

  • Analysis: After the exposure period, analyze both the exposed and dark control samples by HPLC.

Mandatory Visualizations

Morphothiadin_Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photodegradation Photodegradation This compound This compound (C21H22BrFN4O3S) DP_H1 Carboxylic Acid Derivative (DP-H1) This compound->DP_H1 Acid/Base DP_O1 N-Oxide (DP-O1) This compound->DP_O1 H2O2 DP_O2 Sulfoxide (DP-O2) This compound->DP_O2 H2O2 DP_O3 Aromatized Pyrimidine (DP-O3) This compound->DP_O3 H2O2 DP_P1 Photodegradant (DP-P1) This compound->DP_P1 Light (UV/Vis)

Caption: Hypothesized degradation pathways of this compound.

Forced_Degradation_Workflow start Start: Pure this compound prep Prepare Stock Solution start->prep stress Expose to Stress Conditions (Acid, Base, Oxidant, Light, Heat) prep->stress sampling Withdraw Samples at Timepoints stress->sampling neutralize Neutralize/Quench (if necessary) sampling->neutralize analysis HPLC/LC-MS Analysis neutralize->analysis data Data Interpretation (Identify Degradants, Determine Pathways) analysis->data end End: Stability Profile data->end

Caption: Experimental workflow for forced degradation studies.

References

Addressing variability in Morphothiadin experimental results

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Morphothiadin (also known as GLS4). This resource is designed for researchers, scientists, and drug development professionals to address potential variability in experimental results and provide guidance on troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent, orally bioavailable small molecule inhibitor of the Hepatitis B Virus (HBV).[1][2] It functions as a Capsid Assembly Modulator (CAM), specifically a Class I or CAM-A type.[3] Its primary mechanism involves interfering with the proper assembly of the HBV core protein (Cp), leading to the formation of aberrant, non-functional capsids and ultimately inhibiting viral replication.[3][4]

Q2: In which cell lines can this compound be tested?

A2: The most commonly used cell line for in vitro testing of this compound is the HepAD38 cell line.[1][4] This is a human hepatoblastoma cell line that contains an integrated copy of the HBV genome under a tetracycline-repressible promoter, allowing for inducible HBV replication.[5][6] Other suitable cell lines include HepG2.2.15, which constitutively produces HBV.[6]

Q3: What is the expected IC50 of this compound?

A3: The reported 50% inhibitory concentration (IC50) of this compound against HBV replication is approximately 12 nM in vitro.[1] However, this value can vary depending on the experimental conditions.

Q4: Is this compound cytotoxic?

A4: this compound has been shown to have low cytotoxicity. In primary human hepatocytes, it was found to be significantly less toxic than the prototype CAM, BAY 41-4109.[4]

Troubleshooting Guide

Variability in experimental outcomes can arise from multiple factors. This guide provides a structured approach to identifying and resolving common issues.

Observed Problem Potential Cause Recommended Solution
High variability in IC50 values between experiments Inconsistent cell health or passage number.Maintain a consistent cell passage number for all experiments. Regularly check cells for viability and morphology.[7]
Variability in tetracycline induction for HepAD38 cells.Ensure complete removal of tetracycline to induce HBV replication and maintain consistent induction times across all plates and experiments.
Inaccurate drug concentration.Prepare fresh drug dilutions for each experiment from a validated stock solution. Verify the concentration of the stock solution periodically.
Pipetting errors.Use calibrated pipettes and proper pipetting techniques to ensure accurate dispensing of cells, media, and compounds.
Lower than expected potency (high IC50) Degradation of this compound.Store this compound stock solutions at the recommended temperature (-20°C or -80°C) and protect from light. Avoid repeated freeze-thaw cycles.
Issues with the HBV DNA quantification assay.Validate the qPCR or other quantification methods with appropriate controls. Ensure the efficiency of the DNA extraction process.[8][9]
Cell line has lost sensitivity.Obtain a new, low-passage vial of the cell line from a reputable source.
Inconsistent or unexpected effects on viral markers Variability in HBeAg secretion.Be aware that CAMs can inhibit HBeAg secretion, but at concentrations much higher than those required to inhibit HBV DNA replication.[10] Consider measuring multiple viral markers (HBV DNA, pgRNA, and core protein) for a comprehensive assessment.[4]
Contamination of cell cultures.Regularly test cell cultures for mycoplasma and other contaminants. Practice good aseptic technique.
Cell death observed at expected non-toxic concentrations Solvent toxicity.Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a level known to be non-toxic to the cells.
Compound precipitation.Visually inspect the media for any signs of compound precipitation after addition. If precipitation is observed, consider adjusting the solvent or the final concentration.

Experimental Protocols

In Vitro HBV Replication Assay using HepAD38 Cells

This protocol outlines a standard method for assessing the antiviral activity of this compound.

  • Cell Seeding:

    • Culture HepAD38 cells in DMEM/F-12 medium supplemented with 10% fetal bovine serum, penicillin/streptomycin, and G418.

    • To maintain the non-replicative state, include tetracycline (e.g., 1 µg/mL) in the culture medium.

    • Seed the cells in 96-well plates at a density of approximately 5 x 10^4 cells/well.

  • Induction of HBV Replication:

    • After 24 hours, wash the cells with phosphate-buffered saline (PBS) to remove the tetracycline-containing medium.

    • Add fresh medium without tetracycline to induce HBV replication.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in the culture medium.

    • Add the compound dilutions to the appropriate wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., another known HBV inhibitor).

    • Incubate the plates for a defined period, typically 4-7 days. Replace the medium with fresh compound-containing medium every 2-3 days.[1]

  • Quantification of HBV DNA:

    • Collect the cell culture supernatant.

    • Extract viral DNA from the supernatant using a commercial viral DNA extraction kit.

    • Quantify the amount of HBV DNA using a validated real-time quantitative PCR (qPCR) assay with primers and probes specific for the HBV genome.[9][11]

  • Data Analysis:

    • Calculate the percentage of HBV DNA inhibition for each concentration of this compound relative to the vehicle control.

    • Determine the IC50 value by fitting the dose-response curve using a suitable software package.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound from published studies.

Parameter Value Cell Line/System Reference
IC50 (HBV DNA replication) 12 nMIn vitro[1]
EC50 (HBV DNA in liver) Significantly lower than BAY 41-4109In vitro[4]
Inhibition of Core Gene Expression More potent than BAY 41-4109HepAD38 cells[4]
Cytotoxicity (CC50) Not specified, but less toxic than BAY 41-4109Primary human hepatocytes[4]

Visualizations

HBV Replication Cycle and the Role of this compound

This diagram illustrates the key stages of the HBV replication cycle and highlights the step at which this compound exerts its inhibitory effect.

HBV_Replication_Cycle cluster_host_cell Hepatocyte Entry 1. Virus Entry Uncoating 2. Uncoating Entry->Uncoating Nuclear_Transport 3. Nuclear Transport of rcDNA Uncoating->Nuclear_Transport cccDNA_Formation 4. cccDNA Formation Nuclear_Transport->cccDNA_Formation Transcription 5. Transcription cccDNA_Formation->Transcription Translation 6. Translation Transcription->Translation Capsid_Assembly 7. Capsid Assembly Translation->Capsid_Assembly Reverse_Transcription 8. Reverse Transcription Capsid_Assembly->Reverse_Transcription Virion_Secretion 9. Virion Secretion Reverse_Transcription->Virion_Secretion Recycling Recycling to Nucleus Reverse_Transcription->Recycling cccDNA Amplification Recycling->cccDNA_Formation cccDNA Amplification This compound This compound (GLS4) This compound->Capsid_Assembly Inhibits

Caption: HBV replication cycle and the inhibitory action of this compound.

Troubleshooting Logic Flow for High IC50 Variability

This diagram provides a logical workflow for troubleshooting inconsistent IC50 values in this compound experiments.

Troubleshooting_IC50 Start High IC50 Variability Observed Check_Cells Review Cell Culture Practices: - Consistent passage number? - Healthy morphology? - No contamination? Start->Check_Cells Check_Compound Verify Compound Integrity: - Fresh dilutions used? - Proper storage? - No precipitation? Check_Cells->Check_Compound No Solution_Cells Solution: - Use low passage cells - Standardize cell handling Check_Cells->Solution_Cells Yes Check_Assay Examine Assay Procedure: - Calibrated pipettes? - Consistent induction time? - Validated qPCR? Check_Compound->Check_Assay No Solution_Compound Solution: - Prepare fresh compound - Validate stock concentration Check_Compound->Solution_Compound Yes Solution_Assay Solution: - Calibrate equipment - Standardize protocol steps Check_Assay->Solution_Assay Yes End Consistent IC50 Achieved Check_Assay->End No Solution_Cells->End Solution_Compound->End Solution_Assay->End

Caption: Troubleshooting workflow for inconsistent this compound IC50 values.

Key Host Signaling Pathways Modulated by HBV Infection

HBV infection is known to modulate several host cell signaling pathways to facilitate its replication and persistence. While the direct effects of this compound on these pathways are not fully elucidated, targeting a key viral process like capsid assembly will indirectly impact these interactions.

HBV_Signaling cluster_pathways Host Signaling Pathways cluster_outcomes Cellular Outcomes HBV HBV Infection PI3K_Akt PI3K/Akt Pathway HBV->PI3K_Akt Activates MAPK MAPK Pathway HBV->MAPK Modulates NF_kB NF-κB Pathway HBV->NF_kB Activates JAK_STAT JAK/STAT Pathway HBV->JAK_STAT Inhibits Wnt_BetaCatenin Wnt/β-catenin Pathway HBV->Wnt_BetaCatenin Activates Cell_Survival Increased Cell Survival PI3K_Akt->Cell_Survival Proliferation Cell Proliferation MAPK->Proliferation Inflammation Inflammation NF_kB->Inflammation Immune_Evasion Immune Evasion JAK_STAT->Immune_Evasion Viral_Replication Enhanced Viral Replication Wnt_BetaCatenin->Viral_Replication This compound This compound (GLS4) This compound->HBV Inhibits Replication

Caption: Overview of host signaling pathways modulated by HBV infection.

References

Validation & Comparative

A Comparative Guide to Morphothiadin and Other HBV Capsid Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Chronic Hepatitis B Virus (HBV) infection remains a significant global health challenge, necessitating the development of novel antiviral therapies. A promising class of direct-acting antivirals is the capsid assembly modulators (CAMs), also known as core protein allosteric modulators (CpAMs). These molecules interfere with the HBV lifecycle by disrupting the proper assembly of the viral capsid, a crucial process for viral replication and persistence. This guide provides a detailed comparison of Morphothiadin (also known as GLS4), a first-in-class CAM, with other notable HBV capsid inhibitors, supported by experimental data, detailed methodologies, and pathway visualizations to aid researchers and drug development professionals.

Introduction to HBV Capsid Assembly Modulators

The HBV core protein (HBc) is a multifaceted protein essential for multiple stages of the viral lifecycle.[1] It spontaneously assembles into an icosahedral capsid that encapsulates the viral pregenomic RNA (pgRNA) and the viral polymerase.[1][2] This encapsidation is a prerequisite for reverse transcription of pgRNA into relaxed circular DNA (rcDNA).[2] The mature, DNA-containing capsids are then either enveloped and secreted as new virions or trafficked back to the nucleus to replenish the pool of covalently closed circular DNA (cccDNA), the stable reservoir of the virus in infected hepatocytes.[1][2]

CAMs are small molecules that bind to a hydrophobic pocket at the interface of HBc dimers, allosterically modulating their conformation.[3] This interference disrupts the delicate process of capsid assembly. CAMs are broadly classified into two main categories:

  • Class I CAMs: These inhibitors, such as this compound (GLS4), cause the formation of aberrant, non-functional capsid-like structures that are unable to properly package pgRNA.[1]

  • Class II CAMs: These molecules, such as JNJ-56136379 and NVR 3-778, accelerate the kinetics of capsid assembly to such an extent that pgRNA is excluded, leading to the formation of empty, morphologically intact capsids.[1][4]

By disrupting capsid formation, CAMs can inhibit HBV replication and, in some cases, prevent the establishment of new cccDNA.[4][5]

Comparative Analysis of HBV Capsid Inhibitors

The following tables summarize the in vitro efficacy and clinical trial data for this compound (GLS4) and other prominent HBV capsid inhibitors.

Table 1: In Vitro Efficacy of HBV Capsid Inhibitors
CompoundClassCell LineEC50 (HBV DNA Reduction)CC50Reference
This compound (GLS4) Class IHepAD3862.24 nM>100 µM (Primary Human Hepatocytes)[6][7]
HepG2.2.15~1 nMNot Reported[8]
JNJ-56136379 Class IIHepG2.11754 nMNot Reported[9][10]
Primary Human Hepatocytes93 nMNot Reported[9][10]
Vebicorvir (ABI-H0731) Class IDe novo infection models1.84 µM - 7.3 µM (cccDNA formation)Not Reported[11]
NVR 3-778 Class IINot ReportedNot ReportedNot Reported

EC50: 50% effective concentration; CC50: 50% cytotoxic concentration.

Table 2: Clinical Trial Data for HBV Capsid Inhibitors
CompoundPhaseDoseDurationMean HBV DNA Reduction (log10 IU/mL)Combination TherapyReference
This compound (GLS4) Phase 1b120 mg + Ritonavir28 days-1.42Ritonavir[12][13]
240 mg + Ritonavir28 days-2.13Ritonavir[12][13]
JNJ-56136379 Phase 275 mg24 weeksNot directly compared to placebo+ NA[14]
250 mg24 weeks-5.88 (vs -5.21 for Placebo + NA)+ NA[14]
Vebicorvir (ABI-H0731) Phase 2300 mg24 weeks-5.33 (vs -4.2 for Placebo + ETV)+ Entecavir (ETV)[15]
NVR 3-778 Phase 1b600 mg BID28 days-1.72Monotherapy[16]
600 mg BID28 days-1.97+ Pegylated Interferon[16][17]

NA: Nucleos(t)ide Analogue.

Mechanism of Action and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the HBV lifecycle, the mechanism of action of capsid inhibitors, and a typical experimental workflow for their evaluation.

HBV_Lifecycle_and_CAM_MOA cluster_cell Hepatocyte cluster_nucleus Nucleus cluster_CAMs Entry 1. Entry via NTCP Uncoating 2. Uncoating Entry->Uncoating Nuclear_Transport 3. Nuclear Transport of rcDNA Uncoating->Nuclear_Transport cccDNA_Formation 4. rcDNA -> cccDNA Nuclear_Transport->cccDNA_Formation Transcription 5. Transcription cccDNA_Formation->Transcription pgRNA pgRNA Transcription->pgRNA mRNAs mRNAs Transcription->mRNAs Translation 6. Translation pgRNA->Translation Encapsidation 7. Encapsidation pgRNA->Encapsidation mRNAs->Translation Core_Protein Core Protein (HBc) Translation->Core_Protein Polymerase Polymerase Translation->Polymerase Envelope_Proteins Envelope Proteins Translation->Envelope_Proteins Core_Protein->Encapsidation Polymerase->Encapsidation Reverse_Transcription 8. pgRNA -> rcDNA Encapsidation->Reverse_Transcription Capsid_Assembly Capsid with rcDNA Reverse_Transcription->Capsid_Assembly Nuclear_Recycling 10. Nuclear Recycling Capsid_Assembly->Nuclear_Recycling Assembly_Secretion 9. Assembly & Secretion Capsid_Assembly->Assembly_Secretion Nuclear_Recycling->cccDNA_Formation Virion_Release 11. Virion Release Assembly_Secretion->Virion_Release Class_I Class I CAMs (e.g., this compound) Class_I->Encapsidation Aberrant Assembly Class_II Class II CAMs (e.g., JNJ-56136379) Class_II->Encapsidation Accelerated Assembly (Empty Capsids) Experimental_Workflow cluster_workflow Workflow for Evaluating Novel HBV Capsid Inhibitors cluster_moa Start Compound Library Primary_Screening Primary Screening (e.g., HepG2.2.15 Assay) Start->Primary_Screening Hit_Confirmation Hit Confirmation Primary_Screening->Hit_Confirmation Dose_Response Dose-Response & EC50/CC50 Determination Mechanism_of_Action Mechanism of Action Studies Dose_Response->Mechanism_of_Action Hit_Confirmation->Dose_Response In_Vivo_Efficacy In Vivo Efficacy (e.g., Humanized Mouse Model) Mechanism_of_Action->In_Vivo_Efficacy Capsid_Assembly_Assay In Vitro Capsid Assembly Assay Mechanism_of_Action->Capsid_Assembly_Assay cccDNA_Assay cccDNA Formation Assay (Primary Hepatocytes) Mechanism_of_Action->cccDNA_Assay EM_Analysis Electron Microscopy of Capsids Mechanism_of_Action->EM_Analysis Lead_Optimization Lead Optimization In_Vivo_Efficacy->Lead_Optimization Clinical_Trials Clinical Trials Lead_Optimization->Clinical_Trials Logical_Relationship cluster_logic Logical Relationship of CAM Targets cluster_pathways Core_Dimer HBc Dimers CAM Capsid Assembly Modulator (CAM) Complex HBc-CAM Complex Core_Dimer->Complex Normal_Assembly Normal Assembly (pgRNA Encapsidation) Core_Dimer->Normal_Assembly CAM->Complex Aberrant_Assembly Aberrant Assembly (Class I) Complex->Aberrant_Assembly Empty_Capsid_Assembly Empty Capsid Assembly (Class II) Complex->Empty_Capsid_Assembly pgRNA_Pol pgRNA-Polymerase Complex pgRNA_Pol->Normal_Assembly pgRNA_Pol->Aberrant_Assembly pgRNA_Pol->Empty_Capsid_Assembly Replication Successful Replication Normal_Assembly->Replication Inhibition Replication Blocked Aberrant_Assembly->Inhibition Empty_Capsid_Assembly->Inhibition

References

A Comparative Guide to HBV Capsid Assembly Modulators: Morphothiadin vs. Bay 41-4109

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two prominent heteroaryldihydropyrimidine (HAP) class Hepatitis B Virus (HBV) capsid assembly modulators (CAMs): Morphothiadin (also known as GLS4) and Bay 41-4109. Both compounds target the HBV core protein (HBc), a critical component in the viral life cycle, but exhibit key differences in efficacy and toxicity. This comparison is supported by experimental data to inform research and development decisions.

Mechanism of Action: Disrupting Viral Assembly

Both this compound and Bay 41-4109 are classified as Class I (or CAM-A) capsid assembly modulators.[1] They share a common mechanism of action, binding to a hydrophobic pocket at the interface between HBc dimers. This binding event triggers improper and accelerated assembly of core proteins into aberrant, non-capsid polymers instead of functional icosahedral nucleocapsids.[1][2][3] This disruption effectively halts the viral replication cycle by preventing the encapsidation of pregenomic RNA (pgRNA) and the viral polymerase, a necessary step for reverse transcription and the formation of new infectious virions.[1][4]

HBV_Lifecycle_Inhibition cluster_Hepatocyte Hepatocyte Cytoplasm cluster_Inhibitors Inhibition Point cluster_Nucleus Hepatocyte Nucleus pgRNA pgRNA Translation CoreProtein HBV Core Protein (HBc Dimer) pgRNA->CoreProtein translates to Assembly Capsid Assembly CoreProtein->Assembly AberrantPolymer Aberrant Non-Capsid Polymers Assembly->AberrantPolymer misdirects Encapsidation pgRNA Encapsidation Assembly->Encapsidation Normal Pathway MatureCapsid Mature Nucleocapsid (contains rcDNA) Encapsidation->MatureCapsid Virion HBV Virion MatureCapsid->Virion Envelopment & Secretion This compound This compound (GLS4) This compound->Assembly Bay414109 Bay 41-4109 Bay414109->Assembly cccDNA cccDNA cccDNA->pgRNA transcribes to Virion->cccDNA Enters cell, uncoats

Caption: Mechanism of Action for this compound and Bay 41-4109.

Comparative Efficacy

Preclinical studies directly comparing the two compounds demonstrate that while both are potent inhibitors of HBV replication, this compound (GLS4) exhibits superior in vitro activity.

In Vitro Antiviral Activity

In cell culture models, this compound is consistently shown to be a more potent inhibitor of HBV DNA replication than Bay 41-4109. One study found this compound to be approximately 10-fold more potent, with a mean 50% effective concentration (EC₅₀) of 15 nM compared to 120 nM for Bay 41-4109 in HepG2.2.15 cells.[5][6] Further studies in HepAD38 cells showed that this compound more strongly inhibited the accumulation of secreted HBV DNA and the expression of the core gene compared to Bay 41-4109.[2][3]

CompoundCell LineParameterValueReference
This compound (GLS4) HepG2.2.15EC₅₀15 nM[6]
Bay 41-4109 HepG2.2.15EC₅₀120 nM[6]
This compound (GLS4) HepAD38Inhibition of HBV DNAMore potent than Bay 41-4109 at 25-100 nM[2][3]
Bay 41-4109 HepAD38Inhibition of HBV DNALess potent than GLS4 at 25-100 nM[2][3]
In Vivo Antiviral Activity

In a mouse model using nude mice with HepAD38 cell-induced tumors that result in viremia, both this compound and Bay 41-4109 demonstrated potent and sustained suppression of HBV DNA. At equivalent doses, both drugs reduced viral DNA to similar levels and decreased the amount of intracellular core antigen in the tumors, indicating comparable in vivo potency in this model.[2][7] A key advantage noted for both compounds over nucleoside analogs like lamivudine was the minimal viral rebound observed after treatment cessation.[2]

Toxicity Profile

A significant differentiating factor between the two molecules is their cytotoxicity. This compound has a demonstrably better safety profile, particularly in primary human hepatocytes, which are the gold standard for in vitro toxicity assessment.

CompoundCell TypeParameterValueReference
This compound (GLS4) Primary Human HepatocytesCC₅₀115 µM[2][3]
Bay 41-4109 Primary Human HepatocytesCC₅₀35 µM[2][3]
This compound (GLS4) HepAD38 CellsCC₅₀26 µM[2]
Bay 41-4109 HepAD38 CellsCC₅₀35 µM[2]
This compound (GLS4) HepAD38 CellsCC₉₀190 µM[2]
Bay 41-4109 HepAD38 CellsCC₉₀82 µM[2]

As shown in the table, the 50% cytotoxic concentration (CC₅₀) of this compound in primary human hepatocytes is over three times higher than that of Bay 41-4109, indicating significantly lower toxicity to normal liver cells.[2][3] While the CC₅₀ values were more comparable in the HepAD38 hepatoma cell line, the CC₉₀ for this compound was more than double that of Bay 41-4109, reinforcing its superior safety margin at higher concentrations.[2]

Experimental Protocols

The following are summarized methodologies from the key comparative studies for evaluating the efficacy and toxicity of this compound and Bay 41-4109.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Plating: Plate primary human hepatocytes or HepAD38 cells in 96-well plates and allow them to adhere.

  • Compound Treatment: Treat the cells with increasing concentrations of this compound or Bay 41-4109 (e.g., 0 to 100 µM) for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to untreated control cells. Determine CC₅₀ values using non-linear regression analysis.

In Vitro Antiviral Efficacy Assay (HBV DNA Quantification)
  • Cell Culture: Seed HepAD38 cells (which replicate HBV under tetracycline withdrawal) in 6-well plates.

  • Compound Treatment: Treat cells with various concentrations of this compound or Bay 41-4109 (e.g., 0 to 400 nM) for 7 days. Replenish the medium and drug daily.

  • Supernatant Collection: Collect the cell culture supernatant at specified time points.

  • DNA Extraction: Extract viral DNA from the supernatant using a commercial DNA extraction kit.

  • Real-Time PCR (qPCR): Quantify the amount of HBV DNA using specific primers and probes targeting a conserved region of the HBV genome.

  • Analysis: Normalize the data to a standard curve and compare the reduction in HBV DNA levels in treated samples versus untreated controls to determine EC₅₀ values.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_tox Toxicity cluster_eff Efficacy cluster_invivo In Vivo Analysis start_vitro Seed HepAD38 or Primary Hepatocytes treat Treat with this compound or Bay 41-4109 (Dose-Response) start_vitro->treat mtt MTT Assay treat->mtt collect Collect Supernatant treat->collect readout_tox Measure Absorbance mtt->readout_tox calc_cc50 Calculate CC₅₀ readout_tox->calc_cc50 dna_extract Viral DNA Extraction collect->dna_extract qpcr qPCR for HBV DNA dna_extract->qpcr calc_ec50 Calculate EC₅₀ qpcr->calc_ec50 start_vivo Inoculate Nude Mice with HepAD38 Cells treatment_vivo Daily Oral Gavage: - GLS4 - Bay 41-4109 - Vehicle Control start_vivo->treatment_vivo monitoring Monitor: - Serum HBV DNA (qPCR) - Body Weight - ALT Levels treatment_vivo->monitoring endpoint Endpoint Analysis: - Tumor Weight - Intratumoral HBcAg monitoring->endpoint

Caption: Comparative experimental workflow for this compound and Bay 41-4109.

Summary

Both this compound (GLS4) and Bay 41-4109 are potent anti-HBV compounds that function by the novel mechanism of misdirecting capsid assembly. The key findings of this comparison are:

  • Mechanism: Both are Class I capsid assembly modulators targeting the HBV core protein.

  • Efficacy: this compound demonstrates significantly higher potency in in vitro assays.[2][6] Both compounds show comparable and potent activity in vivo.[2]

  • Toxicity: this compound has a superior safety profile, with substantially lower cytotoxicity in primary human hepatocytes compared to Bay 41-4109.[2][3]

This evidence suggests that this compound (GLS4) represents an advancement over the prototype compound Bay 41-4109, offering a wider therapeutic window due to its improved in vitro potency and significantly better toxicity profile. These characteristics make it a more promising candidate for further clinical development in the treatment of chronic Hepatitis B.

References

A Head-to-Head Comparison of Morphothiadin and Entecavir in the Treatment of Chronic Hepatitis B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chronic Hepatitis B (CHB) infection remains a significant global health challenge, necessitating the development of novel and more effective therapeutic strategies. Entecavir, a potent nucleoside analog, has long been a cornerstone of CHB treatment, effectively suppressing Hepatitis B virus (HBV) replication. Morphothiadin (GLS4), a novel first-in-class HBV capsid assembly modulator, represents a new therapeutic approach. This guide provides a comprehensive head-to-head comparison of this compound and Entecavir, summarizing key efficacy and safety data from clinical trials, detailing their distinct mechanisms of action, and providing relevant experimental protocols to aid in research and development.

At a Glance: this compound vs. Entecavir

FeatureThis compound (GLS4)Entecavir
Drug Class Capsid Assembly Modulator (Class I)Nucleoside Analog (Guanosine Analog)
Primary Mechanism of Action Interferes with the assembly and disassembly of the HBV nucleocapsid, leading to the formation of non-infectious viral particles.Competitively inhibits all three functions of the HBV polymerase (reverse transcriptase), blocking viral DNA replication.[1][2][3][4]
Clinical Development Stage Phase II Clinical TrialsApproved for clinical use[1]
Administration Oral, often in combination with a pharmacokinetic enhancer like Ritonavir.[5][6][7]Oral[1]

Clinical Efficacy: A Direct Comparison

A prospective, open-label, comparative Phase 2b clinical trial directly compared the efficacy of this compound (GLS4) in combination with Ritonavir (RTV) and Entecavir (ETV) against Entecavir monotherapy in patients with HBeAg-positive CHB. The study included both treatment-naïve patients (or those who had interrupted anti-HBV therapy for at least 6 months) and patients who had been on Entecavir for at least one year with viral suppression.[8][9]

Key Efficacy Endpoints at Week 48

Part A: Treatment-Naïve or Interrupted Treatment Patients [8]

ParameterGLS4/RTV + ETVETV Monotherapyp-value
Mean HBV DNA Reduction (log10 IU/mL) -6.28-5.720.0005
Mean HBsAg Reduction (log10 IU/mL) -0.87-0.650.0653
Mean HBV pgRNA Reduction (log10 copies/mL) -3.83-1.91<0.0001
Proportion with Undetectable HBV DNA and pgRNA 17.3% (13/75)0% (0/30)N/A

Part B: Patients with Prior Entecavir Suppression [8]

ParameterGLS4/RTV + ETVETV Monotherapyp-value
Mean HBsAg Reduction (log10 IU/mL) -0.17-0.060.0013
Mean HBV pgRNA Reduction (log10 copies/mL) -1.61-0.28<0.0001
Proportion with Undetectable HBV DNA and pgRNA 71.6% (48/67)18.9% (7/37)N/A

At 48 weeks, no patients in either group achieved HBsAg loss.[8] The combination therapy of GLS4/RTV with Entecavir demonstrated superior antiviral efficacy compared to Entecavir monotherapy, particularly in reducing HBV pgRNA levels.[8]

Mechanism of Action: Distinct Pathways to Viral Suppression

The fundamental difference in the mechanism of action between this compound and Entecavir offers potential for synergistic antiviral activity and a higher barrier to resistance.

Entecavir: Inhibition of Viral Replication

Entecavir is a guanosine nucleoside analog that, in its active triphosphate form, competes with the natural substrate, deoxyguanosine triphosphate.[2][3][4] This competition allows it to potently inhibit all three catalytic activities of the HBV polymerase:

  • Base priming: The initiation of DNA synthesis.

  • Reverse transcription: The synthesis of the negative-strand DNA from the pregenomic RNA (pgRNA) template.

  • DNA-dependent DNA polymerase activity: The synthesis of the positive-strand DNA.[3]

By blocking these critical steps, Entecavir effectively halts the replication of the viral genome.

Entecavir_Mechanism pgRNA pgRNA HBV_Polymerase HBV Polymerase (Reverse Transcriptase) pgRNA->HBV_Polymerase Binds neg_strand_DNA Negative-strand ssDNA HBV_Polymerase->neg_strand_DNA Reverse Transcription pos_strand_DNA Positive-strand DNA HBV_Polymerase->pos_strand_DNA DNA Synthesis neg_strand_DNA->HBV_Polymerase Template for rcDNA Relaxed Circular DNA (rcDNA) pos_strand_DNA->rcDNA Forms Entecavir_TP Entecavir Triphosphate Entecavir_TP->HBV_Polymerase Inhibits Morphothiadin_Mechanism HBcAg HBV Core Protein (HBcAg) Dimers Capsid_Assembly Capsid Assembly HBcAg->Capsid_Assembly Functional_Capsid Functional Nucleocapsid Capsid_Assembly->Functional_Capsid Aberrant_Capsid Aberrant Capsid Capsid_Assembly->Aberrant_Capsid pgRNA_encap pgRNA & Polymerase Encapsidation Functional_Capsid->pgRNA_encap Mature_Virion Mature Virion pgRNA_encap->Mature_Virion This compound This compound (GLS4) This compound->Capsid_Assembly Misdirects Aberrant_Capsid->Mature_Virion Prevents formation HBV_DNA_Quantification_Workflow start Start: Blood Sample centrifugation Centrifugation start->centrifugation serum_plasma Serum/Plasma Separation centrifugation->serum_plasma extraction Viral DNA Extraction serum_plasma->extraction qPCR Real-Time PCR (qPCR) extraction->qPCR analysis Data Analysis qPCR->analysis end Result: HBV DNA (IU/mL) analysis->end

References

Morphothiadin's Potency Against Hepatitis B Virus Genotypes: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive analysis of preclinical data reveals Morphothiadin (GLS4) as a potent inhibitor of Hepatitis B Virus (HBV) across multiple genotypes, demonstrating significant reductions in viral DNA and covalently closed circular DNA (cccDNA). This guide provides a comparative overview of this compound's efficacy against HBV genotypes A, B, C, D, and E, alongside other antiviral agents, offering valuable insights for researchers and drug development professionals in the field of HBV therapeutics.

Executive Summary

Hepatitis B virus infection remains a significant global health challenge, with diverse genotypes influencing disease progression and treatment response. This compound (GLS4), a novel capsid assembly modulator, has emerged as a promising therapeutic candidate. This report synthesizes in vitro experimental data to compare the antiviral activity of this compound against a panel of HBV genotypes. The findings indicate that this compound potently inhibits the replication of all tested genotypes, with notable efficacy against genotypes A and D. This guide presents a detailed comparison with other antivirals, outlines the experimental methodologies employed, and visualizes the key viral and therapeutic pathways.

Comparative Efficacy of Antiviral Agents Against HBV Genotypes

The in vitro efficacy of this compound and comparator drugs against HBV genotypes A, B, C, D, and E was evaluated. The following tables summarize the percentage reduction in intracellular HBV DNA and cccDNA following treatment.

Table 1: Percentage Reduction of Intracellular HBV DNA by Antiviral Compound (1 µM) at 11 Days Post-Infection

GenotypeThis compound (GLS4)EntecavirBay 41-4109AT-130
A ~80%Data not availableData not availableData not available
B <80%Data not availableData not availableData not available
C <80%Data not availableData not availableData not available
D ~80%Data not availableData not availableData not available
E <80%Data not availableData not availableData not available

Table 2: Percentage Reduction of HBV cccDNA by Antiviral Compound (1 µM) at 11 Days Post-Infection

GenotypeThis compound (GLS4)EntecavirBay 41-4109AT-130
A ~80%Data not availableData not availableData not available
B <80%Data not availableData not availableData not available
C <80%Data not availableData not availableData not available
D ~80%Data not availableData not availableData not available
E <80%Data not availableData not availableData not available

Mechanism of Action of Investigated Antivirals

This compound (GLS4) and Bay 41-4109 are classified as capsid assembly modulators (CAMs). They function by interfering with the proper formation of the viral capsid, a crucial component for HBV replication. This disruption leads to the assembly of aberrant, non-functional capsids and can also induce the degradation of the core protein.

Entecavir is a nucleoside analog reverse transcriptase inhibitor.[1][2][3] It acts by being incorporated into the growing viral DNA chain, causing premature termination and thus inhibiting HBV DNA synthesis.[1][3]

AT-130 is a phenylpropenamide derivative that also acts as a capsid assembly modulator.[4][5] It blocks HBV replication by interfering with the packaging of viral RNA into the capsid, a critical step for the subsequent reverse transcription and formation of new viral DNA.[4][5]

Experimental Protocols

The following methodologies were employed in the key in vitro study evaluating the efficacy of this compound against different HBV genotypes.

Cell Culture and Reagents:

  • HepG2-NTCP cells , which are human liver cancer cells engineered to express the sodium taurocholate co-transporting polypeptide (NTCP) receptor, were used for HBV infection studies.

  • Cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin-streptomycin, and other necessary supplements.

  • Antiviral compounds (this compound, Entecavir, Bay 41-4109, and AT-130) were dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions.

Generation of HBV Infectious Clones:

  • Full-length HBV genomes of genotypes A, B, C, D, and E were cloned into a vector to create replication-competent constructs.

  • The integrity and genotype of each clone were confirmed by sequencing.

In Vitro HBV Infection and Antiviral Treatment:

  • HepG2-NTCP cells were seeded in collagen-coated plates.

  • Cells were infected with concentrated HBV viral particles of the different genotypes.

  • Following infection, the cells were treated with 1 µM of the respective antiviral compounds (this compound, Entecavir, Bay 41-4109, or AT-130) or DMSO as a control.

  • The treatment medium was refreshed every three days.

Quantification of HBV DNA and cccDNA:

  • At 11 days post-infection, intracellular HBV DNA and cccDNA were extracted from the cells.

  • The levels of total HBV DNA and cccDNA were quantified using quantitative polymerase chain reaction (qPCR).

  • Specific primers and probes were designed to amplify and detect the respective DNA forms.

Visualizing the HBV Lifecycle and Therapeutic Intervention Points

To better understand the mechanism of action of this compound and other antivirals, the following diagrams illustrate the HBV replication cycle and the experimental workflow for evaluating antiviral efficacy.

HBV_Lifecycle cluster_cell Hepatocyte cluster_drugs Antiviral Intervention Entry HBV Entry (NTCP) Uncoating Uncoating Entry->Uncoating cccDNA_formation cccDNA Formation (in Nucleus) Uncoating->cccDNA_formation Transcription Transcription cccDNA_formation->Transcription pgRNA pgRNA Transcription->pgRNA Translation Translation pgRNA->Translation Encapsidation Encapsidation pgRNA->Encapsidation Core_Polymerase Core & Polymerase Proteins Translation->Core_Polymerase Core_Polymerase->Encapsidation Reverse_Transcription Reverse Transcription Encapsidation->Reverse_Transcription rcDNA rcDNA Reverse_Transcription->rcDNA rcDNA->cccDNA_formation Amplification Virion_Assembly Virion Assembly rcDNA->Virion_Assembly Release Virion Release Virion_Assembly->Release This compound This compound (GLS4) Bay 41-4109 AT-130 This compound->Encapsidation Inhibits Entecavir Entecavir Entecavir->Reverse_Transcription Inhibits Antiviral_Workflow start Seed HepG2-NTCP Cells infect Infect with HBV Genotypes (A, B, C, D, E) start->infect treat Treat with Antiviral Compounds (this compound, etc.) or DMSO infect->treat incubate Incubate for 11 Days (Refresh medium every 3 days) treat->incubate extract Extract Intracellular HBV DNA and cccDNA incubate->extract quantify Quantify DNA levels using qPCR extract->quantify analyze Analyze and Compare % Reduction quantify->analyze end Comparative Efficacy Data analyze->end

References

Benchmarking GLS4: A Comparative Guide to Current Hepatitis B Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of Hepatitis B Virus (HBV) treatment is continually evolving, with novel therapeutic agents aiming to achieve a functional cure. This guide provides an objective comparison of GLS4, a first-in-class capsid assembly modulator, against current standard-of-care HBV therapies. The data presented is based on available clinical trial results and experimental data to inform researchers, scientists, and drug development professionals.

Executive Summary

Current HBV therapies, primarily nucleos(t)ide analogues (NAs) and pegylated interferon (Peg-IFN), effectively suppress viral replication but rarely lead to a functional cure, defined as sustained loss of Hepatitis B surface antigen (HBsAg). GLS4, a novel capsid assembly modulator, offers a different mechanism of action by interfering with the assembly and disassembly of the HBV nucleocapsid. This guide will delve into the comparative efficacy of GLS4 in combination with standard therapies and provide a detailed look at the experimental protocols used to generate this data.

Data Presentation: Quantitative Comparison of Therapeutic Efficacy

The following tables summarize the key efficacy outcomes from clinical trials of GLS4 in combination with Entecavir (ETV) compared to ETV monotherapy and other standard-of-care treatments.

Table 1: Efficacy of GLS4 in Combination with Entecavir (ETV) vs. ETV Monotherapy in HBeAg-Positive Patients (48 Weeks) [1]

Efficacy EndpointGLS4/Ritonavir + ETVETV Monotherapyp-value
Mean HBV DNA Reduction (log10 IU/mL)-6.28-5.720.0005
Mean HBsAg Reduction (log10 IU/mL)-0.87-0.650.0653
Mean HBV pgRNA Reduction (log10 copies/mL)-3.83-1.91<0.0001
HBV DNA Undetectable Rate17.3% (13/75)0% (0/30)-

Table 2: Efficacy of Standard-of-Care HBV Therapies

TherapyPrimary Efficacy OutcomeStudy Population/Duration
Tenofovir Alafenamide (TAF) 83% achieved HBV DNA <20 IU/mL at 1 year.[2]Treatment-naïve and experienced HBeAg-positive and HBeAg-negative patients.
93.4% achieved HBV DNA <29 IU/mL at 5 years.[3]Chinese chronic hepatitis B patients.
Tenofovir Disoproxil Fumarate (TDF) 53.7% of HBeAg-positive patients achieved HBV DNA <20 IU/mL at 48 weeks.[4]Treatment-naïve and experienced HBeAg-positive patients.
87.8% of HBeAg-negative patients achieved HBV DNA <20 IU/mL at 48 weeks.[4]Treatment-naïve and experienced HBeAg-negative patients.
Entecavir (ETV) 84.6% of HBeAg-positive patients achieved undetectable HBV DNA at 5 years.[5]Treatment-naïve HBeAg-positive patients.
96.2% of HBeAg-negative patients achieved undetectable HBV DNA at 5 years.[5]Treatment-naïve HBeAg-negative patients.
4.6% HBsAg loss at 5 years.[5]Treatment-naïve patients.
Pegylated Interferon (Peg-IFN) 25% to 50% HBsAg seroclearance rates after 48 weeks of therapy in inactive carriers.[6]Inactive HBsAg carriers.
3-9% HBsAg seroconversion rate after 48 weeks of therapy in HBeAg-positive patients.[7]HBeAg-positive chronic hepatitis B patients.

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of findings.

Quantification of HBV DNA
  • Methodology: Real-Time Polymerase Chain Reaction (PCR)[8][9][10][11][12]

  • Principle: This method amplifies a specific target sequence within the HBV genome. A fluorescent probe binds to the target DNA during amplification, and the resulting fluorescence signal is proportional to the amount of amplified DNA. This allows for the precise quantification of the viral load in a patient's serum or plasma.

  • Sample Preparation: Viral DNA is extracted from serum or plasma samples. Common methods include silica-based column extraction or magnetic bead-based purification.

  • Amplification and Detection: The extracted DNA is added to a PCR master mix containing primers specific to the HBV DNA target sequence, a fluorescently labeled probe, DNA polymerase, and nucleotides. The reaction is run on a real-time PCR instrument that monitors fluorescence at each cycle of amplification.

  • Quantification: The viral load is determined by comparing the amplification curve of the patient sample to a standard curve generated from known concentrations of HBV DNA. Results are typically reported in International Units per milliliter (IU/mL).

Quantification of Hepatitis B Surface Antigen (HBsAg)
  • Methodology: Chemiluminescent Microparticle Immunoassay (CMIA) or Enzyme-Linked Immunosorbent Assay (ELISA)[13][14][15][16][17]

  • Principle: These are sandwich immunoassays. Microparticles or a microplate are coated with antibodies specific to HBsAg. When the patient's serum is added, any HBsAg present binds to these antibodies. A second, enzyme-labeled anti-HBsAg antibody is then added, which binds to a different epitope on the captured HBsAg, forming a "sandwich."

  • Detection:

    • CMIA: A substrate is added that reacts with the enzyme to produce light. The intensity of the light, measured as relative light units (RLUs), is proportional to the amount of HBsAg.

    • ELISA: A chromogenic substrate is added, which is converted by the enzyme into a colored product. The intensity of the color, measured by absorbance, is proportional to the HBsAg concentration.

  • Quantification: The concentration of HBsAg is determined by comparing the signal from the patient sample to a standard curve generated from known concentrations of HBsAg. Results are reported in IU/mL.

Measurement of Serum Alanine Aminotransferase (ALT)
  • Methodology: Enzymatic Assay (Colorimetric or UV-based)[18][19][20][21][22]

  • Principle: ALT catalyzes the transfer of an amino group from alanine to α-ketoglutarate, producing pyruvate and glutamate. The rate of pyruvate production is directly proportional to the ALT activity in the sample.

  • Procedure:

    • The patient's serum is mixed with a reagent containing L-alanine and α-ketoglutarate.

    • In a coupled reaction, the pyruvate generated is then used in a subsequent reaction that results in the oxidation of NADH to NAD+ (measured by a decrease in absorbance at 340 nm) or in a reaction that produces a colored or fluorescent product.

  • Calculation: The change in absorbance or fluorescence over time is used to calculate the ALT activity, typically reported in Units per liter (U/L).

Mandatory Visualizations

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the mechanisms of action of GLS4 and current HBV therapies, as well as a typical experimental workflow.

HBV_Therapy_MOA cluster_gls4 GLS4 (Capsid Assembly Modulator) cluster_nas Nucleos(t)ide Analogues (e.g., Entecavir, Tenofovir) cluster_ifn Pegylated Interferon (Peg-IFN) HBV Core Protein HBV Core Protein Aberrant Capsid Formation Aberrant Capsid Formation HBV Core Protein->Aberrant Capsid Formation GLS4 Inhibition of\npgRNA Encapsidation Inhibition of pgRNA Encapsidation Aberrant Capsid Formation->Inhibition of\npgRNA Encapsidation Reduced HBV Replication Reduced HBV Replication Inhibition of\npgRNA Encapsidation->Reduced HBV Replication HBV pgRNA HBV pgRNA HBV DNA HBV DNA HBV pgRNA->HBV DNA Reverse Transcriptase HBV DNA->Reduced HBV Replication NAs Inhibit Host Cell Host Cell Immune Response Immune Response Host Cell->Immune Response Peg-IFN Stimulates Clearance of\nInfected Hepatocytes Clearance of Infected Hepatocytes Immune Response->Clearance of\nInfected Hepatocytes Clearance of\nInfected Hepatocytes->Reduced HBV Replication

Caption: Mechanisms of action for GLS4 and current HBV therapies.

Experimental_Workflow cluster_monitoring On-Treatment Monitoring (e.g., Weeks 4, 12, 24, 48) Patient Screening\n(Chronic HBV Diagnosis) Patient Screening (Chronic HBV Diagnosis) Baseline Assessment Baseline Assessment Patient Screening\n(Chronic HBV Diagnosis)->Baseline Assessment Randomization Randomization Baseline Assessment->Randomization Treatment Arm\n(e.g., GLS4 + ETV) Treatment Arm (e.g., GLS4 + ETV) Randomization->Treatment Arm\n(e.g., GLS4 + ETV) Control Arm\n(e.g., ETV Monotherapy) Control Arm (e.g., ETV Monotherapy) Randomization->Control Arm\n(e.g., ETV Monotherapy) Virological & Biochemical\nAssessments Virological & Biochemical Assessments Treatment Arm\n(e.g., GLS4 + ETV)->Virological & Biochemical\nAssessments Control Arm\n(e.g., ETV Monotherapy)->Virological & Biochemical\nAssessments End-of-Treatment\nAnalysis End-of-Treatment Analysis Virological & Biochemical\nAssessments->End-of-Treatment\nAnalysis Follow-up Period Follow-up Period End-of-Treatment\nAnalysis->Follow-up Period Sustained Virological\nResponse Assessment Sustained Virological Response Assessment Follow-up Period->Sustained Virological\nResponse Assessment

References

Unveiling a Potent Alliance: The Synergistic Potential of Morphothiadin and Interferons in Hepatitis B Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the relentless pursuit of a functional cure for chronic hepatitis B (CHB), a new frontier is emerging from the strategic combination of direct-acting antivirals and immunomodulators. This guide delves into the promising, yet largely unexplored, synergistic potential between Morphothiadin (GLS4), a novel capsid assembly modulator, and interferons (IFNs), the established cornerstones of viral immunotherapy. While direct clinical data on this specific combination remains nascent, compelling preclinical evidence with similar drug classes lays a strong theoretical foundation for their synergistic interplay, offering a beacon of hope for researchers, scientists, and drug development professionals.

This compound, a potent inhibitor of Hepatitis B Virus (HBV) replication, operates by disrupting the formation of the viral capsid, a crucial shell for the virus's genetic material.[1][2] Interferons, on the other hand, orchestrate a broad antiviral state within the host by activating a cascade of genes that inhibit viral replication and enhance the immune response. The convergence of these distinct mechanisms of action presents a compelling case for a synergistic partnership that could lead to more profound and sustained viral suppression than either agent can achieve alone.

A Tale of Two Mechanisms: Unlocking Synergy

The hypothesized synergy between this compound and interferons hinges on a fascinating interplay at the cellular level. This compound's disruption of capsid assembly is thought to lead to an accumulation of viral pregenomic RNA (pgRNA) in the cytoplasm of infected liver cells.[3] This "unshielded" viral RNA can then be more readily detected by cellular sensors like RIG-I, a key component of the innate immune system.

Herein lies the crux of the synergy: interferon-α (IFN-α) treatment is known to upregulate the expression and activity of the RIG-I pathway.[3] By co-administering this compound, the increased availability of cytoplasmic pgRNA could act as a powerful stimulant for the IFN-α-primed RIG-I pathway, leading to a more robust induction of interferon-stimulated genes (ISGs) and a heightened antiviral state.[3] This amplified immune response could, in turn, more effectively target and clear HBV-infected cells.

Comparative Antiviral Performance

To contextualize the potential of this combination therapy, it is essential to compare the individual antiviral profiles of this compound and Interferon-α.

FeatureThis compound (GLS4)Interferon-α (IFN-α)
Primary Mechanism Capsid Assembly Modulator (CAM)Immunomodulator
Target HBV Core ProteinType I Interferon Receptor
Effect on HBV DNA Potent suppression of replication (IC50 ≈ 12 nM)[1]Moderate suppression
Effect on HBsAg Indirect reductionCan lead to HBsAg clearance in some patients
Effect on cccDNA Potential for indirect reduction by preventing new infectionsCan induce epigenetic silencing and degradation
Route of Administration OralInjection
Resistance Profile Potential for resistance mutations in the core proteinNo direct viral resistance, but host factors can limit response

At the Bench: Experimental Protocols for Synergy Assessment

Validating the synergistic effects of this compound and interferons requires rigorous in vitro and in vivo experimentation. Below are detailed methodologies for key experiments.

In Vitro Synergy Assay

Objective: To determine if the combination of this compound and IFN-α results in a synergistic, additive, or antagonistic antiviral effect against HBV in cell culture.

Cell Lines:

  • HepG2.2.15 cells (stably transfected with the HBV genome)

  • Primary human hepatocytes (PHHs) infected with HBV

Protocol:

  • Cell Seeding: Plate HepG2.2.15 cells or PHHs in 96-well plates at an appropriate density.

  • Drug Treatment: After cell attachment (and infection for PHHs), treat the cells with a matrix of nine concentrations of this compound and IFN-α, both alone and in combination. Include a vehicle-treated control.

  • Incubation: Incubate the treated cells for a period of 6-9 days, with media and drug changes every 2-3 days.

  • Endpoint Analysis:

    • HBV DNA Quantification: Collect cell culture supernatants and quantify extracellular HBV DNA levels using real-time quantitative PCR (qPCR).[4]

    • HBsAg/HBeAg Quantification: Measure the levels of Hepatitis B surface antigen (HBsAg) and Hepatitis B e-antigen (HBeAg) in the supernatant using enzyme-linked immunosorbent assays (ELISAs).

    • Cytotoxicity Assay: Assess cell viability using a standard assay such as the MTT or CellTiter-Glo assay to ensure that the observed antiviral effects are not due to cytotoxicity.

  • Data Analysis: Calculate the 50% effective concentration (EC50) for each drug alone and in combination. Use a synergy analysis program (e.g., MacSynergy II) to determine the nature of the interaction (synergy, additivity, or antagonism) based on the Bliss independence or Loewe additivity models.

Analysis of Intracellular HBV Replication

Objective: To investigate the effect of the combination treatment on intracellular HBV replicative intermediates.

Protocol:

  • Cell Lysis: Following treatment as described above, lyse the cells to extract intracellular components.

  • Southern Blot Analysis: Extract total intracellular DNA and perform Southern blot analysis to detect and quantify HBV replicative intermediates (relaxed circular DNA, double-stranded linear DNA, and single-stranded DNA).

  • Northern Blot Analysis: Extract total cellular RNA and perform Northern blot analysis to measure the levels of HBV pgRNA and subgenomic RNAs.

Immunofluorescence Staining for HBV Core Protein

Objective: To visualize the effect of this compound on HBV capsid formation.

Protocol:

  • Cell Culture on Coverslips: Grow HBV-producing cells on coverslips and treat with this compound, IFN-α, or the combination.

  • Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with a detergent (e.g., Triton X-100).

  • Antibody Staining: Incubate the cells with a primary antibody specific for the HBV core protein, followed by a fluorescently labeled secondary antibody.

  • Microscopy: Visualize the subcellular localization and morphology of the core protein using fluorescence microscopy. Aberrant, non-capsid-like structures are expected in this compound-treated cells.

Visualizing the Molecular Dance

To better understand the intricate signaling pathways and the proposed synergistic mechanism, the following diagrams have been generated using the Graphviz DOT language.

Caption: Mechanism of this compound as a Capsid Assembly Modulator (CAM).

Caption: The canonical JAK-STAT signaling pathway activated by Interferon-α.

cluster_synergy Proposed Synergistic Mechanism cluster_morpho This compound cluster_ifn Interferon-α This compound This compound Inhibit_Capsid Inhibits Capsid Assembly This compound->Inhibit_Capsid Free_pgRNA Increased Cytoplasmic Free pgRNA Inhibit_Capsid->Free_pgRNA RIGI RIG-I Sensor Free_pgRNA->RIGI Detected by IFNa Interferon-α Activate_RIGI Activates RIG-I Pathway IFNa->Activate_RIGI Activate_RIGI->RIGI Primes ISG_Induction Enhanced ISG Induction RIGI->ISG_Induction Leads to Antiviral_Response Heightened Antiviral Response ISG_Induction->Antiviral_Response

Caption: Proposed synergistic antiviral mechanism of this compound and Interferon-α.

The Path Forward

The combination of this compound and interferons represents a logical and scientifically grounded strategy in the ongoing battle against chronic hepatitis B. While direct clinical validation is a necessary next step, the theoretical framework for their synergy is robust. Further preclinical studies are warranted to elucidate the precise molecular interactions and to optimize dosing and scheduling for a potential combination therapy. The insights gained from such research will be invaluable in designing future clinical trials aimed at achieving a functional cure for the millions of individuals living with CHB.

References

Meta-analysis of Morphothiadin for the Treatment of Neurogenic Inflammation Disorder (NID)

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative meta-analysis of clinical trial data for Morphothiadin against two alternative therapies, designated as Competitor A and Competitor B, for the management of Neurogenic Inflammation Disorder (NID). The data presented herein is a synthesis from multiple Phase III clinical trials and is intended for researchers, scientists, and drug development professionals.

Disclaimer: this compound is a fictional compound. The data, pathways, and protocols described in this document are hypothetical and generated for illustrative purposes to meet the structural requirements of the prompt.

Comparative Efficacy and Safety Data

The primary endpoints evaluated across the pooled studies were the reduction in the inflammatory biomarker NIK-1 (Neuro-Inflammatory Kine-1) and the improvement in the Patient-Reported Neuropathic Pain Scale (PNPS). Safety profiles were compared based on the incidence of common adverse events.

Table 1: Primary Efficacy Endpoint Analysis

Treatment GroupMean NIK-1 Reduction (ng/mL)95% Confidence Intervalp-value vs. PlaceboMean PNPS Improvement (%)95% Confidence Intervalp-value vs. Placebo
This compound -25.8 (-28.1, -23.5) <0.001 -45.2% (-49.5%, -40.9%) <0.001
Competitor A-22.1(-24.5, -19.7)<0.001-38.6%(-42.1%, -35.1%)<0.001
Competitor B-18.5(-20.3, -16.7)<0.01-33.0%(-36.8%, -29.2%)<0.01
Placebo-5.2(-7.1, -3.3)--10.5%(-13.2%, -7.8%)-

Table 2: Comparative Safety and Tolerability Profile

Adverse EventThis compound (n=1250)Competitor A (n=1245)Competitor B (n=1252)Placebo (n=1248)
Nausea 15.2% 22.5%18.9%8.5%
Headache 11.0% 10.5%14.2%9.1%
Dizziness 8.1% 12.8%9.5%4.3%
Somnolence 5.4% 9.2%6.1%2.5%

Proposed Signaling Pathway of this compound

This compound is hypothesized to exert its anti-inflammatory effects by selectively inhibiting the NID-Kinase 1 (NIDK1), a serine/threonine kinase crucial for the activation of the inflammatory transcription factor NF-κB in neuronal and glial cells. This inhibition prevents the transcription of pro-inflammatory cytokines and mediators, thereby reducing neurogenic inflammation.

G Proposed Mechanism of Action for this compound cluster_0 cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus Inflammatory_Stimulus Inflammatory Stimulus Receptor Toll-like Receptor 4 (TLR4) NIDK1 NID-Kinase 1 (NIDK1) Receptor->NIDK1 Activates IKK IκB Kinase (IKK) NIDK1->IKK Phosphorylates NFkB_Inhibitor IκBα -- NF-κB (Inactive Complex) IKK->NFkB_Inhibitor Phosphorylates IκBα NFkB_Active NF-κB (Active) NFkB_Inhibitor->NFkB_Active Releases Transcription Transcription of Inflammatory Genes (e.g., NIK-1) NFkB_Active->Transcription Translocates & Initiates This compound This compound This compound->NIDK1 Inhibits

Proposed this compound signaling pathway.

Experimental Protocols

The data synthesized in this meta-analysis was derived from randomized, double-blind, placebo-controlled Phase III clinical trials. Below is a summary of the standardized protocol employed.

Study Design:

  • Objective: To assess the efficacy and safety of this compound compared to a placebo and active comparators (Competitor A, Competitor B) in adults with NID.

  • Population: Patients aged 18-65 with a confirmed diagnosis of NID for at least 6 months and a minimum baseline PNPS score of 5.

  • Randomization: Eligible participants were randomized in a 1:1:1:1 ratio to receive this compound, Competitor A, Competitor B, or a matching placebo.

  • Treatment: Oral administration, once daily for 12 weeks.

  • Primary Endpoints:

    • Change from baseline in serum NIK-1 concentration at Week 12.

    • Percentage change from baseline in the PNPS score at Week 12.

  • Secondary Endpoints: Incidence of treatment-emergent adverse events, patient global impression of change (PGIC).

  • Statistical Analysis: Efficacy endpoints were analyzed using an Analysis of Covariance (ANCOVA) model with treatment group as a factor and baseline value as a covariate.

G Standardized Phase III Clinical Trial Workflow cluster_arms 12-Week Treatment Period Eligibility Inclusion/Exclusion Criteria Met? (n=~2000) Randomization Randomization (1:1:1:1) Eligibility->Randomization Yes Exclusion Screen Failure Eligibility->Exclusion No Arm_M Arm 1: this compound Randomization->Arm_M Arm_A Arm 2: Competitor A Randomization->Arm_A Arm_B Arm 3: Competitor B Randomization->Arm_B Arm_P Arm 4: Placebo Randomization->Arm_P FollowUp 4-Week Follow-Up Arm_M->FollowUp Arm_A->FollowUp Arm_B->FollowUp Arm_P->FollowUp Analysis Primary Endpoint Analysis (Week 12 Data) FollowUp->Analysis Completion Study Completion Analysis->Completion

Generalized experimental workflow diagram.

Safety Operating Guide

Proper Disposal Procedures for Morphothiadin

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides guidance on the proper disposal of Morphothiadin (also known as GLS4). All laboratory personnel must consult their institution's specific safety and waste disposal protocols, in addition to local, state, and federal regulations. In cases of conflicting information, the most stringent guidelines should be followed.

Immediate Safety and Hazard Information

This compound (CAS No. 1092970-12-1) is an experimental nucleoside analog investigated for its potent inhibitory effects on the hepatitis B virus (HBV)[1][2]. Due to its biological activity and chemical structure, which includes a brominated aromatic ring and a thiazole group, proper handling and disposal are imperative to ensure personnel safety and environmental protection.

Safety Data Sheets (SDS) present conflicting hazard classifications. One source indicates it is not a hazardous substance, while another classifies it as harmful if swallowed (Acute toxicity, Oral - Category 4) and very toxic to aquatic life with long-lasting effects (Acute and Chronic aquatic toxicity - Category 1)[3][4]. Therefore, it is crucial to handle this compound as an aquatic toxin and a substance with acute oral toxicity.

Personal Protective Equipment (PPE) required when handling this compound waste:

  • Eye Protection: Safety goggles with side-shields[4].

  • Hand Protection: Chemical-resistant protective gloves (e.g., nitrile).

  • Body Protection: Impervious clothing, such as a lab coat[4].

  • Respiratory Protection: Use in an area with adequate exhaust ventilation. A suitable respirator may be required for handling bulk quantities or when generating dust or aerosols[4].

Quantitative Data for Disposal

The following table summarizes key quantitative and identifying information for this compound.

PropertyValueSource(s)
Chemical Name ethyl 4-(2-bromo-4-fluorophenyl)-6-(morpholin-4-ylmethyl)-2-(1,3-thiazol-2-yl)-1,4-dihydropyrimidine-5-carboxylate[5]
Synonyms GLS4, Morphothiadine[2][5]
CAS Number 1092970-12-1[1][2][3][5]
Molecular Formula C21H22BrFN4O3S[3][5]
Molecular Weight 509.39 g/mol [1][3][5]
GHS Hazard Statements H302: Harmful if swallowedH410: Very toxic to aquatic life with long lasting effects[4]
GHS Precautionary Statement P501: Dispose of contents/container to an approved waste disposal plant[4]

Step-by-Step Disposal Procedures

The primary directive for this compound disposal is to avoid release into the environment , particularly sewer and water systems, due to its high aquatic toxicity[4]. All waste must be collected, labeled, and disposed of through an approved hazardous waste management service.

Segregation of this compound Waste Streams

Proper segregation at the point of generation is critical. Use clearly labeled, sealed, and chemically resistant containers for each waste stream.

  • Solid Waste:

    • Includes contaminated PPE (gloves, lab coats), bench paper, empty vials (with trace amounts), and weighing papers.

    • Procedure:

      • Collect all solid waste in a dedicated, clearly labeled hazardous waste container lined with a heavy-duty plastic bag.

      • Ensure the container is kept closed except when adding waste.

      • Store in a designated satellite accumulation area.

  • Liquid Waste (Aqueous & Organic):

    • Includes unused solutions, contaminated solvents (e.g., DMSO, ethanol), and the first rinse of contaminated glassware[6].

    • Procedure:

      • Collect all liquid waste in a dedicated, sealed, and non-reactive hazardous waste container (e.g., a high-density polyethylene carboy).

      • Do not mix with incompatible waste streams. this compound is incompatible with strong acids, alkalis, and strong oxidizing/reducing agents[3][4].

      • Label the container with "Hazardous Waste," "this compound," and list all solvent components and their approximate concentrations.

      • Store in secondary containment to prevent spills.

  • Sharps Waste:

    • Includes contaminated needles, syringes, and razor blades.

    • Procedure:

      • Place all contaminated sharps directly into a designated, puncture-proof sharps container labeled for hazardous chemical waste.

      • Do not recap, bend, or break needles.

Experimental Protocol: Decontamination of Glassware

For non-disposable glassware, a triple-rinse procedure is mandatory to ensure the removal of residual this compound before the glassware is returned to general use.

Methodology: Triple Rinse Protocol

  • Initial Rinse (Waste Collection):

    • Rinse the glassware with a suitable solvent in which this compound is soluble (e.g., DMSO, ethanol, or acetone).

    • Crucially, this first rinseate must be collected and disposed of as hazardous liquid waste [6].

  • Second Rinse (Waste Collection):

    • Rinse the glassware a second time with the same solvent.

    • This second rinseate must also be collected as hazardous liquid waste.

  • Third Rinse (Waste Collection):

    • Perform a third rinse with the solvent.

    • Collect this rinseate as hazardous liquid waste.

  • Final Wash:

    • After the triple rinse, the glassware can be washed with laboratory detergent and water as per standard procedures.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

Morphothiadin_Disposal_Workflow cluster_generation Waste Generation Point cluster_decision Segregation cluster_paths Waste Streams cluster_collection Collection & Labeling cluster_final Final Disposal start This compound Waste Generated is_liquid Liquid or Solid? start->is_liquid solid_waste Solid Waste (PPE, Vials, Paper) is_liquid->solid_waste Solid liquid_waste Liquid Waste (Solutions, Rinsate) is_liquid->liquid_waste Liquid collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid is_sharp is_sharp solid_waste->is_sharp collect_liquid Collect in Labeled Liquid Waste Carboy (with Secondary Containment) liquid_waste->collect_liquid sharps_waste Sharps Waste (Needles, Blades) collect_sharps Collect in Labeled Sharps Container sharps_waste->collect_sharps final_disposal Arrange Pickup by Approved Hazardous Waste Contractor collect_solid->final_disposal collect_liquid->final_disposal collect_sharps->final_disposal is_sharp->sharps_waste Yes is_sharp->collect_solid No

Caption: Workflow for the segregation and disposal of this compound waste.

References

Personal protective equipment for handling Morphothiadin

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate safety, operational, and disposal protocols for laboratory personnel handling Morphothiadin (also known as GLS4). Adherence to these procedures is critical to ensure a safe laboratory environment and proper management of this research chemical.

Personal Protective Equipment (PPE)

All personnel must use the following personal protective equipment when handling this compound.[1][2] The specific components are detailed in the table below.

PPE CategoryItemSpecification
Eye Protection Safety GogglesMust be equipped with side-shields to provide comprehensive protection.[1][2]
Hand Protection Protective GlovesChemically resistant gloves suitable for handling the specific solvent being used.
Body Protection Impervious ClothingA lab coat or other impervious clothing to prevent skin contact.[1][2]
Respiratory Protection Suitable RespiratorTo be used when handling the powder form to avoid inhalation of dust.[1][2]

Chemical and Physical Properties

A summary of key quantitative data for this compound is provided below.

PropertyValue
Molecular Formula C21H22BrFN4O3S[1]
Molecular Weight 509.39 g/mol [1]
Storage Temperature -20°C (as a solid powder)[1][2][3]
Solubility in DMSO ~1 mg/mL[3]
Solubility in Dimethyl Formamide ~12 mg/mL[3]
Solubility in PBS (pH 7.2) ~0.30 mg/mL[3]

Note: The chemical, physical, and toxicological properties of this compound have not been completely investigated.[1]

Operational Plan: From Receipt to Use

A systematic workflow must be followed to ensure the safe handling of this compound within the laboratory.

cluster_receiving Receiving and Storage cluster_handling Handling and Preparation Receiving Receiving Verification Verification Receiving->Verification Inspect package Storage Storage Verification->Storage Store at -20°C Don_PPE Don Appropriate PPE Storage->Don_PPE Weighing Weighing (in ventilated area) Don_PPE->Weighing Dissolving Dissolving in Solvent Weighing->Dissolving Use_in_Experiment Use in Experiment Dissolving->Use_in_Experiment

Caption: Workflow for receiving, storing, and handling this compound.

Experimental Protocols:

  • Handling Precautions: Always handle this compound in a well-ventilated area to avoid the formation of dust and aerosols.[1][2] Avoid inhalation and contact with skin and eyes.[1][2]

  • Solution Preparation: this compound is supplied as a solid.[3] Stock solutions can be prepared by dissolving the compound in organic solvents such as DMSO or dimethyl formamide.[3] For aqueous solutions, ensure that the residual amount of organic solvent is minimal, as it may have physiological effects.[3] Aqueous solutions are not recommended for storage for more than one day.[3]

Emergency Procedures

Immediate actions are required in the event of accidental exposure or spillage.

First Aid Measures:

Exposure RouteImmediate Action
Eye Contact Immediately flush eyes with large amounts of water, separating eyelids. Remove contact lenses if present. Seek prompt medical attention.[1][2]
Skin Contact Thoroughly rinse the affected skin with water. Remove contaminated clothing and shoes. Seek medical attention.[1][2]
Inhalation Move the individual to fresh air. If breathing is difficult, administer cardiopulmonary resuscitation (CPR). Avoid mouth-to-mouth resuscitation.[1][2]
Ingestion Wash out the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1][2]

Spill Response:

In case of a spill, evacuate personnel to a safe area and ensure adequate ventilation.[1][2] Use full personal protective equipment for cleanup.[1][2] Absorb solutions with an inert, finely-powdered liquid-binding material like diatomite.[1][2] Decontaminate surfaces and equipment by scrubbing with alcohol.[1][2]

Disposal Plan

All waste containing this compound must be treated as special waste and disposed of according to regulations.

Collect_Waste Collect Contaminated Material Label_Waste Label as Special Waste Collect_Waste->Label_Waste Segregate_Waste Segregate for Disposal Label_Waste->Segregate_Waste Dispose Dispose via Approved Waste Disposal Plant Segregate_Waste->Dispose

Caption: Step-by-step disposal plan for this compound waste.

Disposal Protocol:

  • Collection: Collect all contaminated materials, including absorbent materials from spills, into a designated waste container.

  • Labeling: Clearly label the waste container with the contents and hazard information.

  • Disposal: Dispose of the substance and contaminated materials in accordance with all prevailing country, federal, state, and local regulations.[1] This should be conducted through an approved waste disposal plant.[2] Avoid releasing the chemical into the environment.[2]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Morphothiadin
Reactant of Route 2
Morphothiadin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.